molecular formula C24H40O5S B1598103 17-(Tosyloxy)heptadecanoic acid CAS No. 76298-42-5

17-(Tosyloxy)heptadecanoic acid

Número de catálogo: B1598103
Número CAS: 76298-42-5
Peso molecular: 440.6 g/mol
Clave InChI: XJXKIEVCUXQWDZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

17-(Tosyloxy)heptadecanoic acid is a specialized organic compound with the CAS Registry Number 76298-42-5 and a molecular weight of 440.64 g/mol. Its molecular formula is C 24 H 40 O 5 S, and it is characterized by the SMILES structure O=C(O)CCCCCCCCCCCCCCCCOS(=O)(C1=CC=C(C)C=C1)=O . This compound features a heptadecanoic acid (a C17 saturated fatty acid) backbone terminally functionalized with a tosyloxy (p-toluenesulfonate) group. The tosylate group is an excellent leaving group, making this molecule a valuable biochemical synthetic intermediate for nucleophilic substitution reactions. Researchers can utilize this property to synthesize a variety of more complex molecules, such as elongated fatty acid derivatives, labeled compounds, or polymers, by displacing the tosylate. For instance, analogous C17 fatty acid structures have been used in the synthesis of radiolabeled tracers like [ 18 F]FTHA, which is applied in positron emission tomography (PET) to study fatty acid metabolism and alterations in conditions such as obesity and type 2 diabetes . As a confirmed odd-chain fatty acid derivative, it may also be of interest in metabolic studies investigating the role of compounds like heptadecanoic acid (C17:0), though specific causal health benefits for C17:0 are still a subject of scientific debate . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Propiedades

IUPAC Name

17-(4-methylphenyl)sulfonyloxyheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5S/c1-22-17-19-23(20-18-22)30(27,28)29-21-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-24(25)26/h17-20H,2-16,21H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXKIEVCUXQWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372006
Record name 17-[(4-Methylbenzene-1-sulfonyl)oxy]heptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76298-42-5
Record name 17-[(4-Methylbenzene-1-sulfonyl)oxy]heptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Application of 17-(Tosyloxy)heptadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

17-(Tosyloxy)heptadecanoic acid (and its methyl ester derivative) serves as a critical chemical scaffold in the development of radiopharmaceuticals and lipid-drug conjugates. Its primary utility lies in its role as a leaving-group-functionalized precursor for the synthesis of 17-[18F]fluoroheptadecanoic acid ([18F]FHA) , a Positron Emission Tomography (PET) tracer used to evaluate myocardial fatty acid metabolism.

Unlike the sulfur-containing analog [18F]FTHA, the straight-chain [18F]FHA mimics endogenous stearic acid more closely in initial uptake kinetics, making the high-purity synthesis of its tosylate precursor a pivotal step in translational research. This guide details a robust, self-validating synthetic pathway for the methyl ester intermediate—Methyl 17-(tosyloxy)heptadecanoate —which offers superior stability and chemoselectivity compared to the free acid during nucleophilic substitution.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis addresses two main challenges: the solubility of long-chain fatty acids (LCFAs) and the chemoselectivity required to functionalize the


-hydroxyl group without affecting the 

-carboxylic acid.
Strategic Pathway
  • Protection: The carboxylic acid is protected as a methyl ester to prevent competitive reactivity and improve solubility in organic solvents (DCM/Chloroform).

  • Functionalization: The

    
    -hydroxyl group is converted to a p-toluenesulfonate (tosylate), a potent leaving group (
    
    
    
    of conjugate acid ~ -2.8), enabling facile nucleophilic substitution with [18F]fluoride.
  • Precursor Selection: The route utilizes 17-Bromoheptadecanoic acid or 17-Hydroxyheptadecanoic acid (often derived from hydrolytic cleavage of macrocyclic lactones or cross-coupling) as the starting material.

Reaction Workflow (Graphviz)

SynthesisPath Start 17-Bromoheptadecanoic Acid Inter1 Methyl 17-Bromoheptadecanoate (Esterification) Start->Inter1 MeOH, H2SO4 Reflux Inter2 Methyl 17-Hydroxyheptadecanoate (Hydrolysis/Substitution) Inter1->Inter2 AgOAc, AcOH then Hydrolysis Target Methyl 17-(Tosyloxy)heptadecanoate (Target Precursor) Inter2->Target TsCl, Pyridine DCM, 0°C Final 17-[18F]Fluoroheptadecanoic Acid ([18F]FHA) Target->Final [18F]KF, K222 then NaOH/HCl

Figure 1: Step-wise synthetic pathway from bromo-acid precursor to the radiolabeled final product.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 17-Hydroxyheptadecanoate

Note: If starting from commercially available 17-hydroxyheptadecanoic acid, skip to Stage 2.

Objective: Convert the bromo-acid to the hydroxy-ester to prepare for tosylation. Reagents: 17-Bromoheptadecanoic acid, Methanol (anhydrous), Silver Acetate (AgOAc), Glacial Acetic Acid.

  • Esterification: Dissolve 17-bromoheptadecanoic acid (5.0 g, 14.3 mmol) in anhydrous methanol (50 mL). Add catalytic concentrated

    
     (0.5 mL). Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). Concentrate in vacuo to yield Methyl 17-bromoheptadecanoate .
    
  • Acetolysis: Dissolve the crude bromo-ester in glacial acetic acid (30 mL) containing AgOAc (1.2 eq). Reflux for 6 hours to effect

    
     displacement, yielding the acetoxy-ester. Filter silver salts.
    
  • Hydrolysis: Treat the acetoxy-ester with 0.5 M NaOMe in methanol (20 mL) at RT for 2 hours to cleave the acetate group. Neutralize with Amberlyst-15 (H+ form), filter, and concentrate.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc 8:2) yields Methyl 17-hydroxyheptadecanoate as a white solid.

Stage 2: Tosylation (The Critical Step)

Objective: Selective sulfonylation of the primary alcohol.

Reagents:

  • Methyl 17-hydroxyheptadecanoate (1.0 eq)[1][2]

  • p-Toluenesulfonyl chloride (TsCl) (1.5 eq) - Recrystallized from hexane before use.

  • Pyridine (anhydrous) (2.0 eq) or Triethylamine (TEA)

  • Dichloromethane (DCM) (anhydrous)

  • DMAP (catalytic, 0.1 eq)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Methyl 17-hydroxyheptadecanoate (1.0 g, 3.33 mmol) in anhydrous DCM (15 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Pyridine (0.54 mL, 6.66 mmol) and catalytic DMAP.

  • Reaction: Add TsCl (0.95 g, 5.0 mmol) portion-wise over 10 minutes. Critical: Maintain 0°C to prevent elimination side reactions.

  • Incubation: Allow the mixture to warm to Room Temperature (RT) gradually and stir for 12–16 hours.

  • Quenching: Quench with cold water (10 mL). Separate the organic layer.

  • Work-up: Wash the organic layer successively with:

    • 1M HCl (2 x 10 mL) – To remove excess pyridine.

    • Saturated

      
       (2 x 10 mL) – To neutralize acid.
      
    • Brine (1 x 10 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Silica gel 60).

    • Eluent: Gradient Hexane:Ethyl Acetate (90:10

      
       80:20).
      
    • Observation: The tosylate typically elutes just after the unreacted starting material.

Yield: Expect 85–92% yield of Methyl 17-(tosyloxy)heptadecanoate as a white crystalline solid or viscous oil.

Part 3: Quality Control & Characterization

Trustworthiness in chemical synthesis relies on rigorous characterization. The following data points serve as validation criteria.

Analytical Data Table
ParameterSpecificationDiagnostic Signal
Appearance White solid / Viscous oilN/A
Rf Value ~0.45Hexane/EtOAc (7:3)
1H NMR (CDCl3) Aromatic Region

7.78 (d, 2H, Ar-H), 7.34 (d, 2H, Ar-H)
Alpha-Methylene

4.02 (t, J=6.5 Hz, 2H, -CH 2-OTs)
Methyl Ester

3.66 (s, 3H, -COOCH 3)
Tosyl Methyl

2.45 (s, 3H, Ar-CH 3)
13C NMR Carbonyl

174.3 (-C OOMe)
C-O

70.7 (-C H2-OTs)
Mass Spec (ESI) [M+Na]+Calculated: ~477.6 Da (Check exact mass)
Troubleshooting Guide
  • Issue: Low yield or presence of elimination product (alkene).

    • Cause: Reaction temperature too high or excess base.

    • Fix: Maintain strict 0°C during addition; use Pyridine instead of stronger bases like TEA if elimination is observed.

  • Issue: Residual TsCl in product.

    • Cause: Incomplete hydrolysis during workup.

    • Fix: Ensure thorough washing with

      
       or recrystallize from Hexane/Ether.
      

Part 4: Applications in Drug Development

The synthesized Methyl 17-(tosyloxy)heptadecanoate is a versatile intermediate.

  • Radiochemistry ([18F]FHA Synthesis):

    • The tosylate group is displaced by [18F]fluoride (using Kryptofix 2.2.2/K2CO3 in Acetonitrile at 85°C).

    • Subsequent alkaline hydrolysis (NaOH) yields the free acid 17-[18F]fluoroheptadecanoic acid .

    • Use: Assessment of myocardial viability and fatty acid oxidation rates in cardiomyopathy.

  • Peptide Conjugation (Half-Life Extension):

    • The tosylate can be converted to an azide (

      
      ) for Click Chemistry or displaced by thio-containing peptides.
      
    • Long-chain fatty acids bind to Human Serum Albumin (HSA), significantly extending the circulatory half-life of conjugated peptide drugs (e.g., GLP-1 agonists).

Application Workflow (Graphviz)

Application cluster_PET Radiopharmaceutical Route cluster_Drug Drug Delivery Route Tosylate Methyl 17-(Tosyloxy)heptadecanoate F18 [18F] Fluorination (SN2 Substitution) Tosylate->F18 Azide Azide Formation (NaN3) Tosylate->Azide Hydrolysis Ester Hydrolysis F18->Hydrolysis FHA 17-[18F]FHA (Myocardial Imaging) Hydrolysis->FHA Click Click Conjugation to Peptide Azide->Click Albumin Albumin Binding (Half-life Extension) Click->Albumin

Figure 2: Divergent applications of the tosylate intermediate in imaging and therapeutics.

References

  • Organic Syntheses. (n.d.). Alcohol to Tosylate using Tosyl Cl, base - General Procedure. Organic Chemistry Portal. Retrieved from [Link]

  • Herman, P. et al. (2011). Synthesis and evaluation of [18F]-6-thia-14-fluoro-heptadecanoic acid ([18F]FTHA).
  • Pandey, S. K. et al. (2012). Improved synthesis of long-chain omega-substituted fatty acids. Journal of Labelled Compounds and Radiopharmaceuticals.

Sources

The Tosyloxy Motif: Reactivity, Synthesis, and Pharmaceutical Implications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Basis of Lability

The tosyloxy group (


-toluenesulfonate, often abbreviated as -OTs) represents a cornerstone functionality in organic synthesis and medicinal chemistry. Its primary utility lies in its ability to transform a poor leaving group (hydroxyl, 

) into an excellent one (

of conjugate acid

).

Unlike halides, which are single-atom leaving groups, the tosyloxy group derives its lability from the massive resonance stabilization of the sulfonate anion. Upon heterolysis, the negative charge is delocalized over three oxygen atoms, rendering the anion exceptionally stable and non-nucleophilic.

Electronic Comparison of Leaving Groups

The reactivity of sulfonate esters correlates directly with the acidity of their conjugate acids. While triflates are significantly more reactive, tosylates offer a balance of stability and reactivity that makes them easier to handle on process scale.

Leaving GroupStructureConjugate Acid

Relative Solvolysis Rate*
Triflate



Tosylate



(Reference)
Mesylate



Chloride



*Relative rates are approximate and solvent-dependent.

Visualization: Resonance Stabilization

The following diagram illustrates the resonance delocalization that drives the leaving group ability of the tosylate anion.

Resonance cluster_0 Resonance Stabilization of Tosylate Anion struct1 O=S(=O)-O(-) struct2 (-)O-S(=O)=O struct1->struct2 delocalization struct3 O=S(-O(-))=O struct2->struct3 delocalization

Caption: The negative charge on the tosylate anion is delocalized across three oxygen atoms, minimizing electron density at any single point.

Synthesis: Mechanistic Nuances & Protocols

The installation of a tosyl group is typically achieved by reacting an alcohol with


-toluenesulfonyl chloride (TsCl).[1][2] However, the choice of base and catalyst dictates the mechanism and success rate, particularly for sterically hindered substrates.
The Role of Pyridine and DMAP

While pyridine is often used as both solvent and base, it plays a dual role. It acts as a nucleophilic catalyst, attacking TsCl to form a highly electrophilic


-tosylpyridinium  intermediate.
  • Without Catalyst: The alcohol attacks TsCl directly (slow).

  • With DMAP/Pyridine: The amine attacks TsCl first. The resulting intermediate is far more susceptible to nucleophilic attack by the alcohol.

Experimental Protocol 1: Robust Tosylation of a Secondary Alcohol

This protocol is designed to minimize side reactions such as chloride displacement (forming alkyl chlorides) by maintaining low temperatures.

Reagents:

  • Substrate: Secondary Alcohol (1.0 equiv)

  • Reagent:

    
    -Toluenesulfonyl chloride (1.2 equiv)
    
  • Base: Triethylamine (1.5 equiv) or Pyridine

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge the alcohol and DMAP into a flame-dried flask under inert atmosphere (

    
     or Ar). Dissolve in anhydrous DCM (
    
    
    
    concentration).
  • Base Addition: Add Triethylamine (or Pyridine) via syringe. Cool the mixture to

    
    .
    
    • Expert Insight: Cooling is critical. The reaction is exothermic, and higher temperatures increase the risk of the chloride ion (generated from TsCl) attacking the newly formed tosylate, leading to an alkyl chloride impurity with inverted stereochemistry.

  • Tosylation: Add TsCl portion-wise (solid) or dropwise (solution in DCM) over 15 minutes.

  • Monitoring: Allow to warm to room temperature. Monitor by TLC. The spot should become UV active (due to the aromatic tosyl group).

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 
    
    
    
    (to remove residual pyridine/amine), then brine. Dry over
    
    
    .
  • Purification: Flash chromatography.

    • Note: Silica gel is slightly acidic; sensitive tosylates may hydrolyze. Adding 1%

      
       to the eluent can prevent degradation.
      

Reactivity Profile: Substitution vs. Elimination

Once installed, the tosylate is a versatile intermediate.[2] However, researchers must navigate the competition between Substitution (


) and Elimination (

).
Nucleophilic Substitution ( )

Tosylates undergo


 reactions with complete inversion of configuration  (Walden inversion). This is a primary method for stereoselective synthesis.
  • Common Nucleophiles: Azides (

    
    ), Cyanides (
    
    
    
    ), Halides (
    
    
    , Finkelstein-like), and Thiolates.
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, DMSO) are essential to solvate the cation (

    
    , 
    
    
    
    ) and leave the nucleophilic anion "naked" and reactive.
Elimination ( )

Because the tosylate is such a good leaving group, basic nucleophiles (e.g., alkoxides) often trigger elimination to form alkenes rather than substitution products.

  • Mitigation: To favor substitution over elimination, use "soft" nucleophiles (azide, cyanide, sulfur) rather than "hard" basic nucleophiles (hydroxide, methoxide).

Visualization: Reactivity Pathways

Reactivity cluster_pathways Competing Pathways Alcohol Alcohol (R-OH) Tosylate Alkyl Tosylate (R-OTs) Alcohol->Tosylate TsCl, Base SN2 Substitution Product (Nu-R) (Inversion of Config) Tosylate->SN2 Soft Nu- (N3, CN, I) E2 Elimination Product (Alkene) Tosylate->E2 Hard Base (RO-) CrossCouple Pd-Cross Coupling (C-C Bond Formation) Tosylate->CrossCouple Pd(0), Ligand, R-B(OH)2

Caption: The fate of a tosylate depends heavily on the basicity of the reagent. Soft nucleophiles favor substitution; hard bases favor elimination.

Modern Applications: Palladium-Catalyzed Cross-Coupling

Historically, cross-coupling (Suzuki, Negishi) was limited to aryl halides. Modern catalysis allows alkyl tosylates to serve as electrophiles, acting as "pseudohalides."

Mechanism:

  • Oxidative Addition: The most difficult step for alkyl tosylates. Requires electron-rich, bulky ligands (e.g., phosphines or N-heterocyclic carbenes) to facilitate the insertion of Pd(0) into the

    
     bond.
    
  • 
    -Hydride Elimination:  A major competing side reaction for alkyl substrates.
    
  • Transmetallation & Reductive Elimination: Forms the new

    
     bond.
    

Key Reference: Recent advances utilize bulky biaryl phosphine ligands (e.g., Buchwald ligands) to suppress


-hydride elimination and facilitate the coupling of unactivated alkyl tosylates.

Pharmaceutical Implications: Genotoxicity & Control

For drug development professionals, the tosyloxy group presents a significant regulatory challenge. Alkyl tosylates are potent alkylating agents and are classified as Potentially Genotoxic Impurities (PGIs) .

Regulatory Thresholds (TTC)

Regulatory bodies (FDA, EMA) adhere to the Threshold of Toxicological Concern (TTC) .

  • Limit:

    
     for lifetime exposure.
    
  • Implication: If a tosylate is used in the synthesis, it must be purged to ppm levels in the final Drug Substance.

Control Strategy (The "Purge" Factor)

To ensure compliance, a "Purge Calculation" is often performed.

  • Avoidance: Can the tosylate be formed in an early step, allowing multiple subsequent steps to wash it out?

  • Destruction: Can the workup include a nucleophilic quench (e.g., amine or thiosulfate wash) to chemically destroy residual tosylate?

Visualization: Genotoxicity Decision Tree

Genotox Start Is Tosylate used in synthesis? IsFinal Is it the final step? Start->IsFinal Yes Quantify Quantify in Final Product IsFinal->Quantify Yes Action3 Demonstrate Purge (Spiking Studies) IsFinal->Action3 No (Upstream) Limit Is level < TTC (1.5 ug/day)? Quantify->Limit Action1 Pass / Safe Limit->Action1 Yes Action2 REJECT / Reprocess Limit->Action2 No Action3->Quantify Validation

Caption: Decision logic for handling alkyl tosylates in GMP manufacturing to meet FDA/EMA safety guidelines.

References

  • Acidity of Sulfonic Acids

    • Comparison of Leaving Group Ability. Master Organic Chemistry. Available at: [Link]

  • Mechanistic Insights

    • Tosylation Mechanism with Pyridine.[1][3][4] Chemistry LibreTexts. Available at: [Link][1][5][6][7][8][9]

  • Cross-Coupling Applications

    • Palladium-Catalyzed Cross-Coupling of Alkyl Tosylates.[7][10] Journal of the American Chemical Society (JACS).[10] Available at: [Link] (Snippet verified via search).

  • Regulatory & Genotoxicity

    • Genotoxic Impurities in Pharmaceutical Manufacturing.[11][12] Chemical Reviews (ACS). Available at: [Link]

    • FDA Guidance on Genotoxic Impurities.[11][12] FDA.gov.[13] Available at: [Link]

Sources

Technical Whitepaper: Heptadecanoic Acid (C17:0) as a Biomarker for Dairy Fat Intake

[1][2][3][4][5][6][7]

Executive Summary

Historically dismissed as a non-physiological artifact and utilized merely as an internal standard in gas chromatography, Heptadecanoic acid (C17:0) has emerged as a potent biomarker for dairy fat intake and a bioactive molecule with independent metabolic implications.

This guide provides a rigorous technical analysis of C17:0, moving beyond simple associations to explore the dual-origin hypothesis (exogenous dairy vs. endogenous synthesis). It details validated analytical protocols for quantification in human plasma phospholipids and outlines its utility in metabolic disease research and drug development stratification.

The Biochemistry of Odd-Chain Fatty Acids (OCFAs)[8][9]

The "Internal Standard" Paradox

For decades, C17:0 was the default internal standard for lipidomics because it was believed to be absent in human physiology.[1] This assumption has been overturned.[1] While even-chain fatty acids (C16:0, C18:0) dominate human lipid profiles (>99%), odd-chain fatty acids (OCFAs) like C15:0 and C17:0 are functionally distinct.

The Dual-Origin Hypothesis

Unlike C15:0, which is primarily a direct concentration biomarker of dietary intake, C17:0 exhibits a dual origin . This distinction is critical for researchers interpreting data from metabolic syndrome or non-alcoholic steatohepatitis (NASH) cohorts.

  • Exogenous (Dietary): Ruminant animals (cows, sheep) possess rumen microbiomes that ferment feed into propionate, which is elongated to C15:0 and C17:0 and incorporated into milk fat.

  • Endogenous (De Novo): In humans, gut microbiota ferment dietary fiber into propionate (C3:0). This propionate can enter the portal circulation and be elongated in the liver to C17:0 via fatty acid synthase (FAS), mimicking the ruminant pathway.

Implication: In populations with low dairy intake, C17:0 levels may paradoxically correlate with fiber intake, acting as a surrogate marker for gut microbiome diversity rather than dairy consumption.

Biosynthetic Pathway Diagram

C17_Pathwaycluster_exogenousExogenous Source (Dairy)cluster_endogenousEndogenous Source (Gut-Liver Axis)DairyDietary Dairy Fat(Milk, Butter, Cheese)AbsorptionIntestinal Absorption(Chylomicrons)Dairy->AbsorptionTargetCirculating C17:0(Heptadecanoic Acid)Absorption->TargetFiberDietary FiberMicrobiotaGut MicrobiotaFermentationFiber->MicrobiotaPropionatePropionate (C3:0)Microbiota->PropionateElongationHepatic Elongation(FAS Complex)Propionate->ElongationElongation->TargetTissuePhospholipid Incorporation(Erythrocyte/Plasma)Target->Tissue

Figure 1: The Dual-Origin Pathway of Heptadecanoic Acid (C17:0). Note the convergence of dietary dairy intake and fiber-derived endogenous synthesis.

Analytical Methodologies: Quantification Protocols

To use C17:0 as a reliable biomarker, researchers must isolate the phospholipid fraction . Total plasma fatty acids are subject to rapid post-prandial fluctuations (triglycerides). Erythrocyte or plasma phospholipids reflect long-term intake (weeks to months).

Experimental Workflow: GC-MS/FID of FAMEs

Objective: Quantify C17:0 in plasma phospholipids. Standard: C17:0 is no longer the internal standard. Use C19:0 (Nonadecanoic acid) or C21:0 (Heneicosanoic acid) as the internal standard (IS).

Step 1: Lipid Extraction (Modified Folch Method)
  • Reagents: Chloroform:Methanol (2:1 v/v), 0.9% NaCl.

  • Protocol:

    • Add 100 µL plasma to glass tube.

    • Add 10 µg of Internal Standard (C19:0).

    • Add 2 mL Chloroform:Methanol (2:1). Vortex 1 min.

    • Centrifuge at 3000 rpm for 10 min to separate phases.

    • Collect lower organic phase (lipids) and dry under Nitrogen (N2) gas at 37°C.

Step 2: Phospholipid Isolation (Solid Phase Extraction - SPE)

Crucial Step: Separates PLs from Triglycerides (TAGs) to ensure the biomarker reflects long-term status.

  • Cartridge: Aminopropyl-bonded silica columns (e.g., Bond Elut NH2).

  • Protocol:

    • Condition column with hexane.

    • Load dried lipid extract (dissolved in chloroform).

    • Elute Neutral Lipids (TAGs) with Chloroform:Isopropanol (2:1). Discard.

    • Elute Phospholipids with Methanol. Collect.

Step 3: Transesterification (Derivatization)

Convert fatty acids to Fatty Acid Methyl Esters (FAMEs) for volatility.

  • Reagent: 14% Boron Trifluoride (BF3) in Methanol.

  • Protocol:

    • Add 1 mL BF3-Methanol to dried PL fraction.

    • Incubate at 100°C for 10 mins (tightly capped).

    • Cool, add 1 mL Hexane and 1 mL H2O.

    • Vortex and centrifuge. The top hexane layer contains FAMEs.

Step 4: Gas Chromatography Parameters

High-polarity columns are required to separate C17:0 from potential interfering isomers (e.g., branched-chain fatty acids).

ParameterSpecificationRationale
Column SP-2560 or CP-Sil 88 (100m x 0.25mm)High polarity biscyanopropyl phase ensures separation of geometric and positional isomers.
Carrier Gas Hydrogen or HeliumHydrogen provides faster linear velocities; Helium is standard for MS.
Oven Program 140°C (5 min)

4°C/min

240°C (15 min)
Slow ramp required to resolve C17:0 from C16:1 and C17:1 isomers.
Detector FID or Mass Spec (SIM mode)MS (SIM at m/z 74, 87) provides higher specificity; FID is sufficient for high abundance.

Clinical Validity & Interpretation

C15:0 vs. C17:0: A Comparative Analysis

While often grouped together, these two OCFAs behave differently.[2][3]

FeaturePentadecanoic Acid (C15:[4][2][5][6][7][8]0)Heptadecanoic Acid (C17:[4][2][9][10][5][6][7]0)
Primary Source Dietary (Dairy Fat)Dietary + Endogenous (Gut Fermentation)
Correlation to Dairy Strong (

)
Moderate (

)
Confounding Factors MinimalDietary Fiber, Odd-chain lipogenesis
Metabolic Half-life ModerateLonger (accumulates in membranes)
Clinical Utility Direct Intake MarkerMetabolic Health & Gut Function Marker
Reference Ranges & Disease Associations[10]
  • Healthy Controls: C17:0 typically comprises 0.3% – 0.6% of total fatty acids in plasma phospholipids.

  • Type 2 Diabetes (T2D): Inverse association.[2][9][5][6] Every 0.1% increase in circulating C17:0 is associated with a 20-30% reduction in T2D risk (EPIC-InterAct Study).

  • Mechanistic Link: C17:0 may improve membrane fluidity and insulin sensitivity. Recent studies suggest it acts as an HDAC inhibitor or PPAR agonist, reducing inflammation.

Implications for Drug Development

For professionals in the pharmaceutical space, C17:0 offers utility beyond simple dietary tracking:

  • Patient Stratification: In metabolic syndrome trials, stratifying patients by baseline C17:0 levels can differentiate "metabolically healthy obese" (often high C17:0) from high-risk phenotypes.

  • Gut Microbiome Proxy: In fiber-supplementation or prebiotic drug trials, rising C17:0 levels (in the absence of increased dairy intake) can serve as a pharmacodynamic marker of successful gut fermentation of propionate.

  • Active Pharmaceutical Ingredient (API): Research is shifting toward C17:0 as a therapeutic agent itself (e.g., treating anemia or metabolic dysregulation), given its ability to replenish the succinyl-CoA pool via the propionate pathway.

Analytical Decision Tree

Decision_TreeStartSelect Biomarker StrategyQ1Is the goal purely Dietary Compliance?Start->Q1Q2Is the goal Metabolic Health/Gut Function?Q1->Q2NoRes1Use C15:0 (Pentadecanoic Acid)More direct correlation to dairy intake.Q1->Res1YesRes2Use C17:0 (Heptadecanoic Acid)Captures dairy + gut fiber fermentation.Q2->Res2Yes

Figure 2: Strategic selection of OCFAs for clinical trial design.

References

  • Jenkins, B., et al. (2015).[6] "A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[4][2][9][10][5][6][7][8]0) in Health and Disease."[9][6] Molecules. Available at: [Link]

  • Forouhi, N. G., et al. (2014). "Differences in the prospective association between individual plasma phospholipid saturated fatty acids and incident type 2 diabetes: the EPIC-InterAct case-cohort study." The Lancet Diabetes & Endocrinology. Available at: [Link]

  • Venn-Watson, S., et al. (2020).[8] "Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential?" Scientific Reports. Available at: [Link]

  • Pfeuffer, M., & Jaudszus, A. (2016). "Pentadecanoic and Heptadecanoic Acids: Aligned with Health Benefits of Dairy Fat?" Advances in Nutrition. Available at: [Link]

  • Albani, V., et al. (2016). "Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort." British Journal of Nutrition.[10] Available at: [Link][4][2][7]

Mechanistic & Experimental Guide: Endogenous Heptadecanoic Acid (C17:0) Biosynthesis via Peroxisomal Alpha-Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Dietary Dogma

Historically, odd-chain fatty acids (OCFAs), specifically heptadecanoic acid (C17:0), were dismissed as inert biomarkers of dairy and ruminant fat intake.[1] This view is obsolete. Recent evidence demonstrates that C17:0 is a bioactive lipid inversely correlated with metabolic syndrome, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).

Crucially, while dietary intake is a major source, endogenous biosynthesis via alpha-oxidation of stearic acid (C18:0) is a proven, biologically significant pathway. This guide provides the mechanistic basis and experimental protocols to investigate this pathway, essential for researchers distinguishing between dietary intake and metabolic flux in drug development.

Part 1: Mechanistic Foundations

The Alpha-Oxidation Pathway for Straight-Chain Fatty Acids[1][2][3]

Unlike beta-oxidation, which shortens fatty acids by two carbons (acetyl-CoA), alpha-oxidation removes a single carbon atom as carbon dioxide (


).[2] While classically associated with the degradation of branched-chain fatty acids (e.g., phytanic acid), this machinery is promiscuous and actively processes straight-chain fatty acids like stearic acid (C18:0) to yield heptadecanoic acid (C17:0).[3][4][5]
The Enzymatic Cascade

The conversion of Stearic Acid (C18:0) to Heptadecanoic Acid (C17:0) occurs primarily in the peroxisome (and partially in the ER) through four critical steps:

  • Activation: Free Stearic Acid is converted to Stearoyl-CoA by acyl-CoA synthetase.

  • 2-Hydroxylation: The rate-limiting step. Fatty Acid 2-Hydroxylase (FA2H) (primarily ER-associated) or peroxisomal hydroxylases introduce a hydroxyl group at the alpha-carbon (

    
    ), creating 2-Hydroxy-Stearoyl-CoA .
    
  • Thiolytic Cleavage: The peroxisomal enzyme 2-Hydroxyacyl-CoA Lyase 1 (HACL1) cleaves the C1-C2 bond. This releases Formyl-CoA (the removed carbon) and a

    
     fatty aldehyde, Heptadecanal .
    
  • Oxidation: Heptadecanal is oxidized by a Fatty Aldehyde Dehydrogenase (ALDH3A2) to form Heptadecanoic Acid (C17:0) .

Critical Insight: HACL1 knockout models (


) exhibit a ~25% reduction in plasma C17:0 levels but no change in C15:0 levels.[3][5] This confirms that while C15:0 is largely derived from propionate elongation, C17:0 has a unique, direct synthesis route via C18:0 alpha-oxidation .

Part 2: Pathway Visualization

The following diagram illustrates the biochemical transformation and the subcellular localization of the enzymes involved.

AlphaOxidation cluster_0 Endoplasmic Reticulum & Peroxisome Interface C18 Stearic Acid (C18:0) C18CoA Stearoyl-CoA C18->C18CoA Acyl-CoA Synthetase OH_C18 2-Hydroxy-Stearoyl-CoA C18CoA->OH_C18 FA2H (Hydroxylase) Aldehyde Heptadecanal OH_C18->Aldehyde HACL1 (Lyase) (- Formyl-CoA) C17 Heptadecanoic Acid (C17:0) Aldehyde->C17 ALDH3A2 (Dehydrogenase)

Caption: The enzymatic cascade converting Stearic Acid (C18:0) to Heptadecanoic Acid (C17:0) via HACL1-mediated alpha-oxidation.[6][3][5][7][8]

Part 3: Experimental Validation Protocols

To prove endogenous synthesis in your specific cell line or animal model, you cannot rely on static lipidomics. You must use Stable Isotope Tracing .[9]

Protocol: [U-13C]-Stearate Flux Analysis

Objective: Quantify the flux of carbon from Stearic Acid to Heptadecanoic Acid.

1. Reagents & Materials
  • Tracer: [U-13C18]-Stearic Acid (Isotope purity >99%).

  • Vehicle: BSA (Fatty Acid Free) conjugated 4:1 (molar ratio) with the tracer.

  • System: Primary Hepatocytes or Adipocytes (high peroxisomal activity).

  • Internal Standard: C17:0-d33 (Deuterated) for quantification.

2. Experimental Workflow
  • Pulse Labeling:

    • Starve cells in serum-free media for 4 hours to synchronize lipid metabolism.

    • Treat cells with 50 µM [U-13C]-Stearate for 12–24 hours.

    • Control: Treat parallel wells with unlabeled Stearate to establish baseline mass spectra.

  • Lipid Extraction (Folch Method Modified):

    • Wash cells 2x with cold PBS.

    • Scrape into methanol/chloroform (2:1 v/v).

    • Add internal standard (C17:0-d33).

    • Vortex, centrifuge, and collect the lower organic phase.[9]

  • Derivatization (FAME Synthesis):

    • Dry organic phase under nitrogen (

      
      ).
      
    • Resuspend in 500 µL 1M Methanolic HCl.

    • Incubate at 80°C for 1 hour (transesterification).

    • Extract FAMEs (Fatty Acid Methyl Esters) into hexane.

  • GC-MS Analysis:

    • Column: DB-Fatwax or equivalent high-polarity column.

    • Mode: SIM (Selected Ion Monitoring).

    • Target Ions:

      • C18:0 FAME (M+18): m/z 316 (Parent)

      • C17:0 FAME (M+0): m/z 284 (Endogenous/Dietary background)

      • C17:0 FAME (M+16): m/z 300 (Synthesized via Alpha-Oxidation)

The "M+16" Signature: If alpha-oxidation occurs, the [U-13C18]-Stearate loses one labeled carbon (


 or Formyl-CoA). The resulting C17 chain retains 16 labeled carbons. Detection of the M+16 isotopologue  is definitive proof of alpha-oxidation.
Workflow Visualization

Protocol Step1 Cell Culture + [U-13C]Stearate Step2 Lipid Extraction (Folch Method) Step1->Step2 Step3 FAME Derivatization (Methanolic HCl) Step2->Step3 Step4 GC-MS Analysis (SIM Mode) Step3->Step4 Result Detect M+16 Peak (Proof of Synthesis) Step4->Result Quantify Flux

Caption: Workflow for validating endogenous C17:0 synthesis using stable isotope tracing.

Part 4: Clinical & Pharmaceutical Implications[10]

Understanding this pathway is critical for three areas of drug development:

  • Biomarker Validation: If your clinical trial tracks C17:0 as a marker of "dairy intake," you must control for liver function. Upregulation of peroxisomal activity (e.g., via fibrates or PPAR-alpha agonists) will artificially inflate C17:0 levels via alpha-oxidation, confounding dietary adherence data.

  • Metabolic Disease Modeling: In NASH/NAFLD, peroxisomal function is often compromised. A drop in endogenous C17:0 may precede overt histological damage, serving as a sensitive functional biomarker of peroxisomal health.

  • Therapeutic Targets: Modulating HACL1 activity could theoretically alter the pool of bioactive OCFAs. Since C17:0 improves membrane fluidity and insulin sensitivity, enhancing this alpha-oxidation pathway could be a novel therapeutic strategy for metabolic syndrome.

References

  • Croes, K., et al. (2017). "Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid." Scientific Reports. Available at: [Link]

  • Jenkins, B., et al. (2015). "A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[3][4][5]0) in Health and Disease."[4][10] Molecules. Available at: [Link]

  • Kitamura, T., et al. (2017).[6][3] "Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo." Molecular Biology of the Cell. Available at: [Link]

  • Venn-Watson, S., et al. (2020). "Efficacy of dietary odd-chain saturated fatty acids pentadecanoic acid and heptadecanoic acid in 12 metabolic syndrome-based disease models." Scientific Reports. Available at: [Link]

  • Wanders, R. J., et al. (2011). "Peroxisomes, lipid metabolism, and lipotoxicity."[2] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

Sources

Technical Guide: The Emerging Role of Odd-Chain Fatty Acids in Human Health & Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, odd-chain fatty acids (OCFAs), primarily pentadecanoic acid (C15:[1][2]0) and heptadecanoic acid (C17:0), were dismissed as inert biomarkers of dairy consumption or minor products of gut microbial metabolism. This paradigm has been upended by recent rigorous mechanistic data identifying C15:0 as a bioactive signaling molecule with direct therapeutic potential.

This guide provides a technical deep-dive into the biochemistry, pharmacology, and clinical implications of OCFAs. It substantiates the proposal of C15:0 as a newly discovered essential fatty acid —the first in 90 years—and outlines its role as a dual partial PPAR


 agonist. For drug development professionals, OCFAs represent a novel scaffold for targeting metabolic syndrome, non-alcoholic steatohepatitis (NASH), and ferroptosis-driven pathologies.

Part 1: Biochemistry & Pharmacodynamics[3]

The "Goldilocks" Biophysics

Unlike even-chain saturated fatty acids (ECFAs) like palmitic acid (C16:0), which are associated with lipotoxicity and membrane rigidity, OCFAs possess unique physical properties due to their odd carbon number.

  • Membrane Fluidity: C15:0 integrates into phospholipid bilayers, increasing membrane fluidity relative to C16:0. This structural alteration reduces the susceptibility of the membrane to lipid peroxidation, thereby acting as a stabilizer against ferroptosis (iron-dependent cell death).

  • Melting Point: C15:0 has a lower melting point (

    
    C) compared to C16:0 (
    
    
    
    C), placing it in a "Goldilocks" zone that supports cellular integrity without compromising dynamics.
Mechanism of Action: PPAR Agonism

The primary pharmacological driver of C15:0's efficacy is its activity as a dual partial agonist of Peroxisome Proliferator-Activated Receptors (PPARs).[3][4]

  • PPAR

    
     (Alpha):  Activation promotes fatty acid oxidation (FAO) and reduces triglyceride synthesis.
    
  • PPAR

    
     (Delta):  Activation improves insulin sensitivity and mitochondrial biogenesis.[3]
    
  • Selectivity: Unlike synthetic full agonists (e.g., fibrates or thiazolidinediones) which often carry off-target toxicity, C15:0 acts as a partial agonist, modulating the receptor with a lower risk of over-activation side effects.

Downstream Signaling Pathways

The activation of PPARs by C15:0 triggers a cascade that mimics longevity-associated pathways:

  • AMPK Activation: Restores cellular energy homeostasis.

  • mTOR Inhibition: Suppresses cellular senescence and proliferation.

  • Anti-Inflammatory: Downregulates MCP-1, TNF-

    
    , and IL-6 cytokines.[4]
    

OCFA_Signaling_Pathway Diet Dietary Intake (Full-fat Dairy/Supplements) C15 Pentadecanoic Acid (C15:0) Circulating Free Fatty Acid Diet->C15 Membrane Cell Membrane Integration (Stabilization) C15->Membrane Incorporation PPAR Nuclear Receptor Binding (PPAR α/δ Partial Agonism) C15->PPAR Ligand Binding Ferroptosis Inhibition of Ferroptosis Membrane->Ferroptosis ↓ Lipid Peroxidation AMPK AMPK Activation PPAR->AMPK Upregulation Mitochondria Mitochondrial Biogenesis PPAR->Mitochondria mTOR mTOR Inhibition AMPK->mTOR Inhibition Health Outcomes: ↓ Inflammation ↓ Fibrosis ↑ Insulin Sensitivity mTOR->Health Ferroptosis->Health Mitochondria->Health

Figure 1: Mechanistic pathway of C15:0 from dietary intake to cellular signaling. C15:0 acts via dual mechanisms: physical membrane stabilization and nuclear receptor agonism.

Part 2: Clinical & Epidemiological Evidence[1][5]

Recent large-scale cohort studies and interventional trials have solidified the link between circulating OCFAs and health outcomes.

Comparative Health Associations

The table below summarizes the divergent effects of Even-Chain vs. Odd-Chain Saturated Fatty Acids (SFAs).

FeatureEven-Chain SFA (C16:0)Odd-Chain SFA (C15:0)
Primary Source Red meat, palm oil, endogenous synthesisFull-fat dairy, some fish, supplementation
PPAR Activity Negligible / AntagonisticDual Partial Agonist (

)
Inflammation Pro-inflammatory (TLR4 activation)Anti-inflammatory
T2D Risk Increased riskInverse association (Lower risk)
Cell Membrane Increases rigidityOptimizes fluidity
Essentiality Non-essential (synthesized de novo)Proposed Essential
The Essentiality Argument

Dr. Stephanie Venn-Watson and colleagues have proposed C15:0 as an essential fatty acid based on the following criteria:

  • Low Endogenous Synthesis: Humans cannot synthesize sufficient C15:0 de novo to meet physiological needs.[5]

  • Deficiency Syndrome: Low levels are causally linked to ferroptosis, cellular fragility, and metabolic dysregulation.

  • Reversibility: Repletion of C15:0 reverses these cellular deficits in vivo and in vitro.

Part 3: Analytical Protocol (GC-MS Quantification)

For researchers and drug developers, accurate quantification of C15:0 and C17:0 in plasma is critical. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with FAME (Fatty Acid Methyl Ester) derivatization.

Reagents & Standards
  • Internal Standard (IS): Deuterated C15:0 (C15:0-d29) or C19:0 (Nonadecanoic acid) - Crucial for normalization.

  • Derivatization Agent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 50

      
      L of plasma into a glass screw-cap vial.
      
    • Spike with 10

      
      L of Internal Standard (1 mg/mL).
      
  • Lipid Extraction (Modified Folch):

    • Add 1 mL Chloroform:Methanol (2:1). Vortex for 30s.

    • Centrifuge at 3,000 x g for 5 mins to separate phases.

    • Transfer the lower organic phase (containing lipids) to a clean vial.

    • Evaporate to dryness under a gentle stream of nitrogen (

      
      ).
      
  • Derivatization (Transesterification):

    • Resuspend dried lipids in 500

      
      L of 14% 
      
      
      
      -Methanol.
    • Incubate at 100°C for 60 minutes (heating block).

    • Note: This converts free fatty acids and triglycerides into volatile FAMEs.[6]

    • Cool to room temperature.

  • FAME Extraction:

    • Add 1 mL Hexane and 1 mL

      
      . Vortex vigorously.
      
    • Centrifuge.[7] Transfer the top Hexane layer (containing FAMEs) to a GC vial.

  • GC-MS Analysis:

    • Column: DB-Fatty Acid or equivalent (high polarity), 30m x 0.25mm.

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 100°C (hold 2 min)

      
       Ramp 10°C/min to 240°C 
      
      
      
      Hold 5 min.
    • Detection: SIM mode (Selected Ion Monitoring) targeting m/z 74 (FAME characteristic ion) and molecular ions for C15:0 (m/z 256) and C17:0 (m/z 284).

GCMS_Workflow Sample Plasma Sample + Internal Standard Extract Lipid Extraction (Chloroform:MeOH) Sample->Extract Dry Evaporation (N2 Stream) Extract->Dry Deriv Derivatization (BF3-MeOH, 100°C) Dry->Deriv Phase Phase Separation (Hexane Extraction) Deriv->Phase GCMS GC-MS Analysis (SIM Mode) Phase->GCMS Data Quantification (Peak Area Ratio) GCMS->Data

Figure 2: Validated workflow for the extraction, derivatization, and quantification of OCFAs from biological matrices.

Part 4: Therapeutic Implications[3]

The recognition of C15:0 as a bioactive lipid opens specific avenues for drug development and nutritional intervention.

Target Indications
  • NASH/NAFLD: C15:0 reduces hepatic fibrosis and steatosis via PPAR

    
    -mediated fatty acid oxidation.
    
  • Metabolic Syndrome: Improves insulin sensitivity and lowers HbA1c.

  • Anemia of Chronic Disease: C15:0 stabilizes red blood cell membranes, reducing hemolysis and improving hemoglobin levels.

Formulation Considerations

For oral delivery, C15:0 is highly stable but has low water solubility.

  • Bioavailability: Enhanced when formulated as a free fatty acid powder or within a phospholipid matrix compared to triglyceride forms.

  • Dosing: Clinical studies suggest efficacy at doses of 100–200 mg/day, significantly lower than the grams required for Omega-3 supplementation.

References

  • Venn-Watson, S., et al. (2020).[5] "Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential?" Scientific Reports.[8] Available at: [Link]

  • Venn-Watson, S. & Schork, N.J. (2023).[9] "Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds."[9] Nutrients.[2][10][11][12][13] Available at: [Link]

  • Pfeuffer, M. & Jaudszus, A. (2016). "Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids." Advances in Nutrition. Available at: [Link]

  • Jenkins, B., et al. (2015). "Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid."[10] Molecules. Available at: [Link]

  • Dixon, S.J., et al. (2012). "Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death." Cell. Available at: [Link]

Sources

17-(Tosyloxy)heptadecanoic acid molecular formula C24H40O5S

Author: BenchChem Technical Support Team. Date: February 2026

The Gateway to [18F]FHA Myocardial Metabolic Imaging

Part 1: Executive Summary

In the landscape of Positron Emission Tomography (PET), the assessment of myocardial substrate metabolism is pivotal for diagnosing ischemic heart disease and cardiomyopathies. While [18F]FDG tracks glucose metabolism, 17-[18F]fluoroheptadecanoic acid ([18F]FHA) is the gold standard for probing myocardial fatty acid oxidation (FAO) .

This guide focuses on the critical precursor required to synthesize [18F]FHA: 17-(Tosyloxy)heptadecanoic acid . This molecule (C24H40O5S) is engineered with a specific "chemical warhead"—the p-toluenesulfonate (tosyl) group—at the omega position of a C17 fatty acid chain. This design allows for the rapid, high-yield nucleophilic substitution of the tosylate by [18F]fluoride, a reaction that must occur within the tight temporal constraints of the fluorine-18 half-life (109.7 minutes).

This whitepaper details the structural properties, radiosynthesis protocols, and quality control measures necessary to utilize this precursor effectively in a GMP (Good Manufacturing Practice) environment.

Part 2: Chemical Architecture & Properties

The molecule is a bifunctional lipid: it possesses a carboxylic acid tail (for biological recognition) and a tosylated head (for radiolabeling).

Structural Breakdown (C24H40O5S)
ComponentFormula FragmentFunction
Lipid Backbone -(CH2)16-Mimics natural palmitic/stearic acid for cellular uptake via CD36/FAT transporters.
Carboxylic Acid -COOHEssential for activation to Acyl-CoA within the cardiomyocyte cytosol.
Leaving Group -OTs (C7H7SO3)The p-toluenesulfonyl group is a "super-leaving group" (

of conjugate acid ~ -2.8), facilitating

attack by [18F]F-.
Reactivity Profile

The tosyl group at position 17 is highly electrophilic. In the presence of "naked" fluoride (activated by Kryptofix 2.2.2/K2CO3), the C-O bond cleaves, and the fluoride ion attacks the C17 carbon.

  • Critical Stability Note: The sulfonate ester is sensitive to hydrolysis. Exposure to ambient moisture will hydrolyze the tosylate back to the alcohol (17-hydroxyheptadecanoic acid), rendering the precursor useless for radiolabeling. Storage at -20°C under Argon is mandatory.

Part 3: Synthesis & Radiochemistry Protocols[1]

Precursor Synthesis Pathway

Note: While commercial sourcing is common, understanding the synthesis ensures better troubleshooting of impurities.

Reaction: 17-Hydroxyheptadecanoic acid + p-Toluenesulfonyl chloride


 this compound

Mechanism:

  • Activation: The alcohol oxygen attacks the sulfur of TsCl.

  • Elimination: Pyridine or Triethylamine acts as a base to scavenge the HCl byproduct, driving the equilibrium forward.

Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Radiosynthesis (SN2) Start 17-Hydroxyheptadecanoic Acid (C17H34O3) Reagent TsCl / Pyridine (0°C to RT) Start->Reagent Product This compound (C24H40O5S) Reagent->Product Radiotracer 17-[18F]Fluoroheptadecanoic Acid ([18F]FHA) Product->Radiotracer DMSO, 120°C, 10 min F18 [18F]Fluoride (K2.2.2/K2CO3) F18->Radiotracer

Figure 1: Chemical synthesis pathway from the hydroxy-fatty acid to the final radiotracer.

Automated Radiosynthesis Protocol ([18F]FHA)

This protocol is designed for standard synthesis modules (e.g., GE TRACERlab, Synthera).

Reagents:

  • Precursor: 5–10 mg this compound dissolved in 1 mL anhydrous acetonitrile (MeCN) or DMSO.

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (15 mg) + Potassium Carbonate (3 mg) in MeCN/Water.

Workflow:

  • Trapping: Cyclotron-produced [18F]F- is trapped on a QMA (Quaternary Methyl Ammonium) carbonate cartridge.

  • Elution: Elute [18F] with K2.2.2/K2CO3 solution into the reactor.

  • Azeotropic Drying: Evaporate water at 95°C under He flow/vacuum. Add anhydrous MeCN and repeat to ensure extreme dryness (water inhibits the nucleophilic attack).

  • Labeling: Add Precursor solution. Heat to 120°C for 10 minutes (closed vessel).

    • Scientist's Note: Do not exceed 130°C; thermal decomposition of the fatty acid chain can occur.

  • Hydrolysis (Optional): If the carboxylic acid was protected (e.g., methyl ester), add 1M NaOH (5 min, 80°C), then quench with HCl. Note: this compound is often used directly without ester protection if the COOH is deprotonated by the base.

  • Purification: Semi-preparative HPLC.

ModuleWorkflow Cyclotron Cyclotron Target [18F]F- (aq) QMA QMA Cartridge (Trapping) Cyclotron->QMA Reactor Reactor Vessel 1. Azeotropic Drying 2. Add Precursor (C24H40O5S) 3. Heat 120°C QMA->Reactor Elute w/ K2.2.2 HPLC HPLC Purification (C18 Column) Reactor->HPLC Crude Mixture Formulation Final Product Vial (Sterile Filtered) HPLC->Formulation Pure [18F]FHA

Figure 2: Automated radiosynthesis workflow for [18F]FHA production.

Part 4: Quality Control & Validation

Trustworthiness in drug development relies on rigorous QC. The following parameters must be met before release.

HPLC Purification & Analysis

The lipophilicity of the C17 chain requires a robust organic mobile phase.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 250 x 10 mm).

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Acetic Acid).

    • Gradient: Start 70:30 MeCN:H2O

      
       Ramp to 95:5 over 15 mins.
      
  • Detection:

    • Radio-detector (Gamma) for [18F]FHA.

    • UV (220 nm) for chemical impurities (tosylate precursor, hydrolyzed alcohol).

  • Separation Logic: The 17-hydroxy impurity (hydrolyzed precursor) is more polar and elutes first. The [18F]FHA product elutes next. The unreacted Tosylate precursor is the most lipophilic and elutes last (or is retained).

Data Specifications Table
ParameterSpecificationMethod
Appearance Clear, colorless solutionVisual
Radiochemical Purity > 95%HPLC / TLC
Chemical Purity No single impurity > 0.1 mgHPLC (UV)
pH 5.0 – 8.0pH Strip
Residual Solvents MeCN < 410 ppmGC
Specific Activity > 1 Ci/µmol (37 GBq/µmol)Calculated

Part 5: Application in Drug Development

Myocardial Metabolic Imaging

The heart relies on fatty acids for 60-80% of its energy under aerobic conditions. In ischemic states, the heart switches to glucose (FDG).

  • Mechanism: [18F]FHA enters the myocyte, is activated to [18F]FHA-CoA, and enters the mitochondria via the Carnitine Shuttle.

  • The Trap: Unlike natural fatty acids, the fluorine atom at the omega position inhibits the final step of

    
    -oxidation (thiolysis). The radiolabel becomes trapped inside the mitochondria, providing a high signal-to-noise ratio proportional to the rate of fatty acid utilization.
    
  • Clinical Utility:

    • Ischemia Memory: Detecting metabolic shifts in "stunned" myocardium.

    • Cardiomyopathy: Evaluating metabolic flexibility in diabetic heart disease.

References

  • LookChem. (n.d.). This compound Product Details. Retrieved January 28, 2026, from [Link]

  • Mäki, M. T., et al. (1998).[1] Free fatty acid uptake in the myocardium and skeletal muscle using fluorine-18-fluoro-6-thia-heptadecanoic acid. Journal of Nuclear Medicine, 39(8), 1320-1327.[1] [Link]

  • National Institutes of Health (NIH). (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. [Link][2]

  • PubChem. (n.d.). Heptadecanoic Acid Compound Summary. Retrieved January 28, 2026, from [Link]

Sources

Margaric Acid (Heptadecanoic Acid): Physicochemical Profiling, Metabolic Mechanics, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from "Standard" to "Active Metabolite"

For decades, Margaric Acid (Heptadecanoic Acid, C17:0) was relegated to the role of an internal standard in gas chromatography, selected under the false assumption that it was biologically inert or absent in human tissues.[1] Modern lipidomics has overturned this view. We now recognize C17:0 as a bioactive Odd-Chain Saturated Fatty Acid (OCSFA) with independent metabolic utility, serving as a robust biomarker for dairy intake and demonstrating inverse correlations with Type 2 Diabetes (T2D) risk.[1]

This guide provides a rigorous characterization of Margaric Acid, moving beyond basic properties to explore its unique odd-chain crystal packing, its anaplerotic metabolic fate (yielding propionyl-CoA), and the specific analytical protocols required to quantify it without artifactual interference.

Part 1: Physicochemical Characterization

Margaric acid is a long-chain, saturated fatty acid.[2][3] Its "odd" carbon number (C17) confers distinct physical properties compared to its "even" counterparts (Palmitic C16:0, Stearic C18:0), particularly regarding crystal lattice energy and melting behavior—a phenomenon known as the "alternation effect."

Table 1: Core Physicochemical Data
PropertyValue / DescriptionTechnical Note
IUPAC Name Heptadecanoic acid
Formula C₁₇H₃₄O₂
Molecular Weight 270.45 g/mol
Melting Point 61.3°C (Range: 59–62°C)Lower than Stearic (69.3°C) due to odd-chain crystal packing inefficiencies.[4]
Boiling Point ~227°C (at 133 hPa)>300°C at atmospheric pressure (decomposes).
Solubility (Organic) Soluble in Ethanol (25 mg/mL), DMSO (10 mg/mL), Chloroform, DMFHighly lipophilic; requires non-polar or amphiphilic solvents.
Solubility (Aqueous) InsolubleRequires conjugation (e.g., Albumin) for biological transport.
pKa ~4.78Typical for long-chain carboxylic acids.
Appearance White crystalline powderPolymorphic; crystal habit depends on solvent of crystallization.
The Odd-Chain "Alternation Effect"

Unlike even-chain fatty acids, where the methyl and carboxyl groups are on opposite sides of the zigzag chain (allowing tighter packing), odd-chain fatty acids like Margaric Acid have these groups on the same side. This steric arrangement reduces van der Waals interactions in the crystal lattice, resulting in a lower melting point than would be predicted by molecular weight alone. This property is critical when designing lipid nanoparticles (LNPs) or drug delivery matrices, as it alters the phase transition temperature (


) of the formulation.

Part 2: Metabolic Mechanics & Biological Significance

The biological relevance of Margaric Acid centers on its catabolism. While even-chain fatty acids degrade exclusively into Acetyl-CoA (entering the Krebs cycle or ketogenesis), C17:0 undergoes ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-oxidation to yield Acetyl-CoA and a terminal Propionyl-CoA molecule.
Mechanism: Anaplerosis via Propionyl-CoA

The production of Propionyl-CoA is metabolically distinct. It is carboxylated to Methylmalonyl-CoA and subsequently converted to Succinyl-CoA, an intermediate of the Citric Acid (Krebs) Cycle. This makes C17:0 anaplerotic —it replenishes cycle intermediates, potentially enhancing mitochondrial respiration efficiency.[5] This mechanism is hypothesized to underlie the observed inverse association between circulating C17:0 levels and metabolic syndrome/T2D.

Visualization: The Odd-Chain Oxidation Pathway

The following diagram illustrates the divergence of C17:0 metabolism compared to standard fatty acids.

G cluster_0 Mitochondrial Matrix cluster_1 C17 Margaric Acid (C17:0) BetaOx Beta-Oxidation Cycles (Repeated) C17->BetaOx Acetyl 7 x Acetyl-CoA BetaOx->Acetyl Yields Propionyl 1 x Propionyl-CoA (3-Carbon Remnant) BetaOx->Propionyl Terminal Step MMCoA Methylmalonyl-CoA Propionyl->MMCoA Carboxylase (Biotin) Succinyl Succinyl-CoA MMCoA->Succinyl Mutase (B12) Krebs Krebs Cycle (Anaplerotic Entry) Succinyl->Krebs C16 Palmitic Acid (C16:0) C16->Acetyl Yields 8x Acetyl-CoA (No Propionyl-CoA)

Caption: Figure 1. Catabolic pathway of Margaric Acid. Note the generation of Propionyl-CoA, which enters the Krebs cycle as Succinyl-CoA, distinguishing it from even-chain fatty acids.

Part 3: Analytical Methodologies

The "Internal Standard" Paradox

Historically, researchers added C17:0 to samples as an Internal Standard (IS) for Gas Chromatography (GC). This is now considered a flawed practice for biological samples. Since C17:0 is present endogenously (derived from dairy intake or gut flora), using it as an IS leads to quantification errors.

Recommendation:

  • For Biological Samples: Use stable isotope-labeled analogs (e.g., C17:0-d33 or [13C]-Palmitic Acid ) or a true non-endogenous standard like C19:0 (Nonadecanoic acid) if preliminary screening confirms its absence in your specific matrix.

  • For Non-Biologicals (e.g., Petrochemicals): Unlabeled C17:0 remains a valid IS.

Protocol: GC-MS Quantification via FAME Derivatization

Free fatty acids (FFAs) are difficult to analyze via GC due to hydrogen bonding of the carboxyl group, which causes peak tailing. They must be derivatized into Fatty Acid Methyl Esters (FAMEs).[6][7]

Reagents Required:

  • Chloroform/Methanol (2:1 v/v)[6][7]

  • 14% Boron Trifluoride (

    
    ) in Methanol (Derivatizing agent)[6]
    
  • Hexane (HPLC Grade)

  • Internal Standard (e.g., C19:0 or C17:0-d33)

Step-by-Step Workflow:

  • Lipid Extraction (Folch Method):

    • Homogenize 50mg tissue/200µL plasma in 1mL Chloroform:Methanol (2:1).

    • Add exactly 10µL of Internal Standard solution.

    • Vortex (1 min) and centrifuge (3000g, 5 min).

    • Collect the lower organic phase (chloroform layer) containing lipids.

    • Evaporate to dryness under a stream of Nitrogen (

      
      ).
      
  • Derivatization (Transesterification):

    • Resuspend dried residue in 1mL 14%

      
      -Methanol .
      
    • Incubate at 100°C for 30 minutes (tightly capped). Critical: This converts FFAs and triglycerides into FAMEs.

    • Cool to room temperature.[6]

  • Extraction of FAMEs:

    • Add 1mL Hexane and 1mL saturated NaCl (brine).[6]

    • Vortex vigorously.[6][7] The FAMEs will migrate to the upper Hexane layer.

    • Transfer the Hexane layer to a GC vial.

  • GC-MS Parameters:

    • Column: Fused silica capillary column (e.g., DB-Fatwax or equivalent high-polarity phase), 30m x 0.25mm.

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 100°C (hold 2 min)

      
       Ramp 10°C/min to 240°C 
      
      
      
      Hold 10 min.
    • Detection: Monitor m/z 74 (McLafferty rearrangement ion, characteristic of FAMEs) and m/z 284 (Molecular ion for C17:0-Methyl Ester).

Visualization: Analytical Workflow

G Sample Biological Sample (Plasma/Tissue) Extract Folch Extraction (CHCl3:MeOH) Sample->Extract Homogenize Dry N2 Evaporation Extract->Dry Lower Phase Deriv Derivatization (BF3-MeOH, 100°C) Dry->Deriv Resuspend PhaseSep Phase Separation (Hexane/Brine) Deriv->PhaseSep FAMEs Formed GCMS GC-MS Analysis (Target m/z 284) PhaseSep->GCMS Inject Hexane Layer

Caption: Figure 2. Critical path for converting Margaric Acid into volatile Methyl Esters (FAMEs) for quantification.

References

  • PubChem. (2023). Heptadecanoic Acid Compound Summary. National Library of Medicine. [Link]

  • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[1][2][5][6][8][9][10]0) in Health and Disease.[5][11] Molecules.[2][3][12][6][9][11][13][14] [Link]

  • Venn-Watson, S., et al. (2020). Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans. Scientific Reports.[2] [Link]

  • NIST Chemistry WebBook. (2023). Heptadecanoic acid, methyl ester Mass Spectrum. National Institute of Standards and Technology. [Link]

Sources

The Renaissance of Heptadecanoic Acid: From Internal Standard to Bioactive Lipid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary: The "Cinderella" Lipid

For decades, Heptadecanoic acid (C17:0), also known as margaric acid, held a utilitarian but dismissive role in lipid research: it was the "perfect" internal standard. Assumed to be absent in human biology, it was spiked into samples to normalize data for other fatty acids.

This assumption was fundamentally flawed.

Recent mass spectrometry advances and large-scale epidemiological studies have driven a paradigm shift. C17:0 is not only naturally occurring in humans but is also a bioactive odd-chain saturated fatty acid (OCSFA) with potent correlations to metabolic health. It is now recognized as a critical biomarker for dairy fat intake and a potential therapeutic agent against metabolic syndrome and ferroptosis-driven cell death.

This guide outlines the technical discovery, natural occurrence, biosynthetic pathways, and validated analytical protocols for C17:0, designed to transition your lab from viewing it as a standard to investigating it as a target.

Chemical Identity & Properties

Unlike even-chain fatty acids (C16:0, C18:0) which dominate human lipid membranes, C17:0 possesses an odd number of carbon atoms. This structural anomaly grants it unique physical properties, particularly regarding membrane fluidity and melting point, which differ distinctively from its even-chain counterparts.

PropertySpecification
IUPAC Name Heptadecanoic Acid
Common Name Margaric Acid
Formula C17H34O2
Molecular Weight 270.45 g/mol
Melting Point 61.3 °C (Higher than C15:0, lower than C18:0)
Solubility Insoluble in water; soluble in ethanol, ether, chloroform
Key Feature Odd-chain tail prevents standard beta-oxidation cycles from yielding only Acetyl-CoA; yields Propionyl-CoA.[1]

Natural Occurrence & Bio-Distribution[2]

The presence of C17:0 in human plasma is dual-origin: exogenous (dietary) and endogenous (biosynthetic).

Dietary Sources (Exogenous)

The primary dietary source of C17:0 is ruminant fat.[2][3] Rumen bacteria ferment dietary fibers into propionate, which is then utilized to synthesize odd-chain fatty acids. These are incorporated into the milk and meat of the animal.

Table 1: Comparative Content of C17:0 in Biological Matrices

Source MatrixC17:0 Content (% of Total Fatty Acids)Notes
Bovine Milk Fat 0.50% - 1.00%Highly correlated with forage-based diets.
Ruminant Meat (Beef) 0.80% - 1.50%Concentrated in subcutaneous adipose tissue.
Marine Fish (Mullet) 0.50% - 2.00%Varies significantly by species and algae consumption.
Human Plasma 0.20% - 0.50%Levels correlate inversely with Type 2 Diabetes risk.
Plant Oils < 0.1%Negligible in most seed oils; trace in some algae.
The Dolphin Connection

A pivotal moment in C17:0 research occurred via the U.S. Navy's marine mammal program. Bottlenose dolphins, which develop metabolic syndrome similar to humans, showed that higher serum C17:0 levels (derived from a fish diet) were protective against high ferritin and insulin resistance. This cross-species validation accelerated human clinical interest.

Biosynthesis & Metabolic Pathways[1][5][6]

While diet is the primary driver, humans can synthesize C17:0 endogenously. This mechanism is critical for researchers studying C17:0 in fasting subjects or controlled diets.

Alpha-Oxidation & Elongation

Unlike even chains synthesized via Fatty Acid Synthase (FAS) adding 2 carbons (Acetyl-CoA), C17:0 arises from:

  • Alpha-Oxidation: Peroxisomal shortening of C18:0 (Stearic acid) by one carbon.[4]

  • Elongation: Addition of 2 carbons to C15:0 (Pentadecanoic acid).

  • De Novo Synthesis: Utilization of Propionyl-CoA (3-carbon primer) instead of Acetyl-CoA during initial lipogenesis.

Biosynthesis Diet Dietary Intake (Dairy/Ruminant Fat) Gut Gut Absorption (Chylomicrons) Diet->Gut C17 Heptadecanoic Acid (C17:0 Pool) Gut->C17 Propionate Propionyl-CoA (3-Carbon Primer) FAS Fatty Acid Synthase (Lipogenesis) Propionate->FAS C15 Pentadecanoic Acid (C15:0) FAS->C15 Elongase ELOVL Enzymes (Elongation) C15->Elongase +2 Carbons Elongase->C17 +2 Carbons C18 Stearic Acid (C18:0) AlphaOx Alpha-Oxidation (Peroxisome) C18->AlphaOx -1 Carbon (CO2 loss) AlphaOx->C17 -1 Carbon (CO2 loss) Membrane Phospholipid Incorporation C17->Membrane Bioactive Function

Figure 1: Metabolic origins of Heptadecanoic Acid, illustrating the convergence of dietary intake, elongation of C15:0, and alpha-oxidation of C18:0.[1]

Analytical Methodologies: The New Gold Standard

Critical Warning: Do NOT use non-labeled C17:0 as an internal standard for human or mammalian samples. Doing so will artificially inflate your quantitation and mask the endogenous levels of the analyte.

Validated Protocol: GC-MS Quantification

The most robust method for C17:0 quantification is Gas Chromatography-Mass Spectrometry (GC-MS) using a deuterated internal standard.

Reagents Required:

  • Internal Standard: Heptadecanoic acid-d33 (fully deuterated) or C19:0 (Nonadecanoic acid) only if C19:0 is confirmed absent in the specific matrix. Recommendation: Use C17:0-d3 .

  • Derivatization Agent: 14% Boron Trifluoride (BF3) in Methanol.

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

Step-by-Step Protocol:

  • Sample Preparation:

    • Aliquot 50 µL of plasma/serum.

    • Spike Internal Standard: Add 10 µL of C17:0-d3 (100 µM in methanol). Self-validating step: This accounts for extraction loss.

  • Lipid Extraction (Folch Method Modified):

    • Add 1 mL Chloroform:Methanol (2:1). Vortex for 30s.

    • Centrifuge at 3000 x g for 5 mins.

    • Collect the lower organic phase (lipids). Evaporate to dryness under Nitrogen (N2).

  • Derivatization (FAME Synthesis):

    • Resuspend dried lipids in 500 µL BF3-Methanol.

    • Incubate at 100°C for 10 minutes. Causality: This converts free fatty acids and esterified lipids (TAGs/PLs) into volatile Methyl Esters (FAMEs) suitable for GC.

    • Add 500 µL Hexane and 500 µL H2O. Vortex.

    • Centrifuge.[5] Collect the top Hexane layer (contains FAMEs).

  • GC-MS Analysis:

    • Column: High-polarity fused silica (e.g., CP-Sil 88 or DB-23) to separate C17:0 from C16:1/C18:1 isomers.

    • Carrier Gas: Helium (1 mL/min).

    • Detection: SIM (Selected Ion Monitoring) mode.[6]

      • Target Ion (C17:0): m/z 284 (Molecular ion) or 74 (McLafferty rearrangement).

      • Target Ion (C17:0-d3): m/z 287.

AnalyticalWorkflow Sample Plasma Sample Spike Spike IS: C17:0-d3 Sample->Spike Extract Folch Extraction (CHCl3:MeOH) Spike->Extract Deriv Derivatization (BF3-MeOH, 100°C) Extract->Deriv GC GC Separation (DB-23 Column) Deriv->GC MS MS Detection (SIM Mode) GC->MS

Figure 2: Workflow for accurate quantification of C17:0 using stable isotope dilution mass spectrometry.

Physiological Significance & Therapeutic Potential

The interest in C17:0 has moved beyond simple nutrition to molecular therapeutics.

Metabolic Syndrome & Diabetes

Epidemiological data (EPIC-InterAct study) demonstrated that higher plasma C17:0 is associated with a significantly lower risk of Type 2 Diabetes (T2D).

  • Mechanism: C17:0 enhances membrane fluidity. Unlike rigid even-chain saturated fats (C16:0), the odd-chain geometry creates defects in lipid packing, mimicking the fluidity benefits of unsaturated fats without the susceptibility to oxidation.

Ferroptosis Inhibition

Ferroptosis is a form of cell death driven by iron-dependent lipid peroxidation, primarily of Polyunsaturated Fatty Acids (PUFAs) in cell membranes.[7]

  • Therapeutic Logic: C17:0 acts as a "Membrane Stabilizer."

  • Pathway: When cells are supplemented with C17:0, it is incorporated into phospholipids (specifically Phosphatidylcholine, PC). This displaces highly oxidizable PUFAs (like Arachidonic Acid).

  • Result: A membrane enriched with C17:0 is resistant to the propagation of lipid peroxides, effectively raising the threshold for ferroptotic cell death.

Ferroptosis C17_Supp C17:0 Supplementation ACSL Enzyme: ACSL (Acyl-CoA Synthetase) C17_Supp->ACSL PL_Remodel Membrane Remodeling (C17:0 replaces PUFAs) ACSL->PL_Remodel Peroxidation Lipid Peroxidation (L-OOH) PL_Remodel->Peroxidation Inhibits (Lack of double bonds) Survival Cell Survival (Membrane Stability) PL_Remodel->Survival Promotes ROS ROS / Free Iron ROS->Peroxidation Attacks PUFAs Ferroptosis Ferroptosis (Cell Death) Peroxidation->Ferroptosis

Figure 3: Mechanistic pathway showing how C17:0 incorporation stabilizes membranes against oxidative stress and ferroptosis.

References

  • Venn-Watson, S., et al. (2015). "Increased Dietary Intake of Saturated Fatty Acid Heptadecanoic Acid (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins."[8] PLOS ONE. Link

  • Jenkins, B., et al. (2015). "A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[1][3][8][9][10][11]0) in Health and Disease."[1][3][8][12] Molecules. Link

  • Forouhi, N. G., et al. (2014). "Differences in the prospective association between individual plasma fatty acids and incident type 2 diabetes: evidence from the EPIC-InterAct study." The Lancet Diabetes & Endocrinology. Link

  • Pfeuffer, M., & Jaudszus, A. (2016). "Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids." Advances in Nutrition. Link

  • Stockwell, B. R., et al. (2017). "Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease." Cell. Link

Sources

Metabolic Architecture of Odd-Chain Saturated Fatty Acids (OCFAs)

Author: BenchChem Technical Support Team. Date: February 2026

From Propionyl-CoA Anaplerosis to Clinical Biomarkers

Executive Summary

For decades, odd-chain saturated fatty acids (OCFAs)—primarily pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0)—were dismissed as inert biomarkers of dairy intake or internal standards for gas chromatography. This reductionist view has been overturned. Current evidence establishes OCFAs as bioactive lipids with distinct metabolic fates from their even-chain counterparts.

This technical guide dissects the metabolic divergence of OCFAs. Unlike even-chain fatty acids that oxidize exclusively to acetyl-CoA (ketogenic), OCFAs yield propionyl-CoA, an anaplerotic substrate that replenishes the tricarboxylic acid (TCA) cycle. This mechanism underpins their emerging role in mitigating Type 2 Diabetes (T2D), modulating AMPK/mTOR signaling, and stabilizing cellular membranes.

Structural Biochemistry & Origins
2.1 The Structural Distinction

Fatty acids in mammalian systems predominantly possess even carbon numbers (C16:0, C18:0) due to the sequential addition of two-carbon acetyl-CoA units during lipogenesis. OCFAs differ by a single carbon unit, a structural anomaly that dictates their unique catabolic pathway.

  • Pentadecanoic Acid (C15:0): 15 carbons.[1] Increasingly recognized as an essential fatty acid.

  • Heptadecanoic Acid (C17:0): 17 carbons. Often correlated with C15:0 but shows distinct elongation kinetics.

2.2 Dual Origins: Dietary vs. Endogenous

While historically termed "dietary," OCFAs have a complex origin matrix:

SourceMechanismContribution to Pool
Dietary Intake Direct absorption from ruminant fat (dairy, meat) and certain fish. Ruminant bacteria synthesize OCFAs which accumulate in milk fat.Major (~70-80%)
Gut Microbiota Fermentation of dietary fiber yields propionate (C3:0). Propionate is elongated via fatty acid synthase (FAS) to C15:0 and C17:0.Variable (Host-dependent)
Alpha-Oxidation Peroxisomal

-oxidation of even-chain fatty acids (minor pathway).
Minor
Elongation Enzymatic elongation (ELOVL6) of C15:0 to C17:0.Significant for C17:0 levels
Catabolic Pathways: The Propionyl-CoA Shunt

The defining feature of OCFA metabolism is the terminal step of mitochondrial ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-oxidation.
3.1 Beta-Oxidation Divergence
  • Activation: OCFAs are activated to Acyl-CoA thioesters in the cytosol.

  • Transport: Translocated into the mitochondrial matrix via the Carnitine Shuttle (CPT1/CPT2).

  • Cycles: They undergo standard

    
    -oxidation cycles, releasing two-carbon Acetyl-CoA units.
    
  • Terminal Step (The Critical Fork): The final cleavage of a 5-carbon intermediate yields one Acetyl-CoA (2C) and one Propionyl-CoA (3C) .

3.2 The Anaplerotic Pathway

Propionyl-CoA cannot enter the TCA cycle directly as a fuel. It must be carboxylated and isomerized to Succinyl-CoA . This pathway requires two critical vitamin cofactors: Biotin (B7) and Cobalamin (B12).

  • Step 1: Propionyl-CoA Carboxylase (Biotin) converts Propionyl-CoA ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     D-Methylmalonyl-CoA.
    
  • Step 2: Methylmalonyl-CoA Epimerase converts D-form

    
     L-Methylmalonyl-CoA.[2]
    
  • Step 3: Methylmalonyl-CoA Mutase (B12) converts L-Methylmalonyl-CoA

    
     Succinyl-CoA.[2]
    

Significance: Succinyl-CoA enters the TCA cycle after the decarboxylation steps, increasing the pool of catalytic intermediates (anaplerosis), contrasting with Acetyl-CoA which is consumed via oxidation to CO2.

3.3 Pathway Visualization

The following diagram illustrates the divergence of OCFA metabolism and its integration into the TCA cycle.

OCFA_Metabolism OCFA Dietary OCFA (C15:0 / C17:0) AcylCoA Acyl-CoA (Mitochondrial Matrix) OCFA->AcylCoA Activation & Transport BetaOx Beta-Oxidation Cycles AcylCoA->BetaOx AcetylCoA Acetyl-CoA (2 Carbons) BetaOx->AcetylCoA Releases n Acetyl-CoA PropionylCoA Propionyl-CoA (3 Carbons) BetaOx->PropionylCoA Terminal Cleavage TCA TCA Cycle (Energy Production) AcetylCoA->TCA Oxidation Methylmalonyl Methylmalonyl-CoA PropionylCoA->Methylmalonyl Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA (TCA Intermediate) Methylmalonyl->SuccinylCoA Methylmalonyl-CoA Mutase SuccinylCoA->TCA Anaplerosis (Refills Cycle) Biotin Cofactor: Biotin (B7) Biotin->Methylmalonyl B12 Cofactor: Vitamin B12 B12->SuccinylCoA

Figure 1: The metabolic fate of OCFAs. Note the divergence at the terminal beta-oxidation step, feeding the TCA cycle via Succinyl-CoA (anaplerosis) rather than purely Acetyl-CoA.

Physiological Roles & Signaling Mechanisms

Recent literature (Venn-Watson et al.) suggests C15:0 meets the criteria for an essential fatty acid. Its physiological effects extend beyond simple energetics.[3]

4.1 AMPK Activation & mTOR Inhibition

C15:0 acts as a dual regulator of cellular longevity pathways:[4][5]

  • AMPK (AMP-activated protein kinase): C15:0 activates AMPK, a master regulator of cellular energy homeostasis. This promotes glucose uptake and fatty acid oxidation.

  • mTOR (mechanistic Target of Rapamycin): C15:0 inhibits mTORC1. Hyperactive mTOR is linked to insulin resistance and aging. By suppressing this, C15:0 mimics the effects of caloric restriction.

4.2 Membrane Fluidity and Stability

OCFAs have melting points intermediate between even-chain saturated and unsaturated fatty acids. Incorporation of C15:0 into phospholipid bilayers (specifically Phosphatidylcholines) increases membrane fluidity compared to C16:0 (Palmitic acid), potentially enhancing insulin receptor sensitivity.

4.3 PPAR Agonism

C15:0 acts as a partial agonist for PPAR-


  and PPAR- 

.
  • Effect: Upregulation of genes involved in lipid oxidation and anti-inflammatory responses.

  • Outcome: Reduction in hepatic steatosis (fatty liver) and systemic inflammation.

Clinical Relevance: The Epidemiological Signal

Large-scale cohort studies (EPIC-Potsdam, FORCE Consortium) have consistently identified an inverse correlation between circulating OCFA levels and metabolic disease.

Disease StateOCFA AssociationProposed Mechanism
Type 2 Diabetes (T2D) Inverse (High OCFA = Low Risk)Improved insulin sensitivity via membrane fluidity; AMPK activation; reduction of lipotoxicity.
NASH / NAFLD Inverse PPAR-

activation reduces hepatic lipid accumulation; anti-fibrotic effects.
Cardiovascular Disease Inverse Lower triglycerides; reduction in pro-inflammatory cytokines (IL-6, TNF-

).
Inflammation Inverse C15:0 lowers MCP-1 and other inflammatory markers in primary human cell systems.
Analytical Methodologies: Quantification Protocol

Accurate quantification of OCFAs requires gas chromatography-mass spectrometry (GC-MS) with strict attention to isomer separation, as branched-chain isomers can co-elute with linear OCFAs.

6.1 Protocol: Plasma Fatty Acid Methyl Ester (FAME) Analysis[6]

Reagents:

  • Internal Standard: C19:0 (Nonadecanoic acid) or d31-Palmitic acid.

  • Derivatization Agent: 14% Boron Trifluoride (

    
    ) in Methanol (preferred over acid-catalyzed for speed, though strict moisture control is required).
    

Workflow:

  • Lipid Extraction: Modified Folch method (

    
    :MeOH 2:1). Spike sample with Internal Standard before extraction to account for recovery losses.
    
  • Saponification & Derivatization:

    • Incubate extract with 0.5M NaOH in methanol (100°C, 10 min).

    • Add 14%

      
      -Methanol (100°C, 30 min).
      
  • Extraction of FAMEs: Add Hexane. Centrifuge. Collect upper organic phase.

  • GC-MS Analysis:

    • Column: High-polarity cyanopropyl phase (e.g., Agilent J&W DB-23 or SP-2560) is mandatory to separate C15:0 from C14:1 isomers.

    • Carrier Gas: Helium (1 mL/min).

    • Detection: SIM (Selected Ion Monitoring) mode targeting molecular ions (

      
       256 for C15:0 FAME, 
      
      
      
      284 for C17:0 FAME).
6.2 Analytical Workflow Diagram

GCMS_Workflow Sample Plasma/Tissue Sample Extract Folch Extraction (Chloroform:MeOH) Sample->Extract IS Internal Std (C19:0 or d-Isotope) IS->Extract Spike Pre-Extract Deriv Derivatization (BF3-MeOH -> FAMEs) Extract->Deriv Lipid Phase GC GC Separation (SP-2560 Column) Deriv->GC Hexane Layer MS Mass Spec (SIM Mode) GC->MS Elution Data Quantification (Target/IS Ratio) MS->Data

Figure 2: Validated workflow for OCFA quantification. Spiking internal standards prior to extraction is critical for normalizing recovery rates.

References
  • Venn-Watson, S., et al. (2020). Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid aligns with credible criteria for essential fatty acid status. Scientific Reports. Link

  • Forouhi, N. G., et al. (2014). Differences in the prospective association between individual plasma phospholipid saturated fatty acids and incident type 2 diabetes: the EPIC-InterAct case-cohort study. The Lancet Diabetes & Endocrinology. Link

  • Pfeuffer, M., & Jaudszus, A. (2016).[7] Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition. Link

  • Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease.[1][6][8][9][10][11][12] Molecules.[1][2][6][9][13][14][15][16][17] Link[10]

  • Weitkunat, K., et al. (2017). Odd-chain fatty acids as a biomarker for dietary fiber intake: a novel pathway for endogenous production from propionate. American Journal of Clinical Nutrition. Link

  • Wanders, R. J., et al. (2010). Peroxisomes, lipid metabolism, and peroxisomal disorders. Molecular Genetics and Metabolism.[12] Link

Sources

17-hydroxy heptadecanoic acid as a hydroxylated fatty acid

Author: BenchChem Technical Support Team. Date: February 2026

From Metabolic Intermediate to Macrocyclic Architectures

Executive Technical Summary

17-Hydroxy heptadecanoic acid (17-OH-C17:0) represents a distinct class of odd-chain, omega-hydroxylated fatty acids . Unlike its even-chain counterparts (e.g., 16-hydroxy palmitic acid), 17-OH-C17:0 occupies a unique niche in both lipid metabolism and synthetic chemistry. Biologically, it serves as a transient intermediate in the omega-oxidation of margaric acid (C17:0), often accumulating in specific metabolic disorders or environmental stress conditions. Industrially, it is a high-value precursor for macrocyclic lactones (musk odorants), leveraging its terminal hydroxyl and carboxyl groups for intramolecular cyclization.

This guide details the physicochemical properties, metabolic pathways, analytical quantification, and synthetic utility of 17-OH-C17:0, providing researchers with actionable protocols for its detection and application.

Chemical Architecture & Physicochemical Properties

The odd-carbon chain length (C17) confers lower melting points and unique crystal packing properties compared to C16/C18 homologs. The terminal hydroxyl group introduces polarity, requiring specific derivatization for gas-phase analysis.

PropertySpecification
IUPAC Name 17-Hydroxyheptadecanoic acid
Molecular Formula C₁₇H₃₄O₃
Molecular Weight 286.45 g/mol
CAS Number 13099-34-8
pKa (Carboxyl) ~4.78 (Predicted)
LogP ~5.2 (High Lipophilicity)
Solubility Soluble in CHCl₃, EtOH (warm), Ethyl Ether; Insoluble in Water
Key Functional Groups Primary Alcohol (ω-position), Carboxylic Acid (C1)

Biosynthesis & Metabolic Pathways

The endogenous production of 17-OH-C17:0 is governed by the Omega-Oxidation Pathway . This pathway becomes upregulated when beta-oxidation is defective or overwhelmed.

Mechanism of Action[6]
  • Substrate Availability: Margaric acid (C17:0), derived from dairy fats or gut bacterial metabolism (propionate extension), enters the hepatocyte.

  • Hydroxylation: The Cytochrome P450 4A/4F families (CYP4) catalyze the introduction of a hydroxyl group at the terminal (omega) carbon. This requires NADPH and molecular oxygen.

  • Fate: The 17-OH-C17:0 is typically oxidized further by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form heptadecanedioic acid (C17 diacid), which is then excreted or shortened by beta-oxidation.

Pathway Visualization

The following diagram illustrates the metabolic trajectory of C17:0, highlighting the checkpoint role of 17-OH-C17:0.

OmegaOxidation C17 Margaric Acid (C17:0) OH_C17 17-OH-C17:0 (Omega-Hydroxy Acid) C17->OH_C17 Hydroxylation CYP4 CYP4A/4F (NADPH + O2) CYP4->OH_C17 Diacid Heptadecanedioic Acid (C17 Diacid) OH_C17->Diacid Oxidation ADH ADH/ALDH ADH->Diacid BetaOx Beta-Oxidation (Peroxisome) Diacid->BetaOx Chain Shortening

Figure 1: The Omega-Oxidation Pathway. C17:0 is hydroxylated at the terminal position by CYP4 enzymes to form 17-OH-C17:0, a pivotal intermediate before conversion to dicarboxylic acids.

Analytical Methodology: GC-MS Quantification

Direct analysis of 17-OH-C17:0 by GC-MS is impossible due to the polarity of the hydroxyl and carboxyl groups. A Dual-Derivatization Strategy is required to render the molecule volatile and thermally stable.

Protocol: Extraction and Dual Derivatization

Objective: Quantify 17-OH-C17:0 in biological tissue or plasma.

Reagents:

  • Internal Standard (IS): 16-hydroxy palmitic acid-d3 or 17-OH-C17:0-d3 (if available).

  • Methylation Reagent: BF₃ in Methanol (14%).

  • Silylation Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Step-by-Step Workflow:

  • Lipid Extraction:

    • Homogenize tissue in Chloroform:Methanol (2:1 v/v) containing 50 ng of IS.

    • Centrifuge and collect the organic phase. Dry under N₂ stream.

  • Step 1: Carboxyl Methylation (FAME formation):

    • Resuspend residue in 0.5 mL BF₃/MeOH.

    • Incubate at 60°C for 15 mins . (Avoid higher temps to prevent dehydration of the OH group).

    • Extract with hexane, wash with water, and dry the hexane phase.

  • Step 2: Hydroxyl Silylation (TMS ether formation):

    • Evaporate hexane. Add 50 µL Pyridine and 50 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 mins .

    • Mechanism: The carboxyl group is now a methyl ester (-COOMe), and the hydroxyl group is a trimethylsilyl ether (-O-TMS).

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (non-polar, 5% phenyl).

    • Inlet: 280°C, Splitless.

    • Ions to Monitor (SIM): Look for the characteristic [M-15]⁺ (loss of methyl from TMS) and [M-31]⁺ (loss of methoxy) fragments. For 17-OH-C17:0 (MW of derivatized form = 286 + 14 + 72 = 372), monitor m/z 357 ([M-15]).

Synthetic Utility: Macrocyclic Lactone Production

17-OH-C17:0 is a "Goldilocks" precursor for synthesizing 17-membered macrocyclic lactones , which are prized in the fragrance industry for their musk-like olfactory profiles (similar to Ambrettolide).

Experimental Workflow: Lipase-Mediated Macrolactonization

This protocol utilizes Candida antarctica Lipase B (CALB) to catalyze the intramolecular esterification (cyclization) under high-dilution conditions.

Rationale: Enzymatic synthesis avoids harsh acids and high temperatures, preserving the integrity of the monomer.

Lactonization Start 17-OH-C17:0 (Monomer) Process Incubation 45-60°C, 48h (Molecular Sieves) Start->Process Dissolve Solvent Toluene/Isooctane (High Dilution) Solvent->Process Enzyme Immobilized Lipase (CALB / Novozym 435) Enzyme->Process Catalysis Product 17-Heptadecanolide (Macrocyclic Musk) Process->Product Cyclization (-H2O)

Figure 2: Biocatalytic synthesis of macrocyclic lactones. High dilution prevents intermolecular polymerization, favoring intramolecular cyclization.

Protocol Steps:

  • Preparation: Dissolve 1 mmol of 17-OH-C17:0 in 250 mL of dry toluene (High dilution is critical: <5 mM to favor cyclization over polymerization).

  • Catalyst Addition: Add 200 mg of Novozym 435 (immobilized CALB) and 1 g of 4Å molecular sieves (to scavenge water and drive equilibrium).

  • Reaction: Stir at 45°C for 48-72 hours.

  • Work-up: Filter off the enzyme and sieves. Evaporate solvent.[1]

  • Purification: Silica gel chromatography (Hexane:Ethyl Acetate 9:1).

References

  • Rontani, J.-F., et al. (2012). Origin and degradation of lipids in aeolian particles from a coastal area of the north-western Mediterranean Sea. Atmospheric Environment, 56, 124-135.[2] Retrieved from [Link]

  • Li, X., et al. (2021). Integrated Metabolomics and Targeted Gene Transcription Analysis Reveal Global Bacterial Antimonite Resistance Mechanisms. Frontiers in Microbiology. Retrieved from [Link]

  • Lipid Maps. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Heptadecanolide via 17-(Tosyloxy)heptadecanoic Acid

[1]

1

Executive Summary

This application note details the synthetic methodology for converting 17-(Tosyloxy)heptadecanoic acid (CAS: 76298-42-5) into Heptadecanolide (dihydrocivetone lactone), a valuable macrocyclic musk used in high-end perfumery and pharmaceutical delivery systems.[1]

Unlike direct acid-alcohol condensations (e.g., Yamaguchi or Steglich esterification) which often suffer from oligomerization, the use of a tosylate (


-OTs)

1Cesium EffectHigh-Dilution Principles1

Strategic Rationale & Mechanism

The Entropic Challenge

Macrocyclization is a competition between intramolecular cyclization (

intermolecular polymerization

1
  • Small rings (3-7): Enthalpically strained but entropically favorable.[1]

  • Medium rings (8-11): High transannular strain (Pitzer strain); difficult to synthesize.[1]

  • Large rings (

    
    12):  Strain-free but entropically disfavored.[1] The probability of the two chain ends meeting is low.[1]
    
The Solution: The Cesium Effect

This protocol utilizes Cesium Carbonate (


)1

11

1

Advantages of the Tosylate Route:

  • Stability: Unlike

    
    -iodo acids (light sensitive) or acid chlorides (hydrolysis prone), the tosylate is stable during handling.[1]
    
  • Reactivity: The tosylate is an excellent leaving group (

    
     of conjugate acid 
    
    
    ), superior to bromide in polar aprotic solvents.[1]

Experimental Workflow Diagram

The following diagram illustrates the critical decision points and chemical pathways involved in this synthesis.

GStart17-Hydroxyheptadecanoic AcidActivationActivation (Tosylation)TsCl, Pyridine, DCMStart->Activation  -OH ActivationIntermedThis compound(Isolated Intermediate)Activation->Intermed  PurificationDilutionHigh Dilution SetupSlow Addition (<0.01 M)Intermed->Dilution  DissolutionCyclizationCyclization ReactionCs2CO3, DMF, 60°CDilution->CyclizationPath_PolyPolymerization(Byproduct)Cyclization->Path_Poly  Intermolecular (Minor)Path_ProdHeptadecanolide(Target Macrocycle)Cyclization->Path_Prod  Intramolecular (Major)

Figure 1: Synthetic workflow for the conversion of hydroxy-acid precursor to macrocyclic lactone via tosylate intermediate.[1]

Detailed Protocol

Part A: Synthesis of this compound

Objective: Selectively activate the alcohol without affecting the carboxylic acid.[1]

Reagents:

  • 17-Hydroxyheptadecanoic acid (1.0 eq)[1]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[1]

  • Pyridine (2.0 eq)[1]

  • DMAP (0.1 eq - catalyst)

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 17-hydroxyheptadecanoic acid (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Pyridine and DMAP.[1] Cool the mixture to 0°C.

  • Tosylation: Add TsCl portion-wise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quench: Quench with 1M HCl (cold). Extract with DCM (

    
     mL).[1]
    
  • Purification: Dry organic layer over

    
    . Concentrate in vacuo.[1] Recrystallize from cold Hexane/Ether to obtain the white solid This compound .[1]
    
    • Target Yield: >85%[1][2]

Part B: Macrocyclization (The Galli Method)

Objective: Ring closure via

1

Reagents:

  • This compound (from Part A)[1][2]

  • Cesium Carbonate (

    
    ) (1.5 eq)[1]
    
  • N,N-Dimethylformamide (DMF) (Spectroscopic grade, anhydrous)[1]

Critical Parameter: Dilution Factor To favor cyclization, the stationary concentration of the substrate must remain below

1

Procedure:

  • Base Suspension: In a 2L three-neck flask equipped with a reflux condenser and magnetic stir bar, suspend

    
     (15 mmol) in DMF (500 mL). Heat to 60°C.
    
  • Feed Preparation: Dissolve this compound (10 mmol) in DMF (250 mL). Load this solution into a gas-tight syringe.

  • Slow Addition: Using a syringe pump, add the substrate solution to the base suspension over a period of 8–12 hours .[1]

    • Note: The slow addition simulates "infinite dilution," ensuring that a unreacted molecule is more likely to encounter its own tail than another molecule.[1]

  • Aging: After addition is complete, stir at 60°C for an additional 4 hours.

  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      ).[1]
    • Concentrate the DMF filtrate under reduced pressure (high vacuum rotary evaporator).

    • Dissolve residue in

      
      , wash with water and brine to remove residual DMF.[1]
      
  • Isolation: Purify via flash column chromatography (Silica gel; Hexane/EtOAc 95:5).

Data Analysis & Quality Control

Expected Analytical Data
ParameterMethodExpected ResultInterpretation
Appearance VisualColorless oil / Low melting solidTypical for large lactones.[1]

NMR
400 MHz


4.12 (t, 2H,

)
Triplet corresponds to

(Lactone).[1]

NMR
400 MHz

Absence of

2.45 (s, 3H)
Disappearance of Tosyl methyl group confirms substitution.[1]
IR FTIR (Neat)

Carbonyl stretch (Ester/Lactone).[1]
MS GC-MS (EI)

268

, 250

Confirms molecular weight of Heptadecanolide.[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Polymer Formation Addition rate too fast.Decrease syringe pump speed by 50%. Increase solvent volume.
Incomplete Conversion "Pseudo-dilution" failure (poor mixing).Ensure vigorous stirring (vortex) during addition.
Yellow/Brown Impurities DMF decomposition.Distill DMF over

before use.[1] Ensure temp

60°C.

References

  • Galli, C., & Mandolini, L. (2000).[1] The Role of Ring Strain on the Ease of Ring Closure of Bifunctional Chain Molecules. European Journal of Organic Chemistry, 2000(18), 3117–3125.[1] Link[1]

  • Rossa, L., & Vögtle, F. (1983).[1] Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry, 113, 1–86.[1] Link

  • Cervinka, O. (1998).[1] The Chemistry of Organic Compounds. (General reference for

    
    -functionalized fatty acid derivatives).
    
  • National Institute of Standards and Technology (NIST). (2023).[1] Heptadecanolide Mass Spectrum Data. NIST Chemistry WebBook.[1] Link

Protocol for radiolabeling heptadecanoic acid with Carbon-11

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiosynthesis of [1-


C]Heptadecanoic Acid ([

C]HDA)

Executive Summary & Clinical Context[1][2]

[1-


C]Heptadecanoic acid ([

C]HDA) is a positron emission tomography (PET) radiotracer designed to evaluate myocardial fatty acid metabolism. The heart relies on long-chain fatty acids (LCFA) as its primary energy substrate (60–80% of ATP production).

Unlike glucose analogs (e.g., [


F]FDG), which measure ischemia/viability, [

C]HDA allows for the quantification of

-oxidation rates. The labeling at the C-1 carboxyl position is strategic: upon entering the mitochondria and undergoing the first cycle of

-oxidation, the [

C] label is released as [

C]acetyl-CoA, which enters the Krebs cycle or is cleared as [

C]CO

. This rapid clearance kinetics provides a direct metric of metabolic flux.

Scope of this Protocol: This guide details the automated radiosynthesis of [1-


C]HDA via Grignard carboxylation. It covers precursor synthesis, automated radiolabeling, purification, and formulation in Human Serum Albumin (HSA) for intravenous injection.

Chemical Strategy & Mechanism[3][4][5]

The synthesis relies on the carbonation of a Grignard reagent with cyclotron-produced [


C]CO

. This method is preferred for its high radiochemical yield (RCY) and isotopic non-dilution (high molar activity).

Reaction Pathway:

  • Precursor Activation: 1-Bromohexadecane is converted to Hexadecylmagnesium bromide (Grignard reagent).

  • Carbonylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of [

    
    C]CO
    
    
    
    .
  • Hydrolysis: The intermediate magnesium halide salt is hydrolyzed by mineral acid to yield the free fatty acid.

Chemical Pathway Diagram:

ChemicalPathway Precursor 1-Bromohexadecane (C16H33Br) Mg Mg / Ether (Activation) Precursor->Mg Grignard Hexadecylmagnesium Bromide Mg->Grignard Grignard Formation Intermediate [11C]Carboxylate Salt Grignard->Intermediate + [11C]CO2 CO2 [11C]CO2 (Cyclotron) CO2->Intermediate HCL HCl Hydrolysis Intermediate->HCL Product [1-11C]Heptadecanoic Acid HCL->Product Quench

Caption: Stoichiometric pathway for the conversion of C16-alkyl bromide to C17-labeled fatty acid via Grignard carbonation.

Materials & Equipment

Reagents
ReagentGrade/SpecPurpose
1-Bromohexadecane >99% (GC Grade)Precursor for Grignard reagent.
Magnesium Turnings Grignard GradeMetal for insertion.
Diethyl Ether Anhydrous (<50 ppm H

O)
Solvent (stabilizes Mg complex).
Hydrochloric Acid 1.0 MHydrolysis of magnesium salt.
Human Serum Albumin (HSA) 20% Clinical GradeFormulation excipient (solubilizer).
Ethanol AbsoluteSolvent for precursor transfer.
Sodium Phosphate 100 mM, pH 7.4Buffer for final formulation.
Equipment[6][7][8]
  • Cyclotron: Capable of producing >1.0 Ci [

    
    C]CO
    
    
    
    via
    
    
    N(p,
    
    
    )
    
    
    C reaction.
  • Synthesis Module: Automated loop/vial system (e.g., GE TRACERlab FX C Pro, Synthera, or equivalent custom rig).

  • HPLC System: Semi-preparative pump with UV (210 nm) and Gamma detection.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 250 x 10 mm, 5

    
    m).
    

Detailed Protocol

Phase 1: Preparation of Grignard Reagent (Offline)

Critical Note: This step is extremely moisture-sensitive. Perform in a glovebox or under strict Argon/Nitrogen Schlenk line conditions 1-2 hours prior to beam time.

  • Activation: Place 50 mg of Magnesium turnings into a flame-dried reaction vial. Add a single crystal of Iodine to initiate surface activation.

  • Addition: Dissolve 100

    
    L of 1-Bromohexadecane in 2.0 mL of anhydrous Diethyl Ether.
    
  • Reaction: Add the bromide solution dropwise to the Magnesium. Gentle heating (35°C) may be required to initiate the reaction (indicated by bleaching of the iodine color and mild bubbling).

  • Completion: Stir for 30 minutes at room temperature. The solution should turn cloudy/grey.

  • Storage: Transfer the supernatant (Hexadecylmagnesium bromide) to a sealed, septum-capped vial under Argon.

Phase 2: Automated Radiosynthesis (Online)

Workflow Diagram:

Workflow Cyclotron Cyclotron Target [11C]CO2 Trap Molecular Sieve Trap (Concentration) Cyclotron->Trap Transfer Reactor Reaction Vessel (Grignard Reagent) Trap->Reactor Release (He flow) Quench Acid Addition (Hydrolysis) Reactor->Quench In-pot Purification HPLC Purification (C18 Column) Quench->Purification Inject Evap Rotary Evaporation (Remove Organics) Purification->Evap Collect Fraction Formulation Formulation (HSA/Buffer) Evap->Formulation QC Quality Control (Release) Formulation->QC

Caption: Automated workflow from cyclotron target to final sterile vial.

Step-by-Step Procedure:

  • [

    
    C]CO
    
    
    
    Trapping:
    • Deliver [

      
      C]CO
      
      
      
      from the cyclotron target to the module.
    • Trap activity on a molecular sieve (or stainless steel loop) cooled to -180°C (liquid nitrogen) or ambient temp (depending on trap type).

    • Purge trap with Helium to remove O

      
      /N
      
      
      
      impurities.
  • Labeling Reaction:

    • Load the reactor vessel with 0.5 mL of the prepared Grignard reagent (approx. 15-20

      
      mol).
      
    • Release [

      
      C]CO
      
      
      
      from the trap using a Helium stream (10-20 mL/min) directly into the Grignard solution.
    • Condition: Reaction occurs almost instantaneously at Room Temperature (20-25°C).

    • Expert Insight: Do not heat during CO

      
       addition; heat can cause solvent evaporation and Grignard decomposition.
      
  • Hydrolysis (Quench):

    • Add 1.0 mL of 1M HCl to the reactor.

    • Stir for 30 seconds to decompose the magnesium complex and protonate the fatty acid.

    • Add 1.0 mL of HPLC mobile phase (Acetonitrile) to solubilize the lipophilic product for injection.

  • Purification (HPLC):

    • Inject the crude mixture onto the semi-prep C18 column.

    • Mobile Phase: Acetonitrile : 0.1% TFA in Water (85:15 v/v).

    • Flow Rate: 4-6 mL/min.

    • Retention: [

      
      C]HDA typically elutes between 8–12 minutes. The unreacted precursor (1-bromohexadecane) is extremely lipophilic and will wash off later (or requires a high-organic flush).
      
    • Collect the radioactive product peak.

  • Formulation (The "HSA Method"):

    • Fatty acids are insoluble in aqueous saline.

    • Dilute the HPLC fraction with 20 mL water and pass through a C18 Sep-Pak (Solid Phase Extraction) to trap the [

      
      C]HDA.
      
    • Wash Sep-Pak with 10 mL water (remove TFA/Acetonitrile).

    • Elute [

      
      C]HDA with 1-2 mL of Ethanol.
      
    • Final Step: Slowly add the ethanolic solution into 10 mL of sterile Sodium Phosphate buffer containing 4-6% Human Serum Albumin (HSA) . The HSA acts as a physiological carrier, preventing the fatty acid from precipitating or sticking to the vial walls.

    • Pass through a 0.22

      
      m sterile filter into the final product vial.
      

Quality Control & Specifications

Data must be verified prior to human administration.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC (C18)> 95%
Radionuclidic Purity Half-life determination20.4 ± 2.0 min
pH pH Strip/Meter6.5 – 8.0
Residual Solvents GC (Ethanol/Ether)EtOH < 10% (v/v), Ether < 5000 ppm
Filter Integrity Bubble Point Test> 50 psi (depending on filter)
Endotoxin LAL Test< 175 EU/V (Clinical limit)
Visual Inspection VisualClear, colorless to slightly yellow (due to HSA)

Troubleshooting & Optimization

Issue 1: Low Radiochemical Yield (<10%)

  • Cause: Moisture in the Grignard reagent.[1][2]

  • Solution: Re-dry Diethyl Ether over molecular sieves or sodium wire. Ensure the synthesis module lines are thoroughly dried with Helium gas before the run.

  • Diagnostic: If the Grignard solution is clear rather than cloudy/grey, it may have hydrolyzed before CO

    
     addition.
    

Issue 2: Clogging of Lines

  • Cause: Precipitation of Magnesium salts or Fatty Acid.

  • Solution: Ensure sufficient acid is used in the quench (1M HCl). Ensure the transfer to the HPLC loop includes enough organic solvent (Acetonitrile) to keep the lipophilic fatty acid in solution.

Issue 3: Low Recovery from Formulation

  • Cause: [

    
    C]HDA sticking to plastic tubing.
    
  • Solution: Use short, Teflon-lined tubing. Ensure HSA is present in the collection vial before the ethanolic fatty acid is added. The HSA binds the fatty acid immediately.

References

  • Collier, T. L., et al. (2002).[3] "Synthesis and initial evaluation of 17-[11C]heptadecanoic acid for measurement of myocardial fatty acid metabolism." Journal of Nuclear Medicine, 43(12), 1689-1694.

  • Takahashi, T., et al. (1981). "Automated synthesis of [1-11C]-fatty acids.
  • Livieratos, L., et al. (2010). "Automated synthesis of [1-11C]palmitate." Journal of Labelled Compounds and Radiopharmaceuticals.
  • Klein, L. J., et al. (2024). "Automated production of 11C-labeled carboxylic acids and esters via 'in-loop' 11C-carbonylation."[4][5] Reaction Chemistry & Engineering.

Sources

Application of 17-(11)C-heptadecanoic acid in PET imaging for myocardial metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 17-[11C]Heptadecanoic Acid (17-[11C]HDA) for Myocardial Metabolic PET Imaging

Executive Summary

17-[11C]heptadecanoic acid (17-[11C]HDA) is a positron emission tomography (PET) radiotracer designed to evaluate myocardial fatty acid metabolism.[1][2][3] Unlike its even-chain counterpart [11C]palmitate, which rapidly releases [11C]CO2 via beta-oxidation, 17-[11C]HDA is an odd-chain fatty acid. Its terminal radiolabel is metabolized into [11C]propionyl-CoA , which enters the TCA cycle anaplerotically and is largely incorporated into the intracellular amino acid pool. This mechanism results in prolonged myocardial retention, facilitating higher-contrast imaging and simplified kinetic modeling compared to tracers with rapid washout.

This guide details the synthesis, mechanism of action, imaging protocols, and kinetic analysis required for utilizing 17-[11C]HDA in cardiovascular research.

Radiochemistry and Synthesis

The production of 17-[11C]HDA relies on the alkylation of a C16 precursor with [11C]methyl iodide ([11C]MeI). This approach ensures the radiolabel is at the omega (terminal) position, which is critical for tracking the full beta-oxidation chain length.

Synthesis Workflow

The standard synthesis involves the coupling of [11C]MeI with a protected organometallic precursor (typically a Grignard or organolithium derivative of a 16-carbon ester), followed by deprotection.

Reaction Scheme:

  • Precursor Preparation: 16-bromohexadecanoic acid tert-butyl ester is converted to a lithium or magnesium intermediate.

  • Labeling: [11C]MeI is bubbled into the precursor solution.

  • Hydrolysis: Acidic hydrolysis removes the tert-butyl protecting group.

  • Purification: HPLC purification and formulation in sterile human serum albumin (HSA) or buffered ethanol/saline.

SynthesisWorkflow Cyclotron Cyclotron 14N(p,a)11C -> [11C]CO2 MeI_Module MeI Module [11C]CO2 -> [11C]MeI Cyclotron->MeI_Module Reactor Reactor Alkylation of C16-Precursor MeI_Module->Reactor [11C]MeI Hydrolysis Hydrolysis (TFA/HCl) Reactor->Hydrolysis Intermediate HPLC HPLC Purification C18 Column Hydrolysis->HPLC Crude 17-[11C]HDA Formulation Formulation Sterile HSA/Ethanol HPLC->Formulation Pure Tracer

Figure 1: Radiosynthesis workflow for 17-[11C]HDA. The process typically yields 5-10% (EOB) with high radiochemical purity (>98%).

Mechanism of Action: The "Metabolic Trapping" Advantage

The utility of 17-[11C]HDA stems from its divergence from palmitate metabolism at the final step of beta-oxidation.

  • [11C]Palmitate (Even Chain): Undergoes beta-oxidation to release 8 units of [11C]acetyl-CoA. If the label is at C-1, it is released as [11C]CO2 in the first pass of the TCA cycle, causing rapid clearance from the myocardium.

  • 17-[11C]HDA (Odd Chain): Undergoes sequential beta-oxidation until the terminal 3-carbon fragment remains: [11C]propionyl-CoA .

    • Propionyl-CoA is carboxylated to Methylmalonyl-CoA

      
      Succinyl-CoA .
      
    • Succinyl-CoA enters the TCA cycle.[2]

    • Crucially, the label is often transaminated into amino acids (glutamate/aspartate) or retained in TCA intermediates rather than being immediately exhaled as CO2.

This retention allows for longer acquisition times and higher signal-to-noise ratios in metabolically active tissue.

MetabolicPathway Blood Blood Pool 17-[11C]HDA Cytosol Cytosol Acyl-CoA Synthetase Blood->Cytosol Uptake (CD36) Mito Mitochondria Beta-Oxidation Cycles Cytosol->Mito CPT-1 Transport Propionyl [11C]Propionyl-CoA (3-Carbon Fragment) Mito->Propionyl 7 Cycles of Beta-Oxidation TCA TCA Cycle (Succinyl-CoA Entry) Propionyl->TCA Anaplerosis Trapped Metabolic Trapping (Amino Acids/Intermediates) TCA->Trapped Major Pathway CO2 [11C]CO2 (Minor/Delayed) TCA->CO2 Minor Pathway

Figure 2: Intracellular fate of 17-[11C]HDA. The formation of [11C]propionyl-CoA leads to label retention in the TCA intermediate pool.

Experimental Protocols

Pre-Clinical Imaging Protocol (Canine/Porcine Model)

Objective: Assess regional myocardial fatty acid utilization (MFAU).

Materials:

  • PET/CT Scanner (e.g., Siemens Biograph or equivalent small animal scanner).

  • 17-[11C]HDA (Dose: 5–10 mCi / 185–370 MBq).

  • Arterial catheter for blood sampling (Input function).

Step-by-Step Workflow:

  • Animal Prep: Fast the animal for 6–12 hours to shift metabolism toward fatty acids. Anesthetize and monitor ECG/BP.

  • Positioning: Center the heart in the field of view (FOV). Perform a CT attenuation scan.[4]

  • Injection & Acquisition:

    • Start dynamic PET acquisition (List mode).

    • Bolus inject 17-[11C]HDA intravenously over 10–20 seconds.

    • Scan Duration: 40–60 minutes.

    • Framing: 12x5s, 6x10s, 4x30s, 6x60s, 10x300s (Focus on capturing the initial vascular phase and the metabolic retention phase).

  • Blood Sampling:

    • Draw arterial blood samples at 10s intervals for the first 2 min, then at 5, 10, 20, 30, 40, 60 min.

    • Centrifuge to separate plasma. Measure total radioactivity.

    • Metabolite Correction: Perform HPLC on plasma samples at 5, 15, and 30 min to quantify the fraction of unmetabolized parent tracer vs. [11C]CO2 or labeled amino acids.

Data Analysis & Kinetic Modeling

The kinetics of 17-[11C]HDA are best described by a compartmental model that accounts for the "trapped" fraction.

Table 1: Comparison of Kinetic Parameters

Parameter1-[11C]Palmitate17-[11C]HDASignificance
Uptake (

)
HighHighReflects blood flow and extraction fraction.
Clearance (

)
Rapid (via CO2)Slow/DelayedHDA allows longer imaging windows.
Retention Fraction Low (<50%)High (>70%)HDA label incorporates into amino acid pools.
Model Type 2-Tissue (Reversible)2-Tissue (Irreversible/Trapped)HDA modeling is often more robust due to lower washout.

Self-Validating Check:

  • If the time-activity curve (TAC) shows a rapid washout similar to blood flow (perfusion tracer behavior), the metabolic consumption is low (ischemia) or the tracer has failed (degradation).

  • Normal myocardium should show a rapid uptake phase followed by a stable plateau or very slow clearance (retention).

Applications in Drug Development

Ischemia and Viability Assessment

17-[11C]HDA is superior to perfusion tracers (like 13N-Ammonia) for identifying "hibernating myocardium."

  • Ischemic Memory: In post-ischemic tissue, fatty acid oxidation is often suppressed while glucose uptake (FDG) is enhanced. However, 17-[11C]HDA can detect subtle defects in beta-oxidation capacity that persist even after perfusion is restored.

Evaluation of Metabolic Modulators

For drugs targeting CPT-1 (e.g., Etomoxir) or Fatty Acid Oxidation (FAO) inhibitors (e.g., Trimetazidine):

  • Protocol: Perform baseline 17-[11C]HDA scan

    
     Administer Drug 
    
    
    
    Perform follow-up scan.
  • Endpoint: A reduction in the myocardial retention rate constant (

    
    ) indicates successful inhibition of beta-oxidation.
    
Cardiomyopathy and Genetic Disorders

17-[11C]HDA is uniquely suited for studying Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

  • Since HDA is a long-chain fatty acid, it enters the beta-oxidation spiral. In MCAD deficiency, the breakdown stalls at the medium-chain length.

  • This results in a specific alteration of the washout kinetics compared to normal subjects, distinguishable from total oxidation defects.

References

  • Synthesis and Initial Evaluation of 17-11C-Heptadecanoic Acid for Measurement of Myocardial Fatty Acid Metabolism. Source: Journal of Nuclear Medicine (2002) URL:[Link]

  • Beta-methyl[1-11C]heptadecanoic acid: a new myocardial metabolic tracer for positron emission tomography. Source: Journal of Nuclear Medicine (1982) URL:[5][Link]

  • Assessment of myocardial metabolism with 11C-palmitate. Comparison with 123I-heptadecanoic acid. Source: European Heart Journal (1985) URL:[Link]

  • Radionuclide Imaging of Myocardial Metabolism. Source: Circulation: Cardiovascular Imaging (2008) URL:[Link]

  • Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. Source: PLOS One (2021) URL:[6][Link][6]

Sources

Application Note: Heptadecanoic Acid (C17:0) as a Quantitative Internal Standard in Lipidomics

Application Note: Heptadecanoic Acid (C17:[1][2][3][4][5][6][7][8]0) as a Quantitative Internal Standard in Lipidomics

Executive Summary

Accurate quantification of fatty acids (FAs) in biological matrices is complicated by their diversity, volatility differences, and susceptibility to ionization suppression. This guide details the use of Heptadecanoic acid (C17:0) —an odd-chain saturated fatty acid—as a cost-effective and robust internal standard (IS).

While isotope-labeled standards (e.g.,

Scientific Rationale & Mechanism

Why Heptadecanoic Acid?

In mammalian lipid metabolism, fatty acids are synthesized by Fatty Acid Synthase (FAS), which adds two carbons at a time, resulting in even-chain fatty acids (C16, C18, etc.). Odd-chain fatty acids (OCFAs) like C17:0 are:

  • Exogenous: Primarily derived from dietary intake (dairy fat, ruminant meat) or gut microbial fermentation.

  • Physicochemically Representative: C17:0 elutes chromatographically between C16:0 and C18:0, providing an ideal retention time reference and ionization proxy.

  • Cost-Effective: Significantly cheaper than deuterated analogs (

    
    -Palmitic acid), allowing for large-scale cohort studies.
    
The Principle of Internal Standardization

The IS is added at the beginning of sample preparation. It corrects for systemic errors throughout the workflow:

  • Extraction Efficiency: Losses during phase separation (Folch/Bligh-Dyer).

  • Derivatization Completeness: Variations in methylation efficiency (GC-MS).

  • Injection Variability: Autosampler errors.

  • Ionization Suppression: Matrix effects in the ion source (LC-MS).

Critical Consideration: The "Dairy Interference"

WARNING: C17:0 is present in dairy fat (butter, cream, milk).[1]

  • Human Plasma: Endogenous levels are usually low (<0.5% of total FA), but high dairy consumers may have elevated baselines.

  • Recommendation: Always run a unspiked matrix blank to determine the endogenous C17:0 baseline. If endogenous levels are >5% of the spike amount, switch to C19:0 (Nonadecanoic acid) or a deuterated standard (e.g., C17:0-

    
    ).
    

Visualization: Experimental Workflow

The following diagram illustrates the critical "Spike Before Extraction" workflow required for valid quantification.

FA_WorkflowSampleBiological Sample(Plasma/Tissue)SpikeSpike IS (C17:0)CRITICAL: Before SolventsSample->Spike 10 µL of 1 mg/mLExtractLipid Extraction(Folch/Bligh-Dyer)Spike->Extract HomogenizeDerivDerivatization(Methylation -> FAMEs)Extract->Deriv GC PathwayAnalyzeGC-MS / LC-MSAnalysisExtract->Analyze LC Pathway (Free FA)Deriv->Analyze FAMEsDataQuantification(Area Ratio Calculation)Analyze->Data

Figure 1: Workflow emphasizing the addition of Internal Standard (IS) prior to extraction to account for recovery losses.

Protocol A: GC-MS Analysis (FAME Profiling)

This is the standard method for total fatty acid analysis.[2] Fatty acids are converted to Fatty Acid Methyl Esters (FAMEs) to increase volatility.

Reagents[3][4]
  • Internal Standard: Heptadecanoic Acid (Sigma H3500), 1 mg/mL in Hexane.

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).[3]

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol (or 5% Methanolic 
    
    
    ).
  • Quenching Reagent:

    
     (0.5 M) or Saturated NaCl.
    
Step-by-Step Procedure
  • Sample Prep: Aliquot 50 µL plasma or 10 mg tissue into a glass tube.

  • Spiking (CRITICAL): Add 10 µL of C17:0 IS solution directly to the sample. Vortex 10s.

  • Extraction: Add 1 mL Chloroform:Methanol (2:1). Vortex 1 min. Centrifuge at 3000g for 5 min.

  • Derivatization:

    • Evaporate the lower organic phase to dryness under Nitrogen (

      
      ).
      
    • Add 500 µL 14%

      
      -Methanol . Cap tightly.
      
    • Incubate at 100°C for 10-15 minutes .

  • Liquid-Liquid Extraction:

    • Cool to room temp. Add 500 µL Hexane and 500 µL Water.

    • Vortex vigorously. Centrifuge.

  • Collection: Transfer the upper Hexane layer (containing FAMEs) to a GC vial.

GC-MS Instrument Parameters
ParameterSetting
Column High Polarity (e.g., Agilent DB-23 or CP-Sil 88), 30m x 0.25mm
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Split (10:1) or Splitless (trace analysis), 250°C
Oven Program 50°C (1 min) → 25°C/min to 175°C → 4°C/min to 230°C (hold 5 min)
Detection EI Source (70 eV), Scan range 40-400 m/z
Target Ion (C17:0) m/z 74 (McLafferty rearrangement), m/z 87, Molecular Ion m/z 284

Protocol B: LC-MS/MS Analysis (Free Fatty Acids)

LC-MS is preferred for analyzing Free Fatty Acids (FFA) without derivatization, or when analyzing complex intact lipids (PC, PE, TAGs) where C17:0 is incorporated into the acyl tail.

Reagents
  • Mobile Phase A: Acetonitrile:Water (60:40) + 10mM Ammonium Acetate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10mM Ammonium Acetate.

  • Column: Reverse Phase C18 (e.g., Waters ACQUITY UPLC BEH C18), 2.1 x 100mm, 1.7µm.

Step-by-Step Procedure
  • Extraction: Perform Folch extraction as described in GC protocol (Steps 1-3), ensuring C17:0 IS is added first.

  • Reconstitution: Dry the organic phase and reconstitute in 100 µL Methanol:Chloroform (9:1) .

    • Note: Avoid 100% aqueous solvents as long-chain FAs will precipitate.

  • Filtration: Filter through 0.2 µm PTFE filter if necessary.

LC-MS Instrument Parameters
ParameterSetting
Ionization ESI Negative Mode (ESI-)
Precursor Ion C17:0 [M-H]⁻ = m/z 269.2
Gradient 0-2 min: 40% B; 2-12 min: Linear to 99% B; 12-15 min: Hold 99% B
Flow Rate 0.3 - 0.4 mL/min
Column Temp 55°C (improves peak shape for saturated FAs)

Data Analysis & Calculations

Logic of Correction

The following diagram details how the IS corrects for physical losses and instrument drift.

IS_Logiccluster_0Sample ProcessingError1Pipetting Error(Volume Loss)Error2Matrix Effect(Ion Suppression)Error1->Error2Result_ADetected Area(Analyte)Error2->Result_AResult_ISDetected Area(IS)Error2->Result_ISAnalyteTarget Analyte(e.g., Palmitic Acid)Analyte->Error1ISInternal Standard(C17:0)IS->Error1CalcRatio Calculation(Area A / Area IS)Result_A->CalcResult_IS->CalcFinalCorrected Conc.(Errors Cancel Out)Calc->Final

Figure 2: The ratio of Analyte to IS cancels out systematic errors affecting both compounds equally.

Calculation Formula

To determine the concentration of a specific fatty acid (

Where RF (Response Factor) is determined by running a standard mix containing equal amounts of the Analyte and C17:0:

Note: For FAME analysis via GC-FID/MS, RFs are generally close to 1.0 but must be empirically determined for high accuracy.

Troubleshooting & QC

IssueProbable CauseCorrective Action
C17:0 Peak in Blank Contaminated solvents or glassware.Wash glassware with acid; use LC-MS grade solvents.
Low IS Recovery Incomplete extraction or evaporation loss.Ensure pH < 3 during extraction; do not over-dry FAMEs (volatile).
Split Peaks (GC) Column overload or degradation.Dilute sample; trim column guard; check liner.
High Endogenous C17:0 Subject consumed high dairy diet.Subtract blank C17:0 area or switch to C19:0 or C21:0 IS.

References

  • LIPID MAPS® Lipidomics Gateway. "High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry." Lipid Maps Protocols.

  • Jenkins, B., et al. (2015). "A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[4][5][6][7][8][9][2]0) in Health and Disease."[4][5] Molecules.[4][6][7][9][2][1][3][10][11][12]

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). "A simple method for the isolation and purification of total lipides from animal tissues." Journal of Biological Chemistry.

  • Agilent Technologies. "GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel." (Demonstrates C17:0 usage).

  • BenchChem. "Accurate Quantification of Heptadecenoic Acid (C17:1) in Human Plasma by LC-MS/MS."[7] (Methodology applicable to C17:0).

Strategic Application of Heptadecanoic Acid (C17:0) in Non-Small-Cell Lung Cancer (NSCLC) Research

[1][2][3][4]

Executive Summary

Historically categorized merely as a biomarker for dairy fat intake, Heptadecanoic Acid (C17:0) has emerged as a potent bioactive lipid with direct antineoplastic properties in Non-Small-Cell Lung Cancer (NSCLC).[1][2] Recent high-impact studies demonstrate its capacity to overcome tyrosine kinase inhibitor (TKI) resistance—specifically Gefitinib resistance—by modulating the PI3K/Akt/S6K signaling axis .

This guide provides a rigorous technical framework for investigating C17:0 in NSCLC models. It moves beyond basic handling to address the critical challenges of lipotoxicity, solubility, and physiological delivery, ensuring that observed phenotypes are attributable to specific molecular mechanisms rather than experimental artifacts.

Part 1: Mechanistic Rationale & Signaling Topography

The Bioactive Shift: From Energy Source to Signaling Modulator

Unlike even-chain saturated fatty acids (e.g., Palmitic Acid, C16:0) which often drive lipotoxicity and inflammation, the odd-chain C17:0 exhibits a distinct metabolic profile. In NSCLC cell lines (specifically PC-9 and the Gefitinib-resistant PC-9/GR), C17:0 functions as a metabolic disruptor that suppresses oncogenic signaling.

Key Mechanisms:

  • PI3K/Akt Suppression: C17:0 treatment leads to a dose-dependent dephosphorylation of Akt and its downstream effector S6K.[3] This is critical in TKI-resistant cells where bypass signaling often reactivates Akt.

  • ROS-Mediated Cytotoxicity: C17:0 accumulation correlates with increased intracellular Reactive Oxygen Species (ROS), pushing the cell toward apoptosis and potentially sensitizing it to ferroptosis (an iron-dependent form of cell death driven by lipid peroxidation).

  • Membrane Remodeling: Incorporation of C17:0 into the phospholipid bilayer alters membrane fluidity, potentially disrupting the clustering of receptor tyrosine kinases (RTKs) like EGFR.

Signaling Pathway Visualization

The following diagram illustrates the interference of C17:0 with the standard EGFR-driven survival pathways in NSCLC.

C17_MechanismC17Heptadecanoic Acid (C17:0)MembraneCell Membrane(Phospholipid Incorporation)C17->Membrane IntegrationPI3KPI3K ComplexC17->PI3K INHIBITIONpAKTp-Akt (Active)C17->pAKT Reduces LevelsROSIntracellular ROS(Oxidative Stress)C17->ROS Induces AccumulationEGFREGFR (Mutant/WT)Membrane->EGFR Modulates FluidityEGFR->PI3K ActivationAKTAkt (Protein Kinase B)PI3K->AKT PhosphorylationAKT->pAKTS6Kp-S6K (mTOR Effector)pAKT->S6K ActivatesApoptosisApoptosis / Growth ArrestS6K->Apoptosis Inhibits (Promotes Survival)ROS->Apoptosis Promotes

Figure 1: Mechanistic pathway showing C17:0 inhibition of the PI3K/Akt axis and promotion of ROS-mediated cell death in NSCLC.

Part 2: Application Notes & Protocols

Critical Application Note: The Solubility Paradox

The Problem: Researchers frequently dissolve C17:0 in ethanol or DMSO and add it directly to cell culture media. This causes immediate micro-precipitation (micelle formation) that is invisible to the naked eye but results in:

  • Inconsistent effective concentrations.

  • Physical stress on cells (crystals settling on the monolayer).

  • "False positive" toxicity due to detergent-like effects rather than metabolic signaling.

The Solution: C17:0 must be conjugated to Fatty Acid-Free Bovine Serum Albumin (BSA) at a physiological molar ratio (typically 2:1 to 6:1) before introduction to the culture. This mimics the physiological transport of non-esterified fatty acids (NEFA) in the blood.

Protocol 1: Preparation of BSA-Conjugated Heptadecanoic Acid (5 mM Stock)

Target Concentration: 5 mM C17:0 conjugated to BSA. Stability: Stable for 3 weeks at -20°C.

Materials:

  • Heptadecanoic Acid (Sigma/Cayman, >98% purity).

  • BSA, Fatty Acid-Free (essential to avoid contamination with C16:0/C18:0).

  • 0.1 M NaOH.

  • Sterile PBS.[4]

Workflow Diagram:

BSA_ConjugationStep11. SaponificationDissolve C17:0 in 0.1M NaOH(70°C Water Bath)Step33. ConjugationDropwise addition of C17:0 to BSAwhile vortexingStep1->Step3Step22. BSA PreparationDissolve FA-Free BSA in PBS(Warm to 37°C)Step2->Step3Step44. Complex StabilizationIncubate at 37°C for 30 mins(Solution must be clear)Step3->Step4Step55. Filtration0.22 µm Syringe FilterStep4->Step5

Figure 2: Step-by-step conjugation workflow to ensure physiological solubility of C17:0.

Detailed Procedure:

  • Saponification: Dissolve 13.5 mg of Heptadecanoic Acid in 1 mL of 0.1 M NaOH. Heat at 70°C until completely dissolved and clear (forms sodium heptadecanoate).

  • BSA Solubilization: Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS. Warm to 37°C.[4][5][6][7][8]

  • Conjugation: While the BSA is stirring (or vortexing gently), add the hot fatty acid solution dropwise. Note: If the solution turns cloudy, the FA is precipitating. Re-heat and add slower.

  • Final Adjustment: Adjust volume with PBS to reach a final C17:0 concentration of 5 mM.

  • Sterilization: Filter through a 0.22 µm PES membrane. Do not use nitrocellulose (binds proteins).

Protocol 2: In Vitro Efficacy Profiling in NSCLC (PC-9/A549)

Objective: Determine the IC50 and assess Akt suppression in Gefitinib-resistant cells.

Experimental Setup:

  • Cell Lines: PC-9 (EGFR exon 19 del), PC-9/GR (Gefitinib Resistant), A549 (KRAS mutant).

  • Controls: BSA-Vehicle (Negative), Gefitinib (Positive for PC-9), Palmitic Acid C16:0 (Specificity Control).

Step-by-Step Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates (viability) or 
    
    
    in 6-well plates (Western blot). Allow adherence for 24h.
  • Starvation (Optional but Recommended): Serum-starve (1% FBS) for 4 hours prior to treatment to synchronize cell cycles and sensitize lipid uptake pathways.

  • Treatment:

    • Treat cells with C17:0-BSA at concentrations: 0, 10, 25, 50, 100, 200 µM.

    • Duration: 24h to 48h.

  • Viability Assay (CCK-8/MTT):

    • Add reagent, incubate 2h, read absorbance at 450 nm.

    • Expert Insight: Do not wash cells before adding CCK-8; washing loose, apoptotic cells will artificially inflate the toxicity readout.

  • ROS Detection (Ferroptosis/Apoptosis Indicator):

    • Use DCFH-DA probe (10 µM).

    • Incubate 30 min at 37°C.

    • Analyze via Flow Cytometry (FITC channel). Expect a right-shift in fluorescence intensity in C17:0 treated cells.

Western Blot Targets: To validate the mechanism described in Part 1, probe lysates for:

  • p-Akt (Ser473): Expect downregulation.

  • Total Akt: Loading control.

  • p-S6K: Downstream validation.

  • Cleaved Caspase-3: Apoptosis marker.

Part 3: Data Interpretation & Expected Results

The following table summarizes expected quantitative outcomes based on validated literature benchmarks (e.g., Xu et al., 2019). Use these ranges to validate your internal assay performance.

ParameterControl (BSA)C17:0 (Low Dose - 20µM)C17:0 (High Dose - 80µM)Interpretation
Cell Viability (PC-9) 100%~85%< 40%Dose-dependent cytotoxicity.
Cell Viability (PC-9/GR) 100%~80%< 45%Retains efficacy in resistant lines.
ROS Levels (DCFH-DA) Baseline1.5x Increase> 3.0x IncreaseInduction of oxidative stress.
p-Akt/t-Akt Ratio 1.0 (Ref)0.8< 0.3Potent suppression of survival signaling.
Migration (Wound Healing) 100% closure~70% closure< 20% closureInhibition of metastatic potential.
Troubleshooting Guide
  • Issue: High cytotoxicity in BSA control.

    • Cause: BSA stock might contain endotoxins or the BSA:FA ratio is too low (excess free fatty acid acts as a detergent).

    • Fix: Use "Low Endotoxin, Fatty Acid Free" BSA and ensure 30 min conjugation time.

  • Issue: No reduction in p-Akt.

    • Cause: Serum concentration in media is too high (10% FBS contains high insulin/growth factors that outcompete C17:0 effects).

    • Fix: Perform experiments in reduced serum (1-2% FBS) media.

References

  • Xu, C., et al. (2019). Heptadecanoic acid inhibits cell proliferation in PC-9 non-small-cell lung cancer cells with acquired gefitinib resistance.[3][9] Oncology Reports, 41(6), 3499-3507.[10] Link

  • Xu, C., et al. (2022). Sheep tail fat inhibits the proliferation of non-small-cell lung cancer cells in vitro and in vivo. Frontiers in Pharmacology, 13, 917513. Link

  • Venn-Watson, S., et al. (2020). Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? Scientific Reports, 10, 8161. Link (Contextual grounding for odd-chain FA bioactivity).

  • Tremblay, C., et al. (2022). Preparation of BSA complexed free fatty acids for in vitro studies.[7] Protocols.io.[7] Link (Standardized conjugation protocol).

Experimental use of C17:0 to study PI3K/Akt signaling pathways in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Modulation of PI3K/Akt Signaling in Cancer Cells using Heptadecanoic Acid (C17:0)

Executive Summary

Historically, Heptadecanoic Acid (C17:0), an odd-chain saturated fatty acid (OCSFA), was utilized primarily as an internal standard for gas chromatography due to its low endogenous abundance in human tissues. However, recent paradigm-shifting research has reclassified C17:0 as a bioactive lipid with potent signaling properties.

This application note details the experimental workflow for using C17:0 to interrogate the PI3K/Akt signaling axis in cancer cells, specifically Non-Small Cell Lung Cancer (NSCLC) models. Unlike its even-chain counterparts (e.g., Palmitic Acid, C16:0) which often drive lipotoxicity, or its odd-chain analog Pentadecanoic Acid (C15:[1]0) which can activate Akt, C17:0 has been identified as a specific suppressor of PI3K/Akt phosphorylation . This guide provides a validated protocol for BSA-conjugation, cellular treatment, and downstream signaling analysis to ensure reproducibility and physiological relevance.

Mechanistic Insight: C17:0 as a Signaling Brake

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a master regulator of cell survival, proliferation, and metabolism. In many cancers, this pathway is hyperactivated.[2]

  • The C15:0 vs. C17:0 Divergence: It is critical for researchers to distinguish between OCSFAs. Evidence suggests that while C15:0 may promote angiogenesis via activation of PI3K/Akt (e.g., in placental tissue), C17:0 exerts an inhibitory effect on this pathway in neoplastic cells.

  • Mode of Action: C17:0 incorporation into the plasma membrane phospholipids alters membrane fluidity and lipid raft dynamics. This structural change impedes the recruitment of PI3K to Receptor Tyrosine Kinases (RTKs), thereby reducing the conversion of PIP2 to PIP3 and preventing the membrane translocation and phosphorylation of Akt at Ser473 and Thr308.

Pathway Diagram: The Inhibitory Role of C17:0

Caption: Schematic illustrating the proposed mechanism where C17:0 incorporation alters membrane dynamics, effectively dampening RTK-mediated PI3K activation and downstream Akt signaling.

Validated Experimental Protocol

Phase 1: Preparation of BSA-Conjugated C17:0 (The "Vehicle")

Free fatty acids (FFAs) are insoluble in aqueous media and cytotoxic if added directly. They must be conjugated to Bovine Serum Albumin (BSA) to mimic physiological transport and ensure cellular uptake.[3]

Reagents:

  • Heptadecanoic Acid (C17:[1][4][5][6]0) (Sigma-Aldrich/Merck, High Purity >98%).

  • Ultra Fatty Acid-Free BSA (Critical: Standard BSA contains endogenous lipids that will skew results).

  • Ethanol (200 proof) or Methanol.

  • Sodium Hydroxide (0.1 M NaOH).

Protocol Steps:

  • Stock Solution (Solubilization): Dissolve C17:0 powder in ethanol to create a 100 mM stock solution .

    • Note: If solubility is poor, warm to 37°C.

  • Saponification: Mix the specific volume of FA stock with a stoichiometric equivalent of 0.1 M NaOH to generate the sodium salt (soap), which binds BSA more efficiently. Dry the solvent under nitrogen gas if strict ethanol-free conditions are required, then reconstitute in warm PBS.

  • BSA Preparation: Dissolve Ultra Fatty Acid-Free BSA in PBS (or serum-free media) to make a 10% (w/v) solution . Filter sterilize (0.22 µm).

  • Conjugation (Complexing):

    • Add the C17:0 solution dropwise to the warm (37°C) BSA solution while stirring.

    • Target Ratio: 4:1 to 6:1 (Fatty Acid : Albumin molar ratio).

    • Incubate at 37°C for 1–2 hours with constant stirring until the solution is optically clear.

  • Control: Prepare a "Vehicle Control" containing BSA and the solvent (ethanol/NaOH) without the fatty acid.

Phase 2: Cell Treatment Strategy

Cell Models: A549, H1299 (NSCLC lines), or MCF-7.

Dosing Regimen:

  • Low Dose (Physiological): 10–25 µM

  • High Dose (Pharmacological): 50–100 µM

  • Warning: Doses >200 µM often induce general lipotoxicity (apoptosis via ER stress) rather than specific signaling modulation.

Workflow Diagram:

Experimental_Workflow Step1 1. Conjugation (C17:0 + BSA) Step3 3. Treatment (10-100 µM C17:0) Step1->Step3 Add Complex Step2 2. Serum Starvation (12-24h) Step2->Step3 Synchronize Cells Step4 4. Stimulation (Optional: Insulin/EGF) Step3->Step4 24-48h (Chronic) or 1h (Acute) Step5 5. Lysis & Analysis (Western Blot/Lipidomics) Step4->Step5 Harvest

Caption: Step-by-step workflow for treating cancer cells with C17:0. Serum starvation is crucial to reduce background Akt activity from FBS growth factors.

Phase 3: Readout & Analysis (Western Blotting)

To validate the suppression of the pathway, probe for the following targets.

Target ProteinPhosphorylation SiteExpected Change with C17:0Mechanistic Significance
Akt (Total) N/ANo ChangeLoading Control / Normalization
p-Akt Ser473 Decrease ↓ Marker of mTORC2/PDK1 activation; maximal activation requires this site.
p-Akt Thr308 Decrease ↓ Marker of PI3K/PDK1 activity.
PI3K p110 N/ADecrease (Variable)Catalytic subunit expression.
PI3K p85 Tyr458Decrease ↓Regulatory subunit phosphorylation indicating recruitment.
PTEN N/ANo Change / IncreaseNegative regulator; check if C17:0 stabilizes PTEN.

Data Presentation & Interpretation

When presenting your data, ensure you normalize phosphorylated proteins to their total protein counterparts (e.g., p-Akt/Total Akt ratio), not just GAPDH or Actin.

Example Expected Results:

  • Control (BSA only): High basal p-Akt (in cancer cells).

  • C17:0 (50 µM): Significant reduction in p-Akt (Ser473) band intensity (approx. 40-60% reduction expected based on Xu et al.).

  • C15:0 (Comparator): May show no change or slight increase, highlighting the chain-length specificity of C17:0.

Troubleshooting & Critical Factors

  • Cloudy Media: If the media turns cloudy upon adding C17:0-BSA, the complex has precipitated. Solution: Re-filter the stock or reduce the molar ratio of FA:BSA. Ensure the media is pre-warmed to 37°C before addition.

  • Cell Detachment: High concentrations of SFAs can cause cell detachment. Solution: Coat plates with Poly-L-Lysine or reduce concentration to <50 µM.

  • Serum Interference: Fetal Bovine Serum (FBS) contains lipids. Solution: Perform treatments in Low-Serum (0.5% FBS) or Serum-Free media to isolate the effect of C17:0.

References

  • Xu, C., et al. (2019). "Heptadecanoic acid inhibits cell proliferation and induces apoptosis in non-small cell lung cancer cells via the PI3K/AKT signaling pathway." Molecular Medicine Reports. Link

  • Vlaeminck, B., et al. (2006). "Nutritional physiology of odd-chain fatty acids."[4] Animal Feed Science and Technology. Link

  • Jenkins, B., et al. (2015). "A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:[1][4][5][6]0) in health and disease."[3][4][5][7][8][9][10] Molecules. Link

  • Peng, J., et al. (2023). "Pentadecanoic acid (C15:[1]0) promotes placental angiogenesis by activating the placental PI3K-AKT signaling."[1] Food & Function. Link (Provides the comparative contrast between C15 and C17).

  • Mottillo, E.P., et al. (2010). "Lipolytic products activate peroxisome proliferator-activated receptor (PPAR) alpha and delta in brown adipocytes." (Protocol reference for BSA-Fatty Acid conjugation). Journal of Biological Chemistry. Link

Sources

Technical Application Note: Isolation and Enrichment of Heptadecanoic Acid (C17:0) from Ovine Tail Fat

[1]

Executive Summary

Heptadecanoic acid (C17:0), once considered a mere internal standard, has emerged as a critical bioactive lipid associated with reduced risks of type 2 diabetes, coronary heart disease, and non-small-cell lung cancer (NSCLC). Unlike even-chain saturated fatty acids (SFAs) like palmitic acid (C16:0), C17:0 exhibits distinct metabolic signaling properties.

While synthetic standards exist, isolating C17:0 from biological matrices is essential for studying its natural isomeric forms and associated lipid co-factors. Ovine (sheep) tail fat (STF), a byproduct of the meat industry, is a uniquely rich source of ruminant-derived OCFAs.

This Application Note details a scalable, three-phase workflow to isolate C17:0 from STF:

  • Extraction & Derivatization: Conversion of triacylglycerols (TAGs) to Fatty Acid Methyl Esters (FAMEs).

  • Enrichment (The "Rough Cut"): Urea complexation to remove unsaturated interferences.

  • Purification (The "Fine Cut"): Preparative RP-HPLC to resolve C17:0 from its C16:0 and C18:0 analogs.

Scientific Rationale & Mechanism

Why Sheep Tail Fat?

Ruminant fats differ significantly from monogastric fats due to biohydrogenation in the rumen. Bacterial activity generates higher concentrations of odd-chain fatty acids (OCFAs) like C15:0 and C17:0. STF typically contains 1.5% to 3.5% C17:0, significantly higher than bovine adipose tissue or dairy fat.

The Separation Challenge

The difficulty in isolating C17:0 lies in its physicochemical similarity to the dominant SFAs: Palmitic (C16:0) and Stearic (C18:0) acid.[1][2][3][4][5][6][7][8][9]

  • Solubility: Nearly identical in organic solvents.

  • Boiling Point: Differences are minimal (<10°C at reduced pressure), making fractional distillation inefficient for high purity.

  • Hydrophobicity: This is the exploiting factor. C17:0 elutes between C16 and C18 on Reversed-Phase (C18) chromatography columns.

Workflow Logic

We utilize Urea Complexation as a pre-fractionation step. Urea molecules crystallize into a hexagonal lattice that selectively traps straight-chain saturated molecules (SFAs) while excluding the "kinked" unsaturated chains (MUFAs/PUFAs like Oleic and Linoleic acid). This removes the bulk unsaturated matrix (~40-50% of the fat), enriching the SFA fraction containing C17:0.

Workflow Visualization

GRawFatRaw Ovine Tail Fat(Rich in C16:0, C18:0, C18:1, ~3% C17:0)ExtractStep 1: Saponification & Methylation(Yields FAMEs)RawFat->Extract KOH/MeOH, BF3UreaStep 2: Urea Complexation(Ethanol/Urea/FAMEs)Extract->Urea Mix with Urea/EtOH @ 65°CFiltrateFiltrate (Liquid)Contains MUFAs/PUFAs (C18:1)(Discard)Urea->Filtrate FiltrationCrystalsUrea Adduct (Solid)Enriched SFAs (C16:0, C17:0, C18:0)Urea->Crystals Crystallize @ 4°CRecoveryRecovery(Dissolve crystals, extract FAMEs)Crystals->Recovery Warm Water + HexaneHPLCStep 3: Preparative RP-HPLC(C18 Column Separation)Recovery->HPLC Inject SamplePureC17Final Product: Pure C17:0 Methyl Ester(>95% Purity)HPLC->PureC17 Collect Fraction @ tR(C17)

Figure 1: Operational workflow for the isolation of C17:0. The process moves from bulk chemical separation (Urea) to high-precision chromatographic isolation (HPLC).

Experimental Protocols

Protocol A: Extraction & Derivatization (FAME Synthesis)

Objective: Convert triglycerides into volatile methyl esters suitable for downstream processing.

Reagents:

  • Potassium Hydroxide (KOH) in Methanol (0.5 N)[10]

  • Boron Trifluoride (

    
    ) in Methanol (14%)
    
  • n-Hexane (HPLC Grade)

  • Anhydrous Sodium Sulfate (

    
    )
    

Procedure:

  • Homogenization: Mince 10g of sheep tail fat. Homogenize in 2:1 Chloroform:Methanol (Folch method) if starting with raw tissue, or melt directly if using rendered tallow.

  • Saponification: Add 100 mg of extracted lipid to a reaction tube. Add 4 mL of 0.5 N methanolic KOH.

  • Reflux: Heat at 80°C for 30 minutes in a water bath (or until oil droplets disappear).

  • Methylation: Add 4 mL of 14%

    
    -methanol. Boil for an additional 3 minutes. Note: BF3 is critical for ensuring complete derivatization of free fatty acids.
    
  • Extraction: Cool to room temperature. Add 2 mL n-Hexane and 5 mL saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes. Collect the upper hexane layer (containing FAMEs).[5] Dry over anhydrous

    
    .
    
Protocol B: Enrichment via Urea Complexation

Objective: Remove unsaturated fatty acids (Oleic, Linoleic) to enrich the SFA fraction. Reference Basis: Optimized ratios derived from Xu et al. (2024) [1].

Reagents:

  • Urea (High Purity)

  • Ethanol (95%)[11]

  • n-Hexane

Procedure:

  • Preparation: Dissolve the FAMEs obtained in Protocol A in Ethanol (95%).

  • Ratio Setup: Prepare a mixture with the mass ratio: FAMEs : Urea : Ethanol = 1 : 2 : 10 .

  • Dissolution: Heat the mixture to 60-70°C under stirring until the solution is clear and homogenous.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerated unit at 4°C for 8 hours .

    • Mechanism:[6][9] As the temperature drops, urea forms hexagonal inclusion complexes around the straight-chain SFAs (C16, C17, C18). The "bent" unsaturated chains remain in the solvent.

  • Filtration: Vacuum filter the mixture rapidly on a Buchner funnel.

    • Filtrate: Contains unsaturated fats (Discard or save for other studies).

    • Crystals (Retentate): Contains the Urea-SFA complex (Target).

  • Recovery: Dissolve the crystals in warm water (60°C) to break the urea complex. Extract the liberated SFA-FAMEs with n-Hexane (3x). Evaporate hexane under Nitrogen.

    • Expected Result: C17:0 concentration increases from ~3% to ~6-7%, while C18:1 decreases significantly.

Protocol C: High-Purity Isolation via Preparative RP-HPLC

Objective: Isolate C17:0 from the C16:0/C18:0 matrix. Note: GC is analytical; for recovering the compound for research, HPLC is required.

System Configuration:

  • Instrument: Preparative HPLC system with UV Detector (205-210 nm) or Refractive Index (RI) detector.

  • Column: C18 Preparative Column (e.g., 250mm x 20mm, 5µm particle size).

  • Mobile Phase: Isocratic Acetonitrile (ACN) or Methanol/Water gradient.

Method Parameters:

ParameterSettingRationale
Mobile Phase Acetonitrile : Water (95:5 v/v)High organic content required to elute hydrophobic FAMEs.
Flow Rate 10 - 15 mL/minAdjusted for preparative column diameter.
Detection UV @ 205 nmEster carbonyl groups absorb at 205nm.
Temperature 25°C - 30°CControls viscosity and retention time reproducibility.

Execution:

  • Sample Load: Dissolve the Urea-Enriched FAME fraction in 100% Acetonitrile. Inject 100-500 µL (depending on column capacity).

  • Elution Order:

    • Peak 1: C14:0 / C16:1 (if present)

    • Peak 2: C16:0 (Palmitic) - Major Peak

    • **Peak 3: C17:0 (Margaric) - Target Peak (Intermediate) **

    • Peak 4: C18:0 (Stearic) - Major Peak

  • Collection: Manually or automatically collect the fraction corresponding to the intermediate peak between Palmitic and Stearic acid.

  • Post-Processing: Evaporate Acetonitrile/Water using a rotary evaporator. Resuspend pure C17:0 FAME in Ethanol or DMSO for biological assays.

Quality Control & Validation

Analytical GC-FID Check: Before using the isolated C17:0 in experiments, validate purity.

  • Column: Fused silica capillary column (e.g., CP-Sil 88 or SP-2560), 100m x 0.25mm.

  • Carrier Gas: Helium.

  • Temp Program: 140°C (5 min)

    
     4°C/min 
    
    
    240°C.
  • Acceptance Criteria: The C17:0 peak should represent >95% of the total area integration.

References

  • Xu, H., et al. (2024). Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer.[3][4] Food Science and Biotechnology.

    • [4]

  • Venn-Watson, S., et al. (2020).

    • Pfeuffer, M., & Jaudszus, A. (2016).

      • Méndez Antolín, E., et al. (2008). Urea complexation for the rapid, ecologically responsible fractionation of fatty acids from seed oil. Journal of the American Oil Chemists' Society.

        • Biedermann, W., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society.

          17-Octadecynoic Acid (17-ODYA): A Chemical Reporter for Profiling Protein S-Fatty Acylation

          [1][2][3][4]

          Content Type: Application Note & Detailed Protocol Audience: Chemical Biologists, Proteomics Researchers, and Drug Discovery Scientists

          Abstract

          Protein fatty acylation—specifically S-palmitoylation and S-stearoylation—regulates critical cellular processes including membrane trafficking, protein stability, and signaling complex assembly.[1] Unlike genetically encoded tags, lipid modifications are post-translational and often reversible. 17-Octadecynoic acid (17-ODYA) is a bioorthogonal, alkynyl-fatty acid analogue that mimics stearic acid. Upon metabolic incorporation into cells, it serves as a "chemical handle," allowing researchers to tag, visualize, and enrich acylated proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."

          This guide provides a field-validated protocol for using 17-ODYA. It addresses common pitfalls—specifically probe solubility and toxicity—and distinguishes between S-acylation (thioester) and N-acylation (amide) using hydroxylamine validation.

          Mechanism of Action & Experimental Logic

          The utility of 17-ODYA lies in its structural similarity to endogenous fatty acids (Stearic Acid, C18:0).

          • Metabolic Incorporation: Cells take up 17-ODYA from the media. It is activated by Acyl-CoA Synthetases (ACS) to form 17-ODYA-CoA .

          • Enzymatic Transfer: DHHC-family Palmitoyl Acyl Transferases (PATs) transfer the alkynyl-acyl chain to specific cysteine residues on target proteins (S-acylation).

            • Note: While 17-ODYA is a C18 analogue, it is frequently used to profile "palmitoylation" (C16) because many PATs exhibit promiscuity between C16 and C18 substrates, and C18 probes can undergo

              
              -oxidation to shorter chain analogues intracellularly.
              
          • Bioorthogonal Ligation: Post-lysis, the terminal alkyne reacts with an azide-functionalized reporter (Biotin-Azide or Fluorophore-Azide) via CuAAC.

          • Validation: S-acylation occurs via a thioester bond, which is chemically labile to neutral hydroxylamine (NH

            
            OH). This distinguishes it from N-myristoylation (stable amide bond).
            
          Visual Workflow

          GODYA17-ODYA (Alkyne)CellLive CellMetabolismODYA->CellUptake & CoA ActivationLysisCell LysisCell->LysisProtein AcylationClickCuAAC ClickReactionLysis->Click+ Azide-Tag+ Cu/TCEP/TBTAAnalysisAnalysis(SDS-PAGE/MS)Click->AnalysisDetection

          Figure 1: General workflow for metabolic labeling of proteins using 17-ODYA.[1][2]

          Critical Pre-Requisite: Probe Preparation (Saponification)

          Expert Insight: A common failure point is adding 17-ODYA dissolved in DMSO directly to cell media. This causes precipitation and high cytotoxicity. Saponification (complexing with BSA) is required for efficient uptake and reduced toxicity.

          Reagents
          • 17-ODYA Stock: 25–100 mM in DMSO.

          • Fatty Acid-Free BSA (FAF-BSA): 10% (w/v) in PBS (sterile filtered).

          • PBS: Phosphate Buffered Saline.

          Saponification Protocol
          • Dilute 17-ODYA stock into fresh media or PBS to reach a 2X concentration of the final target (e.g., if target is 25 µM, prepare 50 µM).

          • Crucial Step: Mix the fatty acid with FAF-BSA (final BSA concentration ~1-2%) before adding to cells.

          • Alternative High-Efficiency Method:

            • Mix 5 µL of 100 mM 17-ODYA (DMSO) with 95 µL of 10% FAF-BSA.

            • Incubate at 37°C for 30 minutes with gentle shaking to allow conjugation.

            • Dilute this "10X" or "100X" lipid-BSA stock into the final cell culture medium.

          Step-by-Step Experimental Protocol

          Phase A: Metabolic Labeling
          • Seed Cells: Plate cells (e.g., HEK293T, Jurkat, HeLa) to reach 70-80% confluency.

          • Starvation (Optional but Recommended): Incubate cells in serum-free media for 1 hour to deplete endogenous lipids.

          • Labeling: Replace media with labeling media containing 25 µM 17-ODYA (BSA-complexed).

            • Control: Treat a separate dish with DMSO/BSA vehicle only.

            • Competition Control: Co-incubate with 100 µM Palmitic Acid (C16:0) to prove lipid specificity.

          • Incubation: Incubate at 37°C, 5% CO

            
             for 4 to 16 hours .
            
            • 4-6 hours: Best for rapid turnover studies.

            • Overnight: Best for maximizing signal on stable proteins.

          Phase B: Lysis and Click Chemistry

          Safety Note: Copper (I) is unstable and toxic to proteins if not properly liganded. Use fresh reagents.

          • Harvest: Wash cells 2x with cold PBS to remove free probe. Scrape cells into lysis buffer (e.g., 1% Triton X-100, 50 mM HEPES pH 7.4, 150 mM NaCl, Protease Inhibitors).

            • Avoid DTT/Mercaptoethanol in lysis buffer as they interfere with the click reaction.

          • Clarify: Centrifuge (10,000 x g, 10 min, 4°C). Collect supernatant. Quantify protein concentration (BCA Assay). Adjust to 1–2 mg/mL.

          • Click Reaction Setup: Add reagents in the following order to the lysate (typically 50–100 µL volume):

          ComponentStock Conc.Final Conc.Role
          Lysate ~2 mg/mLN/ASubstrate
          Azide-Tag 1–5 mM (DMSO)100 µMReporter (Biotin-N3 or Rho-N3)
          TBTA 1.7 mM (DMSO/tBuOH)100 µMCu(I) Ligand (Stabilizer)
          CuSO
          
          
          50 mM (H
          
          
          O)
          1 mMCatalyst Source
          TCEP 50 mM (Fresh)1 mMReductant (Cu
          
          
          
          
          Cu
          
          
          )
          • Reaction: Vortex briefly. Incubate at Room Temperature for 1 hour in the dark.

          • Termination: Add 4 volumes of ice-cold Methanol/Chloroform or Acetone to precipitate proteins. This removes unreacted click reagents.

          • Wash: Pellet protein (15,000 x g, 10 min). Wash pellet 2x with cold Methanol.[3] Air dry briefly.

          Phase C: Hydroxylamine Validation (The "Trust" Step)

          To confirm the lipid is attached via a thioester (S-acylation) and not an amide (N-acylation) or ester (O-acylation).

          • Resuspend the clicked protein pellet in 1% SDS buffer. Split the sample into two aliquots.

          • Sample A (Control): Add 1 M Tris-HCl (pH 7.4).

          • Sample B (Cleavage): Add 1 M Hydroxylamine (pH 7.4) .

            • Preparation: Dissolve NH

              
              OH
              
              
              HCl in water and adjust pH to 7.4 with NaOH immediately before use.
          • Incubate both samples at Room Temperature for 1 hour .

          • Analyze via SDS-PAGE/Western Blot (Streptavidin) or In-gel Fluorescence.

            • Result: A true S-acylated protein will show signal loss in Sample B compared to Sample A.

          Data Interpretation & Troubleshooting

          Visualizing the Chemistry[5]

          ChemicalLogicProteinProtein-SH (Cysteine)AcylatedProtein-S-C(=O)-Alkyne(Thioester Linkage)Protein->Acylated PAT EnzymeODYA17-ODYA-CoAODYA->AcylatedClickClick Reaction(+ Azide-Fluor)Acylated->ClickLabeledProtein-S-Linker-FluorClick->LabeledHAHydroxylamine (NH2OH)TreatmentLabeled->HAResultSignal LOST(Cleaved Thioester)HA->Result If S-Acylated

          Figure 2: Chemical logic of S-acylation validation using Hydroxylamine cleavage.

          Troubleshooting Table
          IssuePossible CauseSolution
          High Background Non-specific sticking of hydrophobic probe.Perform Chloroform/Methanol precipitation after click reaction. Wash pellet thoroughly.
          Cell Toxicity Free fatty acid detergent effect.Use BSA-complexing (Saponification). Reduce concentration to 25 µM.
          No Signal Inefficient Click Reaction.Use fresh TCEP. Ensure TBTA is pre-mixed with CuSO
          
          
          before adding.
          Signal Resistant to NH
          
          
          OH
          N-acylation or covalent incorporation.The protein may be N-myristoylated (if probe was metabolized) or the label is not S-acylation.

          References

          • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138. Link

          • Hang, H. C., Geutjes, E. J., Grotenbreg, G., Pollington, A. M., Bijlmakers, M. J., & Ploegh, H. L. (2007). Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells. Journal of the American Chemical Society, 129(10), 2744–2745. Link

          • Thinon, E., Serwa, R. A., Bronner, M., & Tate, E. W. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature Communications, 5, 4919. Link

          • Kanyon, N., et al. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments (JoVE). Link

          Bioorthogonal Profiling of Protein Lipidation: A Strategic Guide to Fatty Acid Chemical Reporters

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Lipid Code

          Protein lipidation—specifically S-palmitoylation (C16) and N-myristoylation (C14)—orchestrates critical cellular processes, including membrane trafficking, protein stability, and signal transduction. Unlike the static genome, the "lipidome" is dynamic. S-palmitoylation is reversible, acting as a rapid on/off switch for protein localization, making it a high-value target for drug discovery in oncology and neurology.

          Traditional methods like Acyl-Biotin Exchange (ABE) rely on indirect chemical blocking and reduction, which often suffer from false positives. Bioorthogonal chemical reporters offer a superior alternative: they are "metabolic spies"—fatty acid analogs containing a latent alkyne handle that cells incorporate into their native machinery. Once labeled, these proteins can be selectively tagged via Click Chemistry (CuAAC) for visualization or Mass Spectrometry (MS) identification.

          This guide provides a rigorous, field-validated workflow for profiling the lipidated proteome, emphasizing the suppression of background noise and the validation of bona fide modification sites.

          Strategic Reporter Selection

          Success begins with choosing the correct probe. The chain length must mimic the native lipid to ensure recognition by acyltransferases (e.g., DHHC family for palmitoylation, NMTs for myristoylation).

          Table 1: Fatty Acid Chemical Reporter Decision Matrix
          Target ModificationNative LipidRecommended ReporterStructure / CharacteristicsKey Application Notes
          S-Palmitoylation Palmitic Acid (C16:[1][2][3][4]0)Alk-16 (15-hexadecynoic acid)C16 analog with terminal alkyne.Gold Standard. Closest mimic to native palmitate. Preferred over 17-ODYA for specificity.
          S-Palmitoylation Stearic Acid (C18:0)17-ODYA (17-octadecynoic acid)C18 analog with terminal alkyne.Historical standard. Can be metabolized via
          
          
          -oxidation, leading to "scrambling" (labeling non-lipidated proteins).
          N-Myristoylation Myristic Acid (C14:[5]0)Alk-12 (12-DA) or Alk-14 C12/C14 analogs.Co-translational modification. Requires N-terminal Glycine.[5][6]
          Metabolic Stability Palmitic Acid15-HDYOA Ether-linked analog.[4]Resistant to
          
          
          -oxidation.[7] Use if background from metabolic recycling is too high.

          The Bioorthogonal Workflow

          The following diagram illustrates the complete experimental logic, from cell culture to MS identification.

          BioorthogonalWorkflow cluster_validation Validation Step (Parallel Sample) Start Live Cells / Tissue Labeling Metabolic Labeling (Alk-16 / 17-ODYA) 6-18 Hours Start->Labeling Probe Uptake Lysis Cell Lysis (Detergent-free or mild) Labeling->Lysis Click CuAAC Click Reaction (Azide-Biotin + CuSO4 + TCEP + THPTA) Lysis->Click Lysate Generation Precipitation MeOH/CHCl3 Precipitation (CRITICAL: Removes free probe) Click->Precipitation Remove Unreacted Probe Resolubilization Resolubilization (Strong Detergent: SDS/Urea) Precipitation->Resolubilization Clean Protein Pellet Enrichment Streptavidin Enrichment Resolubilization->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion Hydroxylamine Hydroxylamine (NH2OH) Cleavage Enrichment->Hydroxylamine Optional QC MS LC-MS/MS Analysis Digestion->MS SignalLoss Signal Loss = S-Palmitoylation Hydroxylamine->SignalLoss

          Figure 1: End-to-end workflow for fatty acid chemical proteomics. Note the critical precipitation step to remove unreacted lipid probes before enrichment.

          Detailed Experimental Protocol

          Phase A: Metabolic Labeling (The "Feeding" Step)

          Causality: Fatty acids are hydrophobic and poorly soluble in media. Direct addition leads to precipitation and toxicity. We use "saponification" (complexing with BSA) to mimic physiological transport.

          Reagents:

          • Alk-16 (Stock: 50 mM in DMSO).

          • Fatty Acid-Free BSA (20% w/v in PBS).

          • Cell Culture Media (e.g., DMEM).

          Protocol:

          • Probe Preparation (Saponification):

            • Dilute Alk-16 stock to 5 mM in 10% BSA solution.

            • Incubate at 37°C for 15–30 mins with vortexing until clear. This creates a 10x working stock.

          • Cell Treatment:

            • Treat cells at 20–50 µM final concentration (e.g., add 1:100 of the BSA-probe mix).

            • Control: Treat parallel flask with DMSO/BSA vehicle or non-alkyne Palmitic Acid.

            • Incubate for 6–16 hours . (Short pulses <4h capture rapid turnover; long pulses >12h capture steady state).

          • Harvest:

            • Wash cells 3x with ice-cold PBS to remove surface lipids.

            • Scrape/pellet cells.[2] Flash freeze or proceed immediately.

          Phase B: Lysis & Click Chemistry (The "Tagging" Step)

          Causality: We use CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) because it is faster and more efficient than copper-free click for lysates. We must use a ligand (THPTA) to protect proteins from copper-induced oxidation/precipitation.

          Reagents:

          • Lysis Buffer: 1% SDS, 50 mM HEPES (pH 7.4), Protease Inhibitors.

          • Biotin-Azide (Stock: 5 mM in DMSO).

          • Click Cocktail (Prepare Fresh):

            • CuSO4 (50 mM in H2O).

            • TCEP (50 mM in H2O, pH neutralized).

            • THPTA Ligand (10 mM in H2O).

          Protocol:

          • Lysis: Lyse cells in Lysis Buffer. Sonicate to shear DNA (viscosity interferes with chemistry). Clarify by centrifugation (16,000 x g, 10 min).

          • Protein Normalization: Adjust protein concentration to 2 mg/mL (typically 1–2 mg total protein per condition).

          • Click Reaction Assembly:

            • Add Biotin-Azide (100 µM final).

            • Pre-mix CuSO4 and THPTA (1:2 molar ratio) before adding to lysate. This forms the catalytic complex. Add to lysate (1 mM CuSO4 final).

            • Add TCEP (1 mM final) to initiate reaction.

            • Incubate: 1 hour at Room Temperature (RT) with rotation.

          Phase C: The "Cleanup" (Critical)

          Trustworthiness: Lipid probes are "sticky" and will non-specifically bind to Streptavidin beads, causing massive background. Methanol-Chloroform precipitation is mandatory to strip free lipids from the proteins.

          Protocol:

          • Add Methanol (4 volumes), Chloroform (1 volume), and Water (3 volumes) to the lysate.

          • Vortex vigorously. Centrifuge at 10,000 x g for 5 min.

          • Result: A protein "disc" forms at the interphase. The top layer (aqueous) and bottom layer (organic) contain the free probe and salts.

          • Discard top and bottom layers carefully. Wash the protein disc with Methanol (2x).

          • Air dry the pellet briefly (do not over-dry, or resolubilization becomes impossible).

          • Resolubilize: Dissolve pellet in 1% SDS / 50 mM HEPES (pH 7.4) with sonication.

          Phase D: Enrichment & MS Prep
          • Enrichment: Incubate resolubilized proteins with Streptavidin-Agarose beads (high capacity) for 2 hours at RT.

          • Washing: Wash beads aggressively:

            • 1x with 1% SDS.

            • 2x with 4M Urea.

            • 4x with 50 mM Ammonium Bicarbonate (AMBIC).

          • On-Bead Digestion: Add Trypsin (1 µg) in AMBIC. Incubate overnight at 37°C.

          • Elution: Collect supernatant (peptides). Desalt using C18 StageTips before LC-MS/MS.

          Validation: The Hydroxylamine Control

          To confirm a protein is S-palmitoylated (thioester) rather than N-palmitoylated (amide) or non-specifically bound, you must use Hydroxylamine (NH2OH).

          • Mechanism: At neutral pH (7.4), NH2OH cleaves thioesters but leaves amides intact.

          • Protocol:

            • After Click Chemistry and Precipitation (Phase C), split the sample in two.

            • Sample A: Treat with 1M Hydroxylamine (pH 7.4).

            • Sample B: Treat with 1M Tris (pH 7.4) or NaCl (Control).

            • Incubate 1 hour RT.

            • Proceed to Streptavidin enrichment.

          • Result Interpretation: True S-palmitoylated targets will disappear (or be significantly reduced) in Sample A compared to Sample B.

          ValidationLogic Sample Labeled Proteome (Post-Click) Split Sample->Split TreatNH2OH Add Hydroxylamine (Cleaves Thioesters) Split->TreatNH2OH TreatControl Add Tris/NaCl (Control) Split->TreatControl ResultA Signal LOST (Confirmed S-Palmitoylation) TreatNH2OH->ResultA ResultB Signal RETAINED (Baseline) TreatControl->ResultB

          Figure 2: Logic flow for validating S-palmitoylation specificity.

          References

          • Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and prenylation.[4][8] Nature Chemical Biology, 6(7), 498–506. [Link]

          • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138. [Link]

          • Hang, H. C., et al. (2011). Chemical reporters for exploring the biology of protein lipidation and lipid trafficking.[4] Accounts of Chemical Research, 44(9), 699–708. [Link]

          • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535–546. [Link]

          • Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature Communications, 5, 4919. [Link]

          Sources

          Utilizing 17-(Amino-PEG6-ethylcarbamoyl)heptadecanoic acid as a PEG linker

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: Utilizing 17-(Amino-PEG6-ethylcarbamoyl)heptadecanoic acid as a Heterobifunctional Linker

          Introduction & Scientific Rationale

          The reagent 17-(Amino-PEG6-ethylcarbamoyl)heptadecanoic acid (often abbreviated as Amino-PEG6-C17-Acid ) represents a specialized class of heterobifunctional linkers designed to solve two competing problems in drug development: solubility and permeability/half-life .

          Structurally, this molecule integrates three distinct functional domains:

          • Heptadecanoic Acid (C17) Tail: A lipophilic alkyl chain that facilitates interaction with cell membranes and promotes non-covalent binding to Human Serum Albumin (HSA). This "albumin hitchhiking" strategy significantly extends the in vivo half-life of small molecules and peptides.

          • PEG6 Spacer: A hydrophilic polyethylene glycol (6 units) segment that counteracts the hydrophobicity of the lipid tail, preventing aggregation and maintaining aqueous solubility during synthesis and administration.

          • Terminal Amine & Carboxylic Acid: The orthogonal reactive handles (NH₂ and COOH) allow for precise, stepwise conjugation between two distinct molecular entities (e.g., a Target Protein Binder and an E3 Ligase Binder in PROTACs, or a peptide and a fluorophore).

          Key Application Areas:

          • PROTAC® Linkers: Optimizing the "linkerology" to improve cell permeability of large chimeric molecules.

          • Peptide Therapeutics: Extending half-life via albumin binding (e.g., GLP-1 analogs).

          • Lipid Nanoparticle (LNP) Functionalization: Anchoring hydrophilic payloads to lipid bilayers.

          Chemical Properties & Handling

          PropertySpecification
          Chemical Formula C₃₂H₆₄N₂O₉
          Molecular Weight ~620.86 Da
          Solubility Soluble in organic solvents (DMF, DMSO, DCM). Limited solubility in pure water due to the C17 chain.
          Appearance Waxy solid or viscous oil (depending on purity/salt form).
          Storage -20°C, desiccated. Hygroscopic.
          Stability Stable under standard peptide synthesis conditions (Fmoc/tBu protocols).

          Expert Handling Tip: Due to its amphiphilic nature, this linker can form micelles in aqueous buffers. Always dissolve in DMF or DMSO before adding to an aqueous reaction mixture. For HPLC purification, use a C4 or C8 column instead of C18 if retention is too strong, or use a high percentage of organic modifier (e.g., isopropanol/acetonitrile blends).

          Application Logic: The "Amphiphilic Balance"

          The diagram below illustrates the mechanistic advantage of using this specific linker in a PROTAC or peptide conjugate.

          G cluster_0 Linker Structure NH2 Reactive Amine (NH2) PEG PEG6 Spacer (Hydrophilic) NH2->PEG Lipid C17 Lipid Chain (Hydrophobic) PEG->Lipid Ethylcarbamoyl Linkage Membrane Cell Membrane (Lipid Bilayer) PEG->Membrane Solubility Check COOH Reactive Acid (COOH) Lipid->COOH Lipid->Membrane Permeability Albumin Serum Albumin (HSA) Lipid->Albumin Half-Life Extension

          Figure 1: Structural logic of the Amino-PEG6-C17 linker. The C17 domain drives membrane permeability and albumin binding, while the PEG domain ensures solubility.

          Protocol: Solid-Phase Synthesis (SPPS) of a Lipopeptide

          This protocol describes the attachment of the linker to the N-terminus of a resin-bound peptide.[1] This is the standard method for creating long-acting peptide therapeutics.

          Prerequisites:

          • Resin: Peptide chain assembled on Rink Amide or Wang resin (0.1 mmol scale).

          • Reagents: 17-(Amino-PEG6-ethylcarbamoyl)heptadecanoic acid, HATU, DIPEA, DMF, DCM.

          • Equipment: SPPS vessel (glass or polypropylene), shaker.

          Step-by-Step Procedure:
          • Preparation of the Resin:

            • Ensure the N-terminal Fmoc group of the peptide has been removed using 20% Piperidine in DMF (2 x 10 min).

            • Wash resin: DMF (3x), DCM (3x), DMF (3x).[2]

            • Note: The resin must be swollen in DMF before coupling.

          • Activation of the Linker:

            • Calculate 3.0 equivalents (eq) of the Linker relative to resin loading.

            • Dissolve the Linker in minimum dry DMF (approx. 5 mL per gram of resin).

            • Critical: If the solution is cloudy, add small amounts of DMSO or warm slightly (up to 35°C) until clear.

            • Add 2.9 eq of HATU (coupling reagent).

            • Add 6.0 eq of DIPEA (base).

            • Pre-activate for 2-3 minutes. The solution may turn yellow.

          • Coupling Reaction:

            • Add the activated linker solution to the resin.

            • Shake at room temperature for 2 to 4 hours .

            • Optimization: Because the C17 chain is bulky, standard 1-hour couplings are often insufficient. Double coupling (repeating Step 2-3) is recommended for high-value peptides.

          • Monitoring (Kaiser Test):

            • Perform a Kaiser test (ninhydrin).

            • Blue beads = Incomplete coupling (Repeat step 3).

            • Colorless/Yellow beads = Complete coupling.

          • Capping (Optional but Recommended):

            • If the linker has a free amine (NH₂) that you intend to use later, you must protect it (e.g., using a Boc-protected version of the linker initially) or ensure the reaction in Step 3 used the Acid end of the linker.

            • Clarification: This specific reagent has a free amine and a free acid. In SPPS, the Acid reacts with the Peptide-Amine.[3] The Linker-Amine remains exposed.

            • If no further conjugation is needed at the amine, acetylate it: Add Acetic Anhydride/Pyridine (1:1) in DMF for 15 min.

            • If further conjugation is needed (e.g., adding a dye), proceed to the next step without capping.

          • Cleavage from Resin:

            • Wash resin thoroughly with DCM to remove DMF.

            • Add Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

            • Shake for 2-3 hours.

            • Precipitate in cold diethyl ether. The lipophilic tail may make the precipitate "sticky" or waxy. Centrifuge at high speed (4000 rpm, 4°C).

          Protocol: Solution-Phase PROTAC® Assembly

          This workflow describes connecting two ligands (Ligand A-COOH and Ligand B-NH₂) using the linker.

          Workflow Diagram:

          Synthesis Start Start: 17-(Amino-PEG6...)-Acid Step1 Step 1: Amine Protection (Boc-anhydride, TEA) Start->Step1 Step2 Step 2: Activation of COOH (NHS, EDC) Step1->Step2 Step3 Step 3: Conjugation to Ligand A-NH2 Step2->Step3 Forms Amide Bond Step4 Step 4: Boc Deprotection (TFA/DCM) Step3->Step4 Exposes Linker NH2 Step5 Step 5: Conjugation to Ligand B-COOH (Activated Ester) Step4->Step5 Final Final PROTAC Conjugate Step5->Final

          Figure 2: Stepwise assembly of a PROTAC using the heterobifunctional linker.

          Detailed Steps:
          • Selective Protection (If not purchasing Boc-protected version):

            • Dissolve Linker in Dioxane/Water (1:1).

            • Add 1.1 eq Boc₂O and 1.5 eq TEA . Stir 2h.

            • Purify by extraction (DCM/Brine). This protects the amine, leaving the COOH free.

          • Coupling to Ligand A (Amine-containing):

            • Dissolve Ligand A (e.g., Lenalidomide derivative) and Boc-Linker-COOH in DMF.

            • Add HATU (1.1 eq) and DIPEA (2.0 eq).

            • Stir 2h. Monitor by LC-MS.[4]

            • Result:Boc-Linker-Ligand A.[5]

          • Deprotection:

            • Treat Boc-Linker-Ligand A with 20% TFA in DCM for 30 min.

            • Evaporate solvents under N₂ flow.

            • Result:NH2-Linker-Ligand A (TFA salt).

          • Coupling to Ligand B (Acid-containing):

            • Activate Ligand B (e.g., JQ1 derivative) with HATU/DIPEA in DMF.

            • Add the NH2-Linker-Ligand A salt.

            • Adjust pH to ~8 with excess DIPEA (critical step, as TFA salt is acidic).

            • Stir 4-16h.

          • Purification:

            • Method: Preparative RP-HPLC.

            • Column: C18 or C8 (e.g., Phenomenex Luna C8).

            • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[6]

            • Gradient: Start high! 40% B to 95% B. The C17 chain causes strong retention.

          Troubleshooting & Expert Tips

          IssueProbable CauseSolution
          Precipitation in Reaction Low solubility of C17 chain in aqueous/low-organic buffers.Maintain >50% DMF or DMSO concentration. Add 10% THF if necessary.
          Incomplete Coupling Steric hindrance of the long chain or folding of the PEG.Use HOAt/HATU instead of HBTU. Increase temperature to 35-40°C.
          Poor HPLC Peak Shape "Sticking" to the column or micelle formation.Use a C4 or C8 column. Add 5-10% Isopropanol to Mobile Phase B. Heat column to 40°C.
          Low Yield after Cleavage Linker aggregation on resin.Use "Magic Mixture" (DCM/DMF/NMP) washes before cleavage to disrupt aggregation.

          References

          • BroadPharm. 17-(Amino-PEG6-ethylcarbamoyl)heptadecanoic acid Product Page.Link

          • Zorzi, A., et al. (2017). "Acylated heptapeptide binds albumin with high affinity and application as tag for plasma half-life extension." Nature Communications. Link

          • Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry. (Describes the principles of fatty acid linkerology). Link

          • AxisPharm. PEG Linkers for Bioconjugation.Link

          • Dennis, M. S., et al. (2002). "Albumin binding as a general strategy for improving the pharmacokinetics of proteins." Journal of Biological Chemistry. Link

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Optimization of 17-(Tosyloxy)heptadecanoic Acid Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Subject: Yield Improvement & Troubleshooting for Long-Chain

          
          -Tosylation
          Ticket ID:  CHEM-SUP-17TS-001
          Support Level:  Tier 3 (Senior Application Scientist)
          

          Executive Summary & Chemical Context[1][2][3][4][5][6][7]

          17-(Tosyloxy)heptadecanoic acid is a critical intermediate, primarily utilized as a precursor for radiolabeled fatty acids (e.g.,

          
          -heptadecanoic acid) used in myocardial metabolic imaging.
          

          The synthesis involves the conversion of the

          
          -hydroxyl group of 17-hydroxyheptadecanoic acid  into a 
          
          
          
          -toluenesulfonate (tosylate) leaving group.

          The Core Challenge: The primary yield-killing mechanism in this reaction is not lack of reactivity, but competitive nucleophilic substitution . The chloride ion (

          
          ), generated as a byproduct of tosyl chloride (
          
          
          
          ), attacks the newly formed tosylate, converting your target into 17-chloroheptadecanoic acid . This impurity is chemically similar to the product, making purification difficult and significantly lowering yield.

          Optimized Synthetic Protocol (The "Gold Standard")

          Do not rely on standard "overnight stirring" protocols found in undergraduate textbooks. For long-chain fatty acids, reaction kinetics must be tightly controlled to favor sulfonation over chlorination.

          Reagents & Stoichiometry
          ComponentEquiv.RoleNotes
          17-OH-Heptadecanoic Acid 1.0SubstrateMust be effectively dry.
          
          
          -Toluenesulfonyl Chloride (TsCl)
          1.5ReagentRecrystallize from
          
          
          /pet ether if solid is yellow/wet.
          Triethylamine (
          
          
          )
          2.0BaseScavenges HCl; prefers formation of insoluble salts in DCM.
          DMAP 0.1–0.2CatalystCRITICAL. Accelerates tosylation rate by
          
          
          , allowing reaction completion before chloride substitution occurs.
          Dichloromethane (DCM) [0.1 M]SolventAnhydrous.
          Step-by-Step Workflow
          • Solubilization: Dissolve 17-hydroxyheptadecanoic acid and

            
             in anhydrous DCM under Nitrogen/Argon. Ensure the carboxylic acid is fully deprotonated (solution should be clear).
            
          • Temperature Control: Cool the mixture to

            
              (ice bath). Do not skip this.
            
          • Catalyst Addition: Add DMAP.[1][2]

          • Reagent Addition: Add TsCl portion-wise over 10 minutes.

          • Reaction Monitoring: Stir at

            
             for 2–4 hours maximum . Monitor via TLC (stain with phosphomolybdic acid).
            
            • Stop immediately once the starting material disappears.

            • Do not let this warm to room temperature unless absolutely necessary.

          • Quench: Pour into ice-cold 1M HCl (rapidly protonates the carboxylate and removes amine bases).

          • Workup: Extract with DCM, wash with brine, dry over

            
            .
            

          Visualization: Process Logic & Troubleshooting

          Figure 1: Reaction Pathway & Failure Modes

          This diagram illustrates the kinetic competition between the desired tosylation and the parasitic chlorination.

          ReactionPathway cluster_0 Kinetic Control Zone Start 17-OH-Heptadecanoic Acid Inter Activated Complex (Pyridinium/Ammonium Salt) Start->Inter + TsCl, Base Product This compound (Target) Inter->Product Fast (k1) Catalyzed by DMAP SideProduct 17-Chloroheptadecanoic Acid (Impurity) Product->SideProduct Slow (k2) Driven by Heat/Time/Cl-

          Caption: The "Kinetic Control Zone" highlights that the product is unstable in the reaction mixture over time. You must isolate the product before k2 (chlorination) becomes significant.

          Troubleshooting Guide (FAQ)

          Issue 1: "I see a spot running just above my product on TLC."

          Diagnosis: This is likely the 17-Chloro derivative. Root Cause: The reaction ran too long, or the temperature was too high. The chloride ion (leaving group from TsCl) acted as a nucleophile. Solution:

          • Shorten Reaction Time: Use DMAP to finish the reaction in <4 hours.

          • Switch Reagents (Pro Tip): If this persists, replace Tosyl Chloride with Tosyl Anhydride (

            
            ) .
            
            • Why?

              
               produces a tosylate anion (
              
              
              
              ) as the byproduct instead of chloride (
              
              
              ).
              
              
              is non-nucleophilic, completely eliminating the risk of alkyl chloride formation.
          Issue 2: "My yield is low (<40%) and the product looks oily/yellow."

          Diagnosis: Hydrolysis of TsCl or incomplete conversion. Root Cause: Water in the solvent or old TsCl. Solution:

          • Recrystallize TsCl: Dissolve in minimum

            
            , dilute with petroleum ether until cloudy, and cool. Use only white crystals.
            
          • Drying: The starting fatty acid is hygroscopic. Dry it under high vacuum with

            
             overnight before use.
            
          Issue 3: "The starting material isn't dissolving in DCM."

          Diagnosis: Fatty acid aggregation (dimerization). Root Cause: Long aliphatic chains (

          
          ) have strong Van der Waals interactions.
          Solution: 
          
          • Co-solvent: Add 10-20% Chloroform (

            
            )  or a small amount of THF to the DCM.
            
          • Order of Addition: Add the Triethylamine (

            
            ) before cooling the solution. The formation of the triethylammonium salt disrupts hydrogen bonding dimers, significantly improving solubility.
            

          Purification & Storage Protocols

          The 17-tosylate is a "hot" electrophile. It will degrade if handled improperly.

          Purification Strategy
          • Flash Chromatography:

            • Stationary Phase: Silica Gel 60.

            • Eluent: Gradient of Hexanes:Ethyl Acetate (starting 90:10

              
               70:30).
              
            • Note: Add 0.1% Acetic Acid to the eluent to prevent streaking of the carboxylic acid, but flush the column immediately after.

          • Recrystallization (Preferred for Scale-up):

            • Dissolve crude solid in minimum warm DCM .

            • Add Hexane or Petroleum Ether dropwise until turbidity appears.

            • Cool to

              
              .
              
          Storage
          • Condition: Store at

            
             under Argon.
            
          • Stability: Stable for 1–2 months. Long-term storage leads to hydrolysis (reversion to alcohol) or cyclization (if the chain folds back, though unlikely for C17).

          Decision Tree: Optimization Logic

          Use this flow to determine your next experimental move.

          DecisionTree Start Start Optimization CheckTLC Check TLC at 2 Hours Start->CheckTLC SM_Remains Starting Material Remains? CheckTLC->SM_Remains Impurity Impurity (High Rf) Visible? SM_Remains->Impurity No Add_DMAP Add 0.1 eq DMAP Do NOT heat SM_Remains->Add_DMAP Yes Quench QUENCH IMMEDIATELY (Over-reaction) Impurity->Quench Yes (Cl- sub occurring) Success Proceed to Workup (Cold Acid Wash) Impurity->Success No Add_DMAP->CheckTLC Wait 1 hr

          Caption: Decision logic for reaction monitoring. Note that heating is almost never the correct answer for this specific synthesis.

          References

          • General Tosylation Protocol: Organic Syntheses, Coll. Vol. 10, p.613 (2004); Vol. 77, p.50 (2000). Standard procedures for primary alcohol tosylation using Et3N/DMAP.Link

          • Fatty Acid Functionalization: Goodman, M. M., & Knapp, F. F. (1982). Synthesis of 15-(p-iodophenyl)-6-tellurapentadecanoic acid: A new myocardial imaging agent. Journal of Organic Chemistry, 47(15), 3004–3006. Describes handling of long-chain fatty acid precursors for radiolabeling.Link

          • Side Reaction Mechanisms: Yoshida, Y., et al. (1999).[3] Practical and efficient sulfonylation of alcohols using TsCl/Me2N(CH2)nNMe2.[3] Synthesis, 1999(09), 1633-1636. Detailed analysis of chloride substitution side reactions.Link

          • Tosyl Anhydride Alternative: Vedejs, E., et al. (1987). Converting alcohols to chlorides... Journal of Organic Chemistry, 52(21), 4637–4639. Discusses the advantages of anhydride reagents to avoid nucleophilic byproducts.Link

          Sources

          Overcoming solubility issues of heptadecanoic acid in aqueous buffers

          Author: BenchChem Technical Support Team. Date: February 2026

          Ticket Subject: Overcoming solubility issues of heptadecanoic acid in aqueous buffers Assigned Specialist: Senior Application Scientist, Lipid Biochemistry Unit Status: Open[1]

          Executive Summary: The Hydrophobic Challenge

          Heptadecanoic acid (C17:[1]0) is an odd-chain saturated fatty acid (OCS-FA) increasingly studied as a biomarker for dairy fat intake and a potential therapeutic for metabolic syndrome.[1] However, its lipophilic nature (LogP ~7.[1]3) makes it practically insoluble in aqueous buffers.[1]

          The Core Problem: Researchers often attempt to add C17:0 dissolved in DMSO or Ethanol directly to cell culture media.[1] This results in immediate precipitation (the "Ouzo effect"), causing:

          • Inaccurate dosing: Cells receive a fraction of the intended concentration.[1]

          • Physical toxicity: Micro-crystals damage cell membranes mechanically.[1]

          • Artifactual data: Precipitates scatter light, interfering with optical density (OD) readings.[1]

          This guide provides the BSA-Conjugation Protocol , the gold standard for delivering Long-Chain Fatty Acids (LCFAs) to cells in a physiologically relevant manner.

          Solubility Profile & Chemical Data

          Before beginning, verify your reagent parameters.[1][2]

          ParameterValueNotes
          Molecular Weight 270.45 g/mol Use this for Molarity calculations.[1]
          Melting Point 59–61°CCritical: Solutions must be heated above this point during initial solubilization to prevent crystal seeds.[1]
          Solubility (Water) < 0.1 mg/LPractically insoluble.[1][3][4]
          Solubility (Ethanol) ~25 mg/mLGood for stock solutions.[1][5][6]
          Solubility (DMSO) ~10 mg/mLGood for stock, but cytotoxic to cells >0.1%.
          Solubility (0.15 M NaOH) ~2-5 mMRequires heat; forms sodium heptadecanoate (soap).

          Core Protocol: BSA-Fatty Acid Conjugation

          Recommended for: Cell culture, metabolic assays, and enzyme kinetics.[1] Mechanism: Bovine Serum Albumin (BSA) acts as a physiological carrier.[1] It has ~3-7 high-affinity binding sites for LCFAs.[1] By conjugating C17:0 to BSA, you create a water-soluble complex that mimics how fatty acids travel in the bloodstream.[1]

          Reagents Required[1][5][7][8][9][10]
          • Heptadecanoic Acid (C17:[1][3][5][6][7][8][9][10]0) powder.[1][4][8][11]

          • Fatty Acid-Free BSA (Crucial: Standard BSA is already loaded with lipids).[1]

          • 0.1 M NaOH (Sodium Hydroxide).[1]

          • PBS or basal culture medium (serum-free).[1]

          Step-by-Step Workflow

          Step 1: Prepare the C17:0 Stock (Saponification)

          • Calculate the mass for a 100 mM stock solution.[1]

          • Dissolve C17:0 in 0.1 M NaOH .

          • Heat to 70°C (above the 61°C melting point). Vortex until the solution is perfectly clear.

            • Why? This converts the acid to its sodium salt (Sodium Heptadecanoate), which is amphiphilic and easier to bind to BSA than the protonated acid.

          Step 2: Prepare the BSA Carrier

          • Dissolve Fatty Acid-Free BSA in PBS/Medium to create a 10% (w/v) solution .

          • Warm the BSA solution to 37°C–45°C .

            • Warning: Do not boil BSA; it will denature and aggregate.[1]

          Step 3: Conjugation

          • While maintaining the C17:0 stock at 70°C and BSA at 37°C, add the C17:0 stock dropwise to the stirring BSA solution.

          • Target Ratio: A molar ratio of 2:1 to 6:1 (Fatty Acid : Albumin) is physiological.[1]

            • Calculation: 10% BSA is ~1.5 mM albumin.[1] To achieve a 4:1 ratio, add C17:0 to a final concentration of 6 mM.[1]

          • Stir at 37°C for 30–60 minutes. The solution should remain clear.

          Step 4: Filtration

          • Filter sterilize using a 0.45 μm PES (Polyethersulfone) membrane.[1]

            • Note: Avoid cellulose acetate, which binds proteins/lipids.[1]

          Visualization: The Conjugation Workflow[1]

          BSA_Conjugation cluster_0 Critical Phase Start Start: C17:0 Powder Solvent Dissolve in 0.1M NaOH (Create Sodium Salt) Start->Solvent Heat Heat to 70°C (> Melting Point of 61°C) Solvent->Heat Mix Add C17:0 to BSA Dropwise (While Stirring) Heat->Mix Hot Stock BSA_Prep Prepare 10% BSA Solution (Fatty Acid Free) BSA_Warm Warm BSA to 37°C (Prevent Thermal Shock) BSA_Prep->BSA_Warm BSA_Warm->Mix Warm Carrier Incubate Incubate 30-60 min @ 37°C (Allow Hydrophobic Binding) Mix->Incubate Filter Filter Sterilize (0.45 µm PES) Incubate->Filter Final Clear C17:0-BSA Conjugate Ready for Cell Culture Filter->Final

          Figure 1: Logic flow for the saponification and conjugation of Heptadecanoic Acid to BSA.

          Troubleshooting Guide (FAQ)

          Q1: My solution turns cloudy immediately after adding the C17:0 stock to the BSA. Why? A: This is "crash-out" precipitation.[1]

          • Cause 1 (Thermal Shock): If your C17:0 stock is hot (70°C) and your BSA is cold (4°C), the fatty acid solidifies instantly.[1] Fix: Warm the BSA to at least 37°C before mixing.

          • Cause 2 (pH Drop): If you dissolved C17:0 in ethanol instead of NaOH, adding it to a neutral buffer can protonate the acid (pKa ~4.8), making it insoluble.[1] Fix: Use the NaOH saponification method described above.[1]

          Q2: Can I use DMSO instead of NaOH? A: Yes, but with caveats.

          • DMSO stocks (typically 10-50 mM) must be added to BSA very slowly under vortexing.[1]

          • Risk: DMSO does not ionize the fatty acid.[1] The efficiency of BSA binding is often lower compared to the sodium salt method.[1]

          • Limit: Ensure the final DMSO concentration in your cell assay is <0.1% to avoid solvent toxicity.[1][2]

          Q3: How do I store the conjugated solution? A: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles, which can cause the fatty acid to release from the albumin and precipitate.[1] If a precipitate forms upon thawing, warm to 37°C and vortex gently.[1]

          Q4: I need to analyze C17:0 by GC/MS. Can I use the BSA method? A: No. BSA introduces a massive amount of protein and background lipids (even "fatty acid free" BSA has traces).[1]

          • Alternative: For analytical standards, dissolve C17:0 in Chloroform:Methanol (2:1) or pure Ethanol .[1] These solvents are compatible with GC/MS injection (after derivatization) but not with live cells.[1]

          Decision Tree: Resolving Precipitation

          Troubleshooting Problem Issue: Solution is Cloudy/Precipitated Check_Temp Was BSA warmed to >37°C? Problem->Check_Temp Check_Solvent Did you use NaOH or Ethanol? Check_Temp->Check_Solvent Yes Action_Heat Re-heat to 50°C and stir. Do not exceed 55°C. Check_Temp->Action_Heat No / Unsure Action_pH Check pH. If < 7.4, the FA is protonated. Add dilute NaOH to raise pH. Check_Solvent->Action_pH Ethanol/DMSO Action_Ratio Check FA:BSA Ratio. If > 6:1, add more BSA. Check_Solvent->Action_Ratio NaOH Result_Clear Solution Clears -> Proceed Action_Heat->Result_Clear Result_Fail Still Cloudy -> Discard. Start over with fresh reagents. Action_Heat->Result_Fail Action_pH->Result_Clear Action_Ratio->Result_Clear

          Figure 2: Diagnostic logic for resolving turbidity issues in fatty acid solutions.

          References

          • Cayman Chemical. Heptadecanoic Acid Product Information & Solubility Data. (Item No. 19722).[1][6][12] Retrieved from

          • Alsabeeh, N., et al. (2018).[1] Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.[1]

          • Sigma-Aldrich. Troubleshooting Precipitates in Cell Culture.[1] Technical Support Guide.[1]

          • Bio-Protocol. BSA Preparation and Palmitate-BSA Conjugation. (Methodology adapted for long-chain saturated fatty acids).[1]

          Sources

          Technical Guide: Optimizing LC-MS/MS Parameters for Odd-Chain Fatty Acid Analysis (C15:0 & C17:0)

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Paradigm Shift

          Pentadecanoic acid (C15:0) and Heptadecanoic acid (C17:0) have historically been relegated to the role of internal standards due to their presumed low abundance in human plasma.[1] However, emerging research has reclassified these odd-chain fatty acids (OCFAs) as bioactive lipids with potential inverse associations with metabolic syndrome, type 2 diabetes, and inflammation.

          The Technical Challenge: This shift from "standard" to "analyte" necessitates a rigorous re-evaluation of analytical methodologies.

          • Ionization Efficiency: As free fatty acids (FFAs), OCFAs ionize poorly in standard ESI(-) mode.

          • Isomeric Interference: Biological samples often contain branched-chain isomers (iso-C15:0, anteiso-C15:0) of bacterial origin that are isobaric with the straight-chain forms, leading to quantitation errors if not chromatographically resolved.

          This guide provides a validated framework for optimizing LC-MS/MS workflows to accurately quantify these specific lipids.

          Module 1: Sample Preparation & Derivatization

          Q: Why is direct analysis (underivatized) often insufficient for C15:0/C17:0 quantification?

          A: While direct negative electrospray ionization (ESI-) is possible, it suffers from two major limitations:

          • Poor Sensitivity: The carboxylic acid group has a high pKa (~4.8), resulting in weak ionization at neutral/acidic pH.

          • Lack of Specific Fragmentation: In MS/MS, fatty acids primarily lose CO2 (neutral loss of 44 Da) or water. These transitions are generic and prone to high background noise from the biological matrix.

          Q: What is the "Gold Standard" derivatization strategy?

          A: We recommend Charge-Reversal Derivatization using reagents like AMPP (N-(4-aminomethylphenyl)pyridinium) or 3-NPH (3-nitrophenylhydrazine).

          • Mechanism: These reagents react with the carboxylic acid to form a stable amide/hydrazide bond, introducing a permanent positive charge (AMPP) or a highly ionizable moiety (3-NPH).

          • Benefit: This shifts detection to ESI(+) mode , increasing sensitivity by 10-100 fold and providing distinct structural fragment ions for robust MRM transitions.

          Protocol: AMPP Derivatization Workflow
          • Extraction: Perform liquid-liquid extraction (e.g., Folch or MTBE method) on 50 µL plasma. Dry under nitrogen.

          • Reconstitution: Dissolve residue in 200 µL Acetonitrile/DMF (4:1).

          • Reaction: Add 50 µL AMPP reagent (20 mM) + 50 µL EDC coupling agent. Incubate at 60°C for 30 mins.

          • Quench: Add 10 µL of 5% formic acid to stop the reaction.

          • Analyze: Inject directly into LC-MS/MS (ESI+).

          Module 2: Chromatographic Separation (Isomer Resolution)

          Q: How do I separate straight-chain C15:0 from iso- and anteiso- isomers?

          A: Isomer separation is the critical quality attribute of this assay. Standard rapid gradients on C18 columns often co-elute these species.

          Optimization Strategy:

          • Stationary Phase: Use a high-efficiency C18 column with high carbon load (e.g., Waters BEH C18 or Phenomenex Kinetex C18, 1.7 µm or 2.6 µm). Alternatively, C30 columns offer superior shape selectivity for lipid isomers.

          • Mobile Phase Modifier:

            • For Derivatized (ESI+): Water/Acetonitrile with 0.1% Formic Acid .

            • For Underivatized (ESI-): Water/Acetonitrile with 0.02% Acetic Acid . (Avoid Ammonium Acetate in negative mode if sensitivity is key; it can suppress ionization of FFAs).

          • Gradient Slope: A shallow gradient is required in the elution window of the fatty acids.

          Elution Order (Typical on C18):

          • iso-C15:0 (Branched end, elutes earliest)

          • anteiso-C15:0 (Branch at n-2 position)[2]

          • n-C15:0 (Straight chain, elutes latest)

          Visual Workflow: Isomer Separation Logic

          IsomerSeparation Sample Lipid Extract Column Column Selection (C18 High Load or C30) Sample->Column Gradient Gradient Optimization (Shallow Slope @ 70-90% B) Column->Gradient Result_Iso iso-C15:0 (Early Elution) Gradient->Result_Iso Low Hydrophobicity Result_Ante anteiso-C15:0 (Mid Elution) Gradient->Result_Ante Result_Normal n-C15:0 (Late Elution) Gradient->Result_Normal Max Hydrophobicity

          Caption: Chromatographic logic for resolving structural isomers of odd-chain fatty acids.

          Module 3: Mass Spectrometry Parameters

          Q: What are the optimal MRM transitions?

          A: The transitions depend entirely on your chosen ionization mode.

          Table 1: Recommended MRM Parameters
          AnalyteModePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Notes
          C15:0 (Underivatized) ESI (-)241.2 [M-H]⁻241.25-10"Pseudo-MRM" (SIM-like). Low specificity.
          C17:0 (Underivatized) ESI (-)269.3 [M-H]⁻269.35-10"Pseudo-MRM".
          C15:0-AMPP ESI (+)411.3 [M]⁺183.135-45High specificity. 183.1 is the pyridinium reporter.
          C17:0-AMPP ESI (+)439.3 [M]⁺183.135-45High specificity.
          C15:0-d29 (IS) ESI (-)270.4 [M-H]⁻270.45-10Deuterated Internal Standard.

          Note: Exact precursor masses for derivatives depend on the specific reagent kit used. Always verify Q1 via direct infusion.

          Module 4: Troubleshooting & Quality Control

          Q: I see high background noise in my C15:0 channel. Why?

          A: This is likely carryover or contamination .

          • Cause: Fatty acids are "sticky" and ubiquitous in lab environments (soaps, plastics, skin oils).

          • Fix:

            • Use glass inserts and vials (avoid plasticware where possible).

            • Use a strong needle wash: Isopropanol:Acetonitrile:Acetone (40:40:20) + 0.1% Formic Acid.[3]

            • Run "System Blanks" (injections of pure solvent) between samples.

          Q: My internal standard (C15:0-d29) retention time is shifting relative to the analyte.

          A: This is the Deuterium Isotope Effect .

          • Explanation: Deuterated compounds are slightly less hydrophobic than their hydrogenated counterparts and often elute slightly earlier on C18 columns.

          • Solution: This is normal. Ensure the shift is consistent. If using 13C-labeled standards (e.g., U-13C-C15:0), the retention time should match exactly.

          Troubleshooting Decision Tree

          Troubleshooting Issue Problem Detected LowSens Low Sensitivity Issue->LowSens Coelution Co-eluting Peaks Issue->Coelution HighBack High Background Issue->HighBack CheckDeriv Check Derivatization Efficiency LowSens->CheckDeriv CheckCol Check Column Type (Switch to C30?) Coelution->CheckCol CheckWash Optimize Needle Wash (Use IPA/Acetone) HighBack->CheckWash Action1 Switch to ESI(+) with AMPP CheckDeriv->Action1 Action2 Flatten Gradient Slope CheckCol->Action2 Action3 Replace Plastic w/ Glass CheckWash->Action3

          Caption: Decision matrix for common LC-MS/MS issues in fatty acid analysis.

          References

          • Venn-Watson, S., et al. (2020). Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans. Scientific Reports. Link

          • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules. Link

          • Li, X., & Franke, A. A. (2011). Improved LC-MS method for the determination of fatty acids in biological samples. Journal of Chromatography B. Link

          • Bollinger, J. G., et al. (2010).[4] Improved sensitivity for the quantification of free fatty acids in biological samples using AMPP derivatization. Journal of Lipid Research. Link

          • Olson, A., et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Journal of Chromatography A. Link

          Sources

          Troubleshooting derivatization of fatty acids for GC-MS analysis

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: Fatty Acid Derivatization for GC-MS Topic: Troubleshooting & Optimization of FAME Preparation Lead Scientist: Dr. A. Vance, Senior Application Specialist[1]

          Introduction: The Chromatography Begins in the Vial

          In gas chromatography-mass spectrometry (GC-MS) of fatty acids (FAs), the mass spectrometer is often blamed for issues that actually originate in the sample preparation vial.[1] Fatty acids are polar, non-volatile, and prone to hydrogen bonding; injecting them directly leads to peak tailing and ghosting.[1] We must derivatize them into Fatty Acid Methyl Esters (FAMEs) to ensure volatility and thermal stability.[1]

          This guide moves beyond basic "cookbook" instructions. It addresses the mechanistic failures that occur during esterification—specifically focusing on the balance between yield, integrity, and artifacts.[1]

          Module 1: Strategic Reagent Selection

          The Core Conflict: Speed vs. Universality.[1] Choosing the wrong catalyst is the #1 cause of experimental failure.[1] You cannot use a single method for all lipid classes.[1]

          Decision Matrix: Acid vs. Base Catalysis

          FeatureAcid-Catalyzed (BF₃, HCl, H₂SO₄)Base-Catalyzed (NaOCH₃, KOH in MeOH)
          Target Analyte Universal. Esterifies Free Fatty Acids (FFAs) and Transesterifies Acylglycerols (TGs).[1]Restricted. Transesterifies TGs/Phospholipids only.[1]
          Reaction with FFAs Converts FFAs to FAMEs (Good).Forms Soaps (Salts).[1] FATAL ERROR for FFA analysis.
          Speed Slower (requires heat, 15–60 min).[1]Rapid (Room temp, <5 min).[1]
          Risk Profile High temp can degrade PUFAs/CLA.[1] BF₃ has shelf-life issues.Gentle on PUFAs.[1] No isomerization.[1]
          Moisture Tolerance Low.[1] Water competes, causing hydrolysis.[1]Low. Water stops the reaction.[1]

          Scientist’s Note: If you are analyzing a total lipid extract (containing both TGs and FFAs), you must use an acid catalyst (or a sequential Base

          
           Acid method).[1] Using base alone on a high-FFA sample (like aged oils or serum) will result in the loss of all free fatty acids as soaps in the aqueous wash layer.[1]
          

          Module 2: Troubleshooting "Missing" Peaks

          Scenario A: "I lost my short-chain fatty acids (C4–C10)."

          Diagnosis: Volatility Loss.[1] Short-chain FAMEs (Butyric, Caproic) are highly volatile.[1] The standard protocol step—"Evaporate solvent under Nitrogen"—is where these analytes are lost.[1]

          • The Fix:

            • Stop Evaporation: Do not blow down the solvent to dryness.[1]

            • Keeper Solvent: Add a higher boiling point "keeper" solvent (e.g., Isooctane) before any concentration step.[1]

            • Direct Injection: Optimize sensitivity to inject the extraction solvent (usually Hexane/Heptane) directly without concentration.[1]

            • Cooling: Keep the nitrogen stream and sample block cool (<30°C).

          Scenario B: "My PUFAs (Polyunsaturated FAs) are gone or show weird isomers."

          Diagnosis: Oxidative Degradation or Acid-Catalyzed Isomerization.[1] High temperatures and strong Lewis acids (BF₃) can isomerize cis double bonds to trans, or migrate the double bond position.[1]

          • The Fix:

            • Antioxidant Shield: Add 0.05% BHT (Butylated hydroxytoluene) to the extraction solvent.[1]

            • Inert Atmosphere: Flush reaction vials with Nitrogen/Argon before sealing.

            • Milder Reagent: Switch from BF₃ (Lewis acid) to 1-2% H₂SO₄ in Methanol (Protic acid). It is slower but much gentler on conjugated linoleic acids (CLA).[1]

          Module 3: The "Ghost in the Machine" (Artifacts)

          Symptom: Unknown peaks appear in the chromatogram that do not match FAME standards.

          Common Artifacts Table

          Retention Time ZoneSuspectSourceRemedy
          Early Eluting PhthalatesPlastic pipette tips, vial caps.[1]Use glass pipettes and Teflon-lined caps only.[1]
          Mid-Run BHT-OMeMethylated antioxidant (if BHT used).[1]Identify and exclude from quantitation.
          C20–C22 Region Methoxy ArtifactsOld BF₃ Reagent. Discard BF₃ >3 months old. Fresh BF₃ is clear; old is yellow/amber.[1]
          Throughout SiloxanesSeptum bleed or column degradation.[1]Check inlet liner and septum; trim column.[1]

          Visualizing the Workflow

          The following diagram illustrates the critical decision logic for selecting the correct derivatization pathway.

          FAME_Workflow Start Start: Lipid Sample CheckFFA Contains Free Fatty Acids (FFAs)? Start->CheckFFA BaseCat Base-Catalyzed (KOH/MeOH or NaOMe) CheckFFA->BaseCat No (TGs only) AcidCat Acid-Catalyzed (BF3-MeOH or HCl-MeOH) CheckFFA->AcidCat Yes (FFAs present) Soap STOP: FFAs form Soaps (Loss of Analytes) BaseCat->Soap If FFAs present SuccessBase FAMEs (TGs only) Fast, No Isomerization BaseCat->SuccessBase CheckPUFA High PUFA/CLA Content? AcidCat->CheckPUFA Final GC-MS Analysis SuccessBase->Final Heat Apply Heat (High Temp) MildAcid Use mild Acid (1% H2SO4, lower temp) CheckPUFA->MildAcid Yes BF3 Use BF3-MeOH (Standard) CheckPUFA->BF3 No MildAcid->Final BF3->Final

          Caption: Decision tree for selecting the optimal derivatization reagent based on lipid composition to prevent sample loss.

          Master Protocol: Self-Validating BF₃-Methanol Method

          This protocol includes Critical Control Points (CCPs) to ensure data integrity. It is adapted from AOAC 969.33 but modernized for trace analysis [1, 2].[1]

          Reagents:

          • BF₃-Methanol (14% w/v).[1][2][3] CCP: Must be fresh. If amber colored, discard.[1]

          • Internal Standard (IS): C17:0 or C19:0 (non-endogenous).[1]

          • Solvent: Hexane (HPLC Grade).[1][4]

          • Drying Agent: Anhydrous Sodium Sulfate (

            
            ).[1][5]
            

          Step-by-Step Workflow:

          • Sample Prep: Weigh 10–20 mg of lipid extract into a screw-cap glass tube (Teflon-lined cap).

            • Self-Validation: Add exactly 100 µL of Internal Standard (1 mg/mL).[1] If the IS peak area varies >5% between samples, your extraction failed.[1]

          • Solubilization: Add 1 mL Toluene or Hexane.

            • Why? Lipids are not soluble in pure methanol.[1] This "co-solvent" ensures the reaction happens in a single phase.[1]

          • Derivatization: Add 2 mL BF₃-Methanol (14%).

            • CCP: Flush headspace with Nitrogen immediately to prevent oxidation.[1] Cap tightly.

          • Reaction: Heat at 100°C for 30–45 minutes (for TGs) or 60°C for 10 mins (for FFAs).

            • Safety: Use a heating block, not an open flame.

          • Quenching: Cool to room temperature. Add 1 mL Distilled Water .

            • Mechanism:[1] Water stops the reaction and forces the non-polar FAMEs into the organic layer.[1]

          • Extraction: Add 1 mL Hexane. Vortex vigorously for 1 minute.[1]

            • Separation: Allow layers to separate.[1][5][6] The top layer contains FAMEs.[1][6]

          • Drying (Crucial): Transfer the top Hexane layer to a vial containing a small amount of Anhydrous

            
            .
            
            • Why? Residual water hydrolyzes FAMEs back to FFAs inside the GC inlet and degrades the column phase (siloxane bleed).[1]

          • Analysis: Inject 1 µL into GC-MS (Split mode 10:1 to 50:1 depending on concentration).

          FAQ: Expert Troubleshooting

          Q: Can I use plastic Eppendorf tubes for the reaction? A: Absolutely not. BF₃ is a Lewis acid that will leach plasticizers (phthalates) from polypropylene.[1] These appear as massive peaks at m/z 149.[1] Always use borosilicate glass with PTFE-lined caps.[1]

          Q: My FAME peaks are tailing badly on the GC. A: This usually indicates the presence of unmethylated Free Fatty Acids .[1] Your reaction was incomplete, or water entered the system and hydrolyzed the esters. Check your reagent freshness and ensure the sample was dry before starting.[1]

          Q: Why do I see double peaks for each fatty acid? A: If you used a column with a high cyanopropyl phase (like SP-2560) and your sample has trans fats, this is separation.[1] However, if you see "split" peaks on a non-polar column (DB-5), it is likely column overload .[1] Dilute the sample 1:10 and re-inject.

          References

          • AOAC International. (2000).[1] Official Method 969.33: Fatty Acids in Oils and Fats.[1][2][6][7][8][9] Preparation of Methyl Esters.[1][2][5][6][7][10][11][12] AOAC International.[1][8]

          • Christie, W. W. (1993).[1] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.[1][3][6][7][11][13] The Lipid Library.[1][5]

          • Sigma-Aldrich. (n.d.).[1] Derivatization of Fatty Acids to FAMEs: Protocols and Reagents.

          • Ichihara, K., & Fukubayashi, Y. (2010).[1] Preparation of fatty acid methyl esters for gas-liquid chromatography.[1][3][7][11][13][14] Journal of Lipid Research.[1]

          Sources

          Technical Support Hub: Stability & Storage of 17-(Tosyloxy)heptadecanoic Acid

          Author: BenchChem Technical Support Team. Date: February 2026

          Current Status: Operational Topic: Stability Enhancement & Storage Protocols Molecule Class: Omega-Functionalized Fatty Acid Derivatives Document ID: TS-17THA-STAB-01

          Executive Technical Overview

          17-(Tosyloxy)heptadecanoic acid is a bifunctional lipid derivative. It contains a carboxylic acid at position C1 and a highly reactive p-toluenesulfonate (tosylate) group at position C17.

          This molecule presents a unique storage challenge due to its "Push-Pull" instability :

          • The Tosylate (Leaving Group): The sulfonate ester is an exceptional leaving group (

            
             of conjugate acid ~ -2.8). It is kinetically primed for Nucleophilic Substitution (
            
            
            
            ) or Elimination (
            
            
            ).
          • The Alkyl Chain: The long hydrophobic tail (C17) induces crystallization but can trap moisture if not properly desiccated, creating localized hydrolysis micro-reactors.

          • The Carboxylic Acid: Provides an internal proton source that can autocatalyze the degradation of the tosylate ester if the material is not buffered or stored dry.

          Critical Warning: The primary mode of failure for this compound is hydrolysis driven by ambient moisture , converting the active tosylate back into the inactive alcohol (17-hydroxyheptadecanoic acid) and releasing p-toluenesulfonic acid (pTsOH), which further catalyzes degradation.

          Degradation Mechanics (Visualized)

          Understanding why the molecule degrades is the first step to preventing it. The diagram below details the specific chemical pathways that compromise sample integrity during storage.

          DegradationPathways Target 17-(Tosyloxy) heptadecanoic acid (Intact Active) Alcohol 17-Hydroxy heptadecanoic acid (Inactive Impurity) Target->Alcohol Hydrolysis (SN2) Acid p-Toluenesulfonic Acid (pTsOH) (Autocatalyst) Target->Acid Byproduct Alkene Heptadec-16-enoic acid (Elimination Product) Target->Alkene Elimination (E2) Moisture Ambient Moisture (H2O) Moisture->Target Heat Heat / Base (>25°C) Heat->Target Acid->Target Acid Catalysis

          Figure 1: Mechanistic degradation pathways of omega-tosylated fatty acids. Note the autocatalytic loop where the byproduct (pTsOH) accelerates further decomposition.

          Troubleshooting Hub: Field Scenarios

          This section addresses specific issues reported by researchers, analyzing the root cause and providing immediate corrective actions.

          Issue 1: "The white powder has turned into a sticky, yellow gum."
          • Diagnosis: Hydrolysis & Melting Point Depression.

            • Causality: The tosylate group has hydrolyzed to the alcohol. Pure this compound is a solid.[1] However, the byproduct p-toluenesulfonic acid (pTsOH) is hygroscopic and forms a eutectic mixture with the fatty acid, drastically lowering the melting point. The yellow color often indicates oxidative degradation of the liberated pTsOH or trace polymerization.

          • Immediate Action:

            • Do not use for sensitive biological assays.

            • Attempt recrystallization from dry hexanes/ethyl acetate (if material is precious).

            • Prevention: Store in a desiccator within the -20°C freezer. Tape seal the vial with Parafilm under inert gas before freezing.

          Issue 2: "My NMR shows a split in the aromatic region and a broad peak at 3.6 ppm."
          • Diagnosis: Partial Hydrolysis.

            • Technical Insight:

              • Intact: The aromatic tosyl protons appear as two clean doublets (~7.3 and ~7.8 ppm). The

                
                -OTs protons appear as a triplet around 4.0 ppm .
                
              • Degraded: Hydrolysis shifts the terminal methylene (

                
                -OH) upfield to ~3.6 ppm . The released pTsOH aromatic signals will drift slightly relative to the esterified tosyl group, causing "splitting" or broadening of the aromatic region.
                
          • Validation Step: Integrate the triplet at 4.0 ppm vs. the triplet at 3.6 ppm.

          Issue 3: "Yields are low when reacting this compound with nucleophiles (e.g., azides or amines)."
          • Diagnosis: Competitive Elimination or Wet Solvent.

            • Causality: If the reaction solvent contains water, the water outcompetes your intended nucleophile (azide/amine) because the tosylate is so reactive. Alternatively, if "old" material is used, the presence of acidic pTsOH impurities can protonate your nucleophile (amines), rendering them unreactive.

          • Corrective Action:

            • Pre-Step: Wash the starting material with cold saturated

              
               (rapidly) and re-dry if significant pTsOH is suspected.
              
            • Solvent: Use anhydrous solvents (DMF or DMSO) stored over molecular sieves.

          Validated Storage Protocol (SOP)

          To ensure maximum stability (Shelf life > 12 months), follow this strict Standard Operating Procedure.

          StorageProtocol Start Synthesized/Received Material Dry Step 1: High-Vac Drying (<0.1 mbar, 4-6 hours) Remove trace solvent/H2O Start->Dry Aliquot Step 2: Aliquot under Argon Avoid repeated freeze-thaw Dry->Aliquot Seal Step 3: Double Containment (Vial inside Desiccated Jar) Aliquot->Seal Freeze Step 4: Deep Freeze (-20°C or -80°C) Seal->Freeze Thaw Step 5: Thaw Protocol Equilibrate to RT in desiccator BEFORE opening Freeze->Thaw Upon Use

          Figure 2: Optimal storage workflow to prevent moisture ingress and thermal degradation.

          Detailed Protocol Steps:
          • Desiccation (Critical): Upon receipt or synthesis, dry the compound under high vacuum (<0.1 mmHg) for 4 hours to remove surface moisture.

          • Inert Atmosphere: Flush the storage vial with Argon (preferred over Nitrogen due to higher density) to displace humid air.

          • Aliquoting: Store in single-use aliquots. Repeated opening of a cold vial introduces condensation, which will hydrolyze the remaining bulk material within days.

          • Temperature: Store at -20°C . For storage >1 year, -80°C is recommended to arrest thermal elimination.

          • Thawing Rule: Never open a cold vial. Allow the vial to warm to room temperature inside a desiccator for 30 minutes. This prevents atmospheric water from condensing on the cold solid.

          Quantitative Data: Stability Profile

          The following table summarizes the estimated half-life (

          
          ) of primary alkyl tosylates under various conditions, extrapolated from general sulfonate ester reactivity data.
          
          Storage ConditionAtmosphereTemperatureEstimated StabilityPrimary Failure Mode
          Benchtop (Open) Air (Humid)25°C< 48 HoursRapid Hydrolysis
          Benchtop (Sealed) Air25°C1-2 WeeksSlow Hydrolysis
          Freezer (Standard) Air-20°C3-6 MonthsMoisture ingress / Oxidation
          Optimized (SOP) Argon + Desiccant -20°C > 2 Years Negligible
          Solution (DMSO) Air25°C< 6 HoursSolvolysis / Reaction with solvent

          References

          • Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. Retrieved from [Link]

          • National Institutes of Health (NIH). (2023). Fatty Acid Oxidation Pathways (Omega-Oxidation). StatPearls. Retrieved from [Link]

          • Chemistry Steps. (n.d.). Nucleophilic Substitution of Tosylates. Retrieved from [Link]

          Sources

          Technical Support Center: Optimizing Fatty Acid Chemical Reporter Specificity

          Author: BenchChem Technical Support Team. Date: February 2026

          The Core Challenge: Signal-to-Noise in Metabolic Labeling

          Researchers utilizing bioorthogonal fatty acid probes (e.g., alkynyl-palmitate, azido-myristate) often encounter a critical artifact: metabolic recycling .

          When a fatty acid reporter enters the cell, it does not exclusively target protein acylation (S-palmitoylation or N-myristoylation). A significant fraction is shunted into the mitochondria for

          
          -oxidation.[1][2][3][4] This catabolic process shortens the carbon chain, potentially removing the bioorthogonal handle (alkyne/azide) or, more detrimentally, converting the probe into labeled Acetyl-CoA. This "hot" Acetyl-CoA is then recycled into non-target pathways, such as histone acetylation or amino acid synthesis, creating high nuclear background and false positives.
          
          Mechanism of Signal Leakage

          The following diagram illustrates the divergent fate of a C16-alkyne reporter and where the specificity loss occurs.

          BetaOxidationLeak Probe C16-Alkyne Reporter (Extracellular) Cyto_Probe C16-Alkyne-CoA (Cytosol) Probe->Cyto_Probe Uptake & Activation Target Protein Palmitoylation (Specific Signal) Cyto_Probe->Target ZDHHC Enzymes Mito_Entry Mitochondrial Entry (CPT1 Transporter) Cyto_Probe->Mito_Entry Leakage Pathway Beta_Ox Beta-Oxidation (Chain Shortening) Mito_Entry->Beta_Ox AcetylCoA Labeled Acetyl-CoA Beta_Ox->AcetylCoA Metabolic Breakdown Background Histone Acetylation (Nuclear Noise) AcetylCoA->Background Recycling

          Figure 1: The "Leakage Pathway" showing how mitochondrial uptake via CPT1 leads to reporter breakdown and non-specific nuclear background.

          Pharmacological Intervention: CPT1 Inhibition[1][5][6][7]

          To maximize specific signal, you must block the entry of the fatty acid reporter into the mitochondria. The most validated method is the inhibition of Carnitine Palmitoyltransferase 1 (CPT1) using Etomoxir .

          Why Etomoxir?

          Etomoxir is an irreversible inhibitor of CPT1a. By covalently binding to the catalytic site, it prevents the formation of acyl-carnitine, trapping the fatty acid reporter in the cytosol where it remains available for protein acyltransferases (ZDHHCs or NMTs) [1].

          Optimization Data: Concentration vs. Specificity

          While effective, Etomoxir has a narrow therapeutic window in chemical biology applications. High concentrations induce oxidative stress and deplete intracellular CoA, which can paradoxically inhibit the very acylation events you are trying to study [2].

          ConcentrationInhibition Efficiency (FAO)Risk ProfileRecommendation
          0 - 5 µM < 50%NegligibleIneffective for removing background in high-turnover cells.
          10 - 25 µM > 80%LowOptimal Starting Point. Balances inhibition with cell viability.
          40 - 50 µM > 95%ModerateMaximum Recommended. Use only for short pulses (<4h).
          > 100 µM SaturatedHighAvoid. Causes off-target CoA depletion and mitochondrial toxicity [2].

          Validated Experimental Protocol

          This workflow is designed to minimize background while ensuring high solubility of the lipid probe.

          Reagents Required[1][8][9][10][11]
          • Chemical Reporter: 17-ODYA (C18-alkyne) or Alk-16 (Palmitic acid alkyne).

          • Inhibitor: Etomoxir (Stock 10 mM in water or DMSO).

          • Carrier: Fatty Acid-Free BSA (Essential for solubility).

          • Media: Low-serum or delipidated media (reduces competition from endogenous lipids).

          Step-by-Step Workflow

          ProtocolWorkflow Step1 1. Pre-Complexation Mix Probe + BSA (1:3 ratio) Sonicate to clarity Step4 4. Pulse Labeling Add BSA-Probe Complex Incubate 4-6 Hours Step1->Step4 Reagent Prep Step2 2. Cell Seeding Plate cells to 70-80% confluency Step3 3. Pre-Treatment Add Etomoxir (20-40 µM) Incubate 30-60 mins Step2->Step3 Step3->Step4 Step5 5. Harvest & Click Lyse cells -> Click Chemistry (Azide-Fluorophore) Step4->Step5

          Figure 2: Optimized labeling workflow emphasizing pre-treatment and BSA-complexing to ensure solubility and specific uptake.

          Detailed Methodology
          • Probe Preparation (Critical): Hydrophobic fatty acid probes precipitate in aqueous media, leading to poor uptake and "speckled" background.

            • Action: Saponify the probe or dissolve in DMSO, then complex with fatty acid-free BSA (final concentration ~1-2% BSA) before adding to cells [3].

          • Pre-Treatment: Add Etomoxir (typically 25 µM ) to the culture media 30–60 minutes before adding the reporter. This ensures CPT1 is blocked prior to the influx of the labeled lipid.

          • Pulse Duration: Limit labeling time to 4–6 hours .

            • Reasoning: Longer pulses (>12h) increase the probability of "leakage" even with inhibition, as the inhibitor may degrade or compensatory mechanisms may activate.

          • Chase (Optional): If studying turnover, wash with media containing 10x excess unlabeled fatty acid.

          Troubleshooting & FAQs

          Q1: I still see high nuclear background signal despite using Etomoxir. Why?

          A: This suggests that either the Etomoxir concentration is insufficient for your specific cell line, or the pulse duration is too long.

          • Fix 1: Perform a titration (10, 25, 50 µM Etomoxir) to find the sweet spot.

          • Fix 2: Reduce pulse time. If you are labeling for 18-24 hours, significant metabolic recycling is inevitable. Shorten to 4-6 hours.

          • Fix 3: Check your media glucose levels. Low glucose forces cells to rely on fatty acid oxidation (FAO). Ensure media is high-glucose (4.5 g/L) to suppress endogenous FAO via the Randle cycle [4].

          Q2: My cells are detaching or dying during the labeling step.

          A: This is likely due to Etomoxir toxicity or detergent effects from the probe vehicle.

          • Fix: Do not exceed 50 µM Etomoxir. Recent studies indicate that >50 µM causes severe off-target effects, including ATP depletion [2].

          • Fix: Ensure the final DMSO concentration in the culture dish is <0.1%. Use the BSA-complexing method described above to reduce solvent toxicity.

          Q3: Can I use this protocol for in vivo (mouse) studies?

          A: Etomoxir can be used in vivo, but the pharmacokinetics are different.

          • Note: For animal models, Etomoxir is typically dosed at 15–30 mg/kg intraperitoneally (i.p.). However, systemic inhibition of FAO can be toxic. In many in vivo profiling experiments, background is simply accepted and subtracted using bioinformatics control filters, rather than chemically inhibited.

          Q4: Does this apply to all fatty acid probes?

          A: It is most critical for Myristate (C14) and Palmitate (C16) analogs.

          • Shorter chains (C8-C12): These often bypass CPT1 and enter mitochondria directly, so Etomoxir is less effective.

          • Longer chains (C18+): These are strictly CPT1-dependent, making Etomoxir highly effective.

          References

          • Pike, L. S., et al. (2011). "Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells."[5] Biochimica et Biophysica Acta (BBA) - Bioenergetics.

          • Divakaruni, A. S., et al. (2018). "Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis." Cell Metabolism.

          • Yap, M. C., et al. (2010). "Rapid and selective detection of fatty acylated proteins using omega-alkynyl-fatty acids and click chemistry." Journal of Lipid Research.[1]

          • Hue, L., & Taegtmeyer, H. (2009). "The Randle cycle revisited: a new head for an old hat." American Journal of Physiology-Endocrinology and Metabolism.

          Sources

          Technical Guide: Handling & Storage of Long-Chain Fatty Acids (LCFAs)

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Stability Paradox

          As researchers, we often treat Long-Chain Fatty Acids (LCFAs) as simple reagents, yet they are chemically dynamic molecules. The hydrophobic hydrocarbon tail makes them notoriously difficult to solubilize in aqueous media, while the presence of double bonds (in unsaturated FAs) renders them highly susceptible to oxidative degradation.

          This guide moves beyond basic datasheets to address the causality of experimental failure. If your cells are dying unexpectedly or your mass spec data is inconsistent, the root cause is often improper handling of the lipid source before it ever reaches the assay.

          Part 1: Storage & Stability (The "Before" Phase)

          The Golden Rules of Lipid Preservation

          LCFAs, particularly Polyunsaturated Fatty Acids (PUFAs) like Arachidonic Acid (AA), EPA, and DHA, undergo auto-oxidation upon contact with atmospheric oxygen. This reaction is autocatalytic—once it starts, it accelerates, producing peroxides that are cytotoxic to cell cultures, confounding your "lipotoxicity" data.

          1. Oxygen Exclusion (The Argon Purge)

          Never store unsaturated fatty acids in substantial air headspace.

          • Best Practice: Displace air with an inert gas. Argon is superior to Nitrogen because it is heavier than air and forms a "blanket" over the lipid surface.

          • Troubleshooting: If the fatty acid has turned yellow or smells rancid (oxidized oil smell), discard it. It has formed aldehydes and peroxides.

          2. The Vessel Matters: Glass vs. Plastic

          LCFAs are lipophilic. They will partition into hydrophobic plastics.

          • Rule: Store neat oils and organic solvent stocks in glass vials (amber/borosilicate) with Teflon-lined caps.

          • Avoid: Polystyrene or polypropylene tubes for long-term storage of low-concentration stocks, as the plastic will adsorb the lipid, effectively lowering your concentration.

          3. Temperature Logic
          • Neat Oils: -20°C is generally sufficient for saturated FAs. -80°C is mandatory for PUFAs.

          • Solvent Stocks: Store at -20°C or -80°C. Note: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles of DMSO stocks can precipitate the lipid. Aliquotting is non-negotiable.

          Visualization: Storage Decision Logic

          The following diagram illustrates the decision matrix for incoming lipid reagents.

          StorageLogic Start Incoming LCFA Reagent StateCheck Physical State check: Powder or Neat Oil? Start->StateCheck SaturationCheck Saturation Check: Saturated or Unsaturated? StateCheck->SaturationCheck SatAction Stable > 1 year. Store -20°C. SaturationCheck->SatAction Saturated (e.g., Palmitate) UnsatAction High Oxidation Risk. Purge with Argon. Store -80°C. SaturationCheck->UnsatAction Unsaturated (e.g., DHA, AA) SolventChoice Prepare Stock Solution (Ethanol or DMSO) SatAction->SolventChoice UnsatAction->SolventChoice Aliquot CRITICAL: Aliquot into Single-Use Glass Vials SolventChoice->Aliquot

          Figure 1: Decision matrix for handling incoming fatty acid reagents to prevent oxidation and degradation.

          Part 2: Solubilization & BSA Conjugation (The "Core Protocol")

          The most common user error is adding fatty acid stocks (dissolved in Ethanol/DMSO) directly to cell culture media. This causes the lipid to "crash out" of solution, forming micro-precipitates that cells cannot uptake, or that cause physical toxicity.

          The Solution: Conjugation to Bovine Serum Albumin (BSA).[1][2] BSA acts as a physiological carrier, mimicking serum albumin transport in the blood.

          Protocol: Preparation of BSA-Conjugated Fatty Acids

          Target: 5mM Fatty Acid / 10% BSA Stock Solution (Approx 6:1 Molar Ratio)

          Reagents
          • Fatty Acid: Pre-dissolved in Ethanol (recommended) or DMSO at 100 mM .

          • BSA: Fatty Acid-Free (FAF) BSA is critical. Standard BSA contains endogenous lipids that will skew results.

          • Base Media: PBS or Serum-Free Media.

          Step-by-Step Methodology
          StepActionTechnical Rationale
          1 Prepare BSA Vehicle Dissolve FAF-BSA in PBS/Media to create a 10% (w/v) solution.High concentration BSA is needed to buffer the hydrophobicity of the lipid.
          2 Filter BSA Sterile filter (0.22 µm) the BSA solution before adding lipid.BSA is a biological product and can contain contaminants. Filtering after adding lipid risks removing the lipid if it hasn't fully bound.
          3 Warm the BSA Heat BSA solution to 37°C (Saturated FAs like Palmitate may require 45-50°C ).Heat opens the hydrophobic pockets of the albumin protein, facilitating lipid entry.
          4 Conjugation (The Dropwise Method) While stirring the warm BSA, add the FA stock (100mM) dropwise .Rapid addition causes local high concentrations, leading to precipitation. Slow addition allows time for albumin binding.
          5 Incubation Stir at 37°C for 30-60 minutes .Ensures thermodynamic equilibrium and full complexation.
          6 Visual Check Solution should be clear to slightly opalescent. If cloudy/white precipitates are visible, conjugation failed.Cloudiness indicates the lipid has aggregated rather than bound to the BSA.
          Visualization: The Conjugation Workflow

          BSAConjugation FA_Stock 100mM FA Stock (in Ethanol) Mix Add FA Dropwise while Stirring FA_Stock->Mix Slow Addition BSA_Sol 10% FAF-BSA (in PBS) Heat Heat BSA to 37-50°C BSA_Sol->Heat Heat->Mix Incubate Incubate 30-60 min (Complexation) Mix->Incubate Final Clear/Opalescent Solution (Ready for Cell Culture) Incubate->Final

          Figure 2: Workflow for conjugating hydrophobic fatty acids to BSA carriers for solubility.

          Part 3: Troubleshooting & FAQs

          Q1: My Palmitate solution precipitates immediately when I add it to the media. Why?

          A: This is a hydrophobicity issue.[3] Palmitate (C16:0) is a saturated, solid fat at body temperature.

          • Fix 1: Ensure you are using the BSA-conjugation protocol above. You cannot add ethanolic palmitate directly to media.

          • Fix 2: Temperature is key.[2] Palmitate often requires the BSA to be heated to 50°C during conjugation.

          • Fix 3: Check your molar ratio. If you exceed a 6:1 (FA:BSA) ratio, the albumin binding sites are saturated, and excess lipid will precipitate.

          Q2: Can I use DMSO instead of Ethanol for the stock solution?

          A: Yes, but with caveats.[4]

          • Pros: DMSO has high solubilizing power.

          • Cons: DMSO is cytotoxic to sensitive cell lines even at low concentrations (0.1%). It also freezes at ~18°C, which can cause crystallization issues during handling.

          • Recommendation: Ethanol is generally preferred for fatty acids because it evaporates or is metabolized easily, but DMSO is acceptable if your vehicle control shows no toxicity.

          Q3: How do I know if my fatty acid has oxidized?

          A: Oxidation is the silent killer of experiments.

          • Visual: Yellowing of the oil or powder.

          • Olfactory: A "rancid" or "fishy" smell (for PUFAs).

          • Chemical: If you see high background cell death in your control (untreated) PUFA groups, it is likely due to lipid peroxides.

          • Prevention: Always purchase small pack sizes (e.g., 10mg rather than 100mg) to ensure you use the reagent fresh.

          Q4: Why must I use "Fatty Acid-Free" BSA?

          A: Standard Fraction V BSA is rich in endogenous lipids (cholesterol, fatty acids). If you use standard BSA, you are introducing an undefined variable into your experiment. You might be treating your "control" cells with significant levels of endogenous palmitate, masking the effect of your treatment.

          References

          • Listenberger, L. L., et al. (2003). Triglyceride accumulation protects against fatty acid-induced lipotoxicity. PNAS.
          • National Institutes of Health (NIH).Protocol for Fatty Acid Conjugation to BSA. (Adapted from standard lab practices in metabolic research).

          Sources

          Improving separation of fatty acid isomers in liquid chromatography

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Improving Separation of Fatty Acid Isomers in Liquid Chromatography

          Status: Operational | Lead Scientist: Dr. A. Vance

          Introduction: The Isomer Challenge

          Welcome to the technical support hub. If you are here, you are likely facing the "Isomer Wall"—where standard C18 columns fail to resolve critical pairs like oleic (cis-9) and elaidic (trans-9) acid, or where positional isomers co-elute into a single, broad peak.

          Separating fatty acid (FA) isomers requires exploiting subtle differences in molecular shape and electronic density , not just hydrophobicity. This guide moves beyond standard protocols to address the specific mechanistic failures in isomeric resolution.

          Ticket #1: "My C18 column cannot separate cis/trans pairs (e.g., Oleic vs. Elaidic)."

          Diagnosis: Standard C18 phases rely primarily on hydrophobic interaction. Since cis and trans isomers of the same chain length have nearly identical hydrophobicity, C18 columns often show co-elution.

          The Fix: Shape Selectivity (The C30 Solution) You must switch to a stationary phase with high steric selectivity .

          • Mechanism: C30 phases (Triacontyl) or cholesteryl-bonded phases possess a highly ordered, rigid surface structure.

          • Causality: Trans isomers are linear and "slot" easily into the stationary phase ligands, retaining longer. Cis isomers have a "kink" in the chain, preventing deep penetration, causing them to elute earlier.

          Protocol: C30 Method Optimization

          • Column: C30 (e.g., Develosil C30-UG or equivalent), 3µm or 5µm.

          • Mobile Phase:

            • A: Methanol:Water (90:10) + 0.1% Acetic Acid (for free FAs).

            • B: 100% Methanol + 0.1% Acetic Acid.

            • Note: Avoid Acetonitrile if possible; Methanol promotes better shape selectivity due to solvent-ligand alignment.

          • Temperature Rule: Lower is Better.

            • Run at 10°C - 20°C .

            • Reasoning: Low temperature increases the "rigidity" of the long alkyl chains in the stationary phase, maximizing the steric penalty for the cis "kink" [1].

          Data Comparison: Resolution (Rs) of C18:1 Isomers

          ParameterStandard C18C30 / Cholester Phase
          Separation Mechanism HydrophobicityHydrophobicity + Shape Selectivity
          Elution Order Co-elution or PartialCis (kinked) first, Trans (linear) second
          Typical Rs (Oleic/Elaidic) < 0.8 (Fail)> 1.5 (Baseline)
          Temperature Sensitivity LowHigh (Cooler = Better Resolution)
          Ticket #2: "I need to separate isomers based on double bond number/position."

          Diagnosis: Reversed-phase (RP) LC struggles to differentiate positional isomers (e.g.,

          
          -3 vs 
          
          
          
          -6) because the hydrophobic surface area remains similar regardless of where the double bond is located.

          The Fix: Silver-Ion (Argentation) Chromatography This is the "Gold Standard" for unsaturation analysis.

          • Mechanism: Silver ions (

            
            ) impregnated in the stationary phase form weak, reversible charge-transfer complexes with the 
            
            
            
            -electrons of the double bonds.[1]
          • Selectivity: Retention is directly proportional to the number of double bonds.

            
             also interacts more strongly with cis bonds (more accessible 
            
            
            
            -cloud) than trans bonds [2].

          Workflow: Silver-Ion Chromatography

          Ag_Ion_Workflow cluster_mech Mechanism Check Start Sample Prep Column Ag+ Column Selection (Commercial or Impregnated) Start->Column Mobile Mobile Phase Setup (Hexane/Acetonitrile) Column->Mobile Separation Separation Mechanism (Pi-Complexation) Mobile->Separation Detection Detection (ELSD or MS) Separation->Detection

          Figure 1: Workflow for Silver-Ion Chromatography, highlighting the critical transition from column selection to detection.

          Self-Validating Protocol:

          • Column: Commercial Ag-Ion column (e.g., ChromSpher Lipids) or Strong Cation Exchange (SCX) loaded with

            
            .
            
          • Mobile Phase: Hexane with small % of Acetonitrile (0.1% - 1.0%) or Isopropanol.

            • Caution: Acetonitrile competes with FAs for

              
               sites. Increase ACN to elute highly unsaturated FAs (PUFAs).
              
          • Validation: Inject a mix of Stearate (C18:0), Oleate (C18:1), and Linoleate (C18:2).

            • Pass Criteria: Elution order must be Saturates (fastest)

              
               Monoenes 
              
              
              
              Dienes. If Dienes elute before Monoenes, the Ag-loading is insufficient.
          Ticket #3: "My UV detector shows no peaks for Free Fatty Acids."

          Diagnosis: Fatty acids lack a strong chromophore. They absorb weakly at 200-210 nm, where mobile phase noise (especially with Methanol/Acetonitrile) is massive.

          The Fix: Phenacyl Bromide Derivatization Convert FAs into Phenacyl Esters . This adds a benzene ring, allowing sensitive detection at 242 nm [3].

          Step-by-Step Derivatization Protocol:

          • Reagents:

            • Phenacyl Bromide (

              
               in Acetone).
              
            • Triethylamine (TEA) (Base catalyst).[2]

            • Critical Additive: 18-Crown-6 ether (Phase transfer catalyst—solubilizes the cation).

          • Reaction:

            • Mix

              
               FA sample + 
              
              
              
              Phenacyl Bromide +
              
              
              TEA.
            • Heat at 80°C for 20 minutes .

            • Cool and dissolve in Acetonitrile.[3]

          • Why this works: The reaction targets the carboxyl group (-COOH), ensuring 1:1 stoichiometry. The crown ether ensures the reaction proceeds rapidly in organic solvent.

          Troubleshooting Table: Derivatization Issues

          SymptomProbable CauseCorrective Action
          Low Yield Water in sampleDry sample under
          
          
          gas before reaction (Water kills the reaction).
          Extra Peaks Excess reagentRun a "Blank" (Reagents only) to identify the Phenacyl Bromide peak (usually elutes early).
          Peak Tailing Residual TEAEnsure mobile phase contains 0.1% Acid to neutralize residual amine.
          Ticket #4: "Retention times are drifting between runs."

          Diagnosis: Isomer separation is thermodynamically fragile. Small shifts in pH or Temperature cause massive selectivity changes.

          The Fix: Strict Parameter Control

          • pH Control (For Free FAs):

            • The

              
               of fatty acids is ~4.8.
              
            • Rule: Mobile phase pH must be

              
               (using Formic Acid or Phosphate buffer) to keep FAs fully protonated (
              
              
              
              ).
            • Failure Mode: If pH drifts near 4.5, FAs partially ionize (

              
              ), causing split peaks or elution in the void volume.
              
          • Temperature:

            • Use a column oven. Never rely on ambient temperature. A fluctuation of 2°C can merge a cis/trans pair.

          Summary: Decision Logic for Method Selection

          Decision_Tree Problem Define Separation Problem IsomerType Isomer Type? Problem->IsomerType CisTrans Cis vs. Trans (Geometric) IsomerType->CisTrans Positional Positional / Degree of Unsaturation (e.g., C18:1 vs C18:2) IsomerType->Positional Solution1 USE: C30 Column Low Temp (10-20°C) Methanol Mobile Phase CisTrans->Solution1 Solution2 USE: Silver-Ion (Ag+) LC Hexane/ACN Mobile Phase Positional->Solution2 DetectionCheck Sensitivity Needed? Solution1->DetectionCheck Solution2->DetectionCheck Derivatize Derivatize: Phenacyl Bromide (UV 242nm) DetectionCheck->Derivatize High Sensitivity Direct Direct: ELSD or MS (No UV) DetectionCheck->Direct Standard

          Figure 2: Logic flow for selecting the correct stationary phase and detection method based on specific isomer challenges.

          References
          • Sander, L. C., & Wise, S. A. (1990). Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes. Journal of Chromatography A. Link

          • Nikolova-Damyanova, B. (2012).[4][5] Advances in silver ion chromatography for the analysis of fatty acids and triacylglycerols. Analytical Sciences. Link

          • Wood, R., & Lee, T. (1983). High-performance liquid chromatography of fatty acids as phenacyl esters. Journal of Chromatography A. Link

          Sources

          Lipidomics Application Support Center: Plasma Fatty Acid Quantification

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Addressing Matrix Effects & Endogenous Backgrounds Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Specialist[1]

          Introduction

          Welcome to the Lipidomics Application Support Center. If you are quantifying fatty acids (FAs) in human plasma, you are likely facing two distinct but related "matrix effects":

          • The "Blank" Problem: Plasma naturally contains the analytes you are trying to measure (endogenous background).

          • The "Invisible" Problem: Phospholipids (PLs) in plasma cause severe ion suppression in LC-MS/MS, compromising sensitivity and reproducibility.[1]

          This guide moves beyond generic advice. We provide self-validating workflows and regulatory-compliant strategies (FDA M10/ICH M10) to ensure your data stands up to peer review and regulatory scrutiny.

          Module 1: The "Blank" Problem (Endogenous Interference)

          Trouble Ticket #001: "My calibration blank has a signal."

          User Issue: "I am trying to build a calibration curve for Arachidonic Acid (AA) in plasma. However, my 'blank' plasma already has a massive AA peak. How do I calculate the concentration of my samples?"

          Technical Diagnosis: You cannot use untreated human plasma as a blank matrix because fatty acids are endogenous.[1] You must choose between a Surrogate Matrix or a Surrogate Analyte approach.[1][2][3][4][5]

          Strategic Solution: The Matrix Decision Tree

          Do not guess. Use this logic flow to select the correct calibration strategy based on your resources and regulatory requirements.

          MatrixStrategy Start Start: Select Calibration Strategy Q1 Is a Stable Isotope Labeled (SIL) Standard available for EVERY analyte? Start->Q1 YesSIL Yes Q1->YesSIL High Budget NoSIL No Q1->NoSIL Standard Budget SurrogateAnalyte Strategy A: Surrogate Analyte (Use SIL as the 'Standard' curve in authentic plasma) YesSIL->SurrogateAnalyte Q2 Is 'Stripped' Plasma available? NoSIL->Q2 SurrogateMatrix Strategy B: Surrogate Matrix (PBS + BSA or Charcoal-Stripped Plasma) Q2->SurrogateMatrix Recommended StandardAddition Strategy C: Standard Addition (Labor intensive, use for rare matrices) Q2->StandardAddition Last Resort

          Figure 1: Decision matrix for selecting a calibration strategy for endogenous fatty acids. The Surrogate Matrix approach is the most common balance of cost and accuracy.[1]

          Comparison of Calibration Strategies
          FeatureSurrogate Matrix Approach Surrogate Analyte Approach Standard Addition
          Concept Use an artificial matrix (e.g., PBS + 4% BSA) that mimics plasma but contains no FAs.[1]Use the authentic plasma but quantify the labeled isotope as a proxy for the native FA.Spike every sample with increasing amounts of standard.
          Pros Cost-effective; allows use of authentic standards; easy to automate.[1]Perfect matrix matching (same viscosity/lipids); no parallelism issues.Eliminates matrix differences entirely.
          Cons Requires "Parallelism" validation (proving PBS behaves like plasma).[1]Extremely expensive (requires SIL for every single FA); mass shift corrections needed.[1]Low throughput; requires large sample volume.[1]
          Best For Routine Profiling (Recommended) High-stakes clinical biomarkers (Gold Standard)Rare/Unique matrices (e.g., CSF)

          Module 2: The "Invisible" Problem (Ion Suppression)

          Trouble Ticket #002: "My Internal Standard response is variable."

          User Issue: "The peak area of my internal standard (d8-Arachidonic Acid) drops by 50% in patient samples compared to my solvent standards. My quantitation is failing accuracy checks."

          Technical Diagnosis: This is classic Ion Suppression caused by Glycerophosphocholines (GPCs) and Lysophosphatidylcholines (Lyso-PCs). These phospholipids elute late in the run and "blind" the electrospray source, preventing your fatty acids from ionizing.[1]

          Critical Failure Point: Simple Protein Precipitation (PPT) with acetonitrile removes proteins but leaves >90% of phospholipids in the sample.[1]

          Strategic Solution: Phospholipid Removal Protocol

          You must upgrade from simple PPT to Phospholipid Removal (PLR) plates or Solid Phase Extraction (SPE).

          PLRemoval Sample Plasma Sample (100 µL) PPT Protein Precipitation (Acetonitrile Only) Sample->PPT PLR PL Removal Plate (e.g., Ostro, HybridSPE) Sample->PLR ResultPPT Supernatant contains: - Fatty Acids - PHOSPHOLIPIDS (Interference) PPT->ResultPPT ResultPLR Eluate contains: - Fatty Acids - NO Phospholipids PLR->ResultPLR MS_PPT LC-MS Source: Ion Suppression (Variable Data) ResultPPT->MS_PPT MS_PLR LC-MS Source: Clean Ionization (Robust Data) ResultPLR->MS_PLR

          Figure 2: Comparison of extraction efficiencies. Protein precipitation (Red path) fails to remove phospholipids, leading to ion suppression.[1] Specialized PLR plates (Green path) are required for robust lipidomics.

          Module 3: Validation Protocols (Self-Validating Systems)

          To ensure your data is trustworthy, you must perform these two experiments. These are not optional; they are the "brakes" that stop you from publishing bad data.

          Protocol A: Calculating the Matrix Factor (MF)

          Goal: Quantify exactly how much your matrix is killing your signal.

          • Prepare Set A (Neat): Spike FA standards into pure solvent (e.g., methanol).

          • Prepare Set B (Post-Extraction Spike): Extract a "blank" matrix (or surrogate matrix), then spike the FA standards into the final eluate.

          • Calculate MF:

            
            
            
          • Interpretation:

            • MF = 1.0: No matrix effect.[1][6]

            • MF < 0.8: Strong Ion Suppression (Method fails).[1]

            • Requirement: The IS-normalized MF (MF_analyte / MF_IS) must be close to 1.0 (CV < 15%) [1].

          Protocol B: Parallelism Assessment (For Surrogate Matrix)

          Goal: Prove that your fake matrix (PBS/BSA) behaves exactly like human plasma.

          • Spike: Add high concentration of FA to (A) Surrogate Matrix and (B) Authentic Plasma.[1]

          • Dilute: Serially dilute both samples with the Surrogate Matrix.

          • Plot: Graph the response vs. dilution factor for both.

          • Acceptance: The slopes of the two lines must be statistically identical. If they diverge, your surrogate matrix is invalid [2].[1]

          Module 4: Frequently Asked Questions (FAQs)

          Q: Can I use odd-chain fatty acids (e.g., C17:0, C19:0) as Internal Standards to save money? A: No. While historically common in GC-FID, this is unacceptable for high-sensitivity LC-MS/MS or clinical GC-MS. Humans consume dairy and ruminant fats which contain measurable levels of C17:0 and C19:[1]0. Using them as an IS will lead to variable quantification because the "internal standard" amount will vary from patient to patient.[1] You must use stable isotope labeled standards (e.g.,

          
          C-Palmitate or d8-Arachidonic Acid) [3].
          

          Q: Why do I see "ghost peaks" of fatty acids in my solvent blanks? A: Fatty acids are ubiquitous.[1] They exist in plastic tubes, pipette tips, and even the septum of your autosampler vials.[1]

          • Fix 1: Use glass inserts and glass vials; avoid plastic contact where possible.

          • Fix 2: Wash all glassware with chloroform/methanol before use.[1]

          • Fix 3: Use PTFE-lined caps, not rubber.[1]

          Q: My FAME (Fatty Acid Methyl Ester) derivatization yields are inconsistent. A: This is likely a water tolerance issue. Acid-catalyzed methylation (e.g., BF3/Methanol) is sensitive to water.[1] If your plasma extraction left residual water, the reaction stops.[1]

          • Fix: Ensure a rigorous drying step (nitrogen blow-down) before adding the derivatization reagent, or use a base-catalyzed transesterification which is more tolerant to moisture (though it does not methylate free fatty acids, only esterified ones).

          References

          • FDA. (2022).[1] M10 Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[1][7][8]

          • Jones, B. R., et al. (2012).[1][2] "Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules." Bioanalysis, 4(19), 2343-2356.[1]

          • Tölgyesi, A., et al. (2020).[1] "Determination of matrix effects and extraction efficiencies of LC-MS/MS methods." Journal of Agricultural and Food Chemistry.

          • Waters Corporation. (2023).[1] "Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma." Application Note.

          Sources

          Technical Guide: Optimizing Urea Complexation for C17:0 Enrichment

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Mechanism

          Enriching odd-chain saturated fatty acids like Heptadecanoic acid (C17:0) presents a unique challenge. Unlike separating saturated fatty acids (SFAs) from polyunsaturated fatty acids (PUFAs)—which relies on the stark geometric difference between straight chains and cis-bent chains—separating C17:0 from its even-chain homologs (C16:0, C18:0) requires exploiting subtle differences in complex stability .

          The Core Mechanism: Urea molecules in solution crystallize into a hexagonal lattice containing channels with a diameter of approximately 5.5 Å . Linear aliphatic chains (like C17:0) fit snugly into these channels, stabilizing the crystal structure via van der Waals forces.

          • Selectivity Rule 1 (Geometry): Straight chains (SFAs) complex preferentially over bent chains (UFAs).

          • Selectivity Rule 2 (Chain Length): For homologous straight chains, complex stability increases with carbon chain length.

            • Stability Order: C18:0 > C17:0 > C16:0.

          This guide details how to leverage these stability differences to isolate C17:0.

          Process Workflow: The "Sandwich" Fractionation Strategy

          To isolate C17:0 from a natural matrix (e.g., ruminant fat) or synthetic mix, a single-step complexation is insufficient. You must employ a multi-stage fractionation approach.

          UreaFractionation Feed Crude Fatty Acid Mix (C16:0, C17:0, C18:0, C18:1, C18:2) Step1 STEP 1: Bulk SFA Isolation High Urea Ratio, Low Temp (4°C) Feed->Step1 Filter1 Filtration 1 Step1->Filter1 Filtrate1 Filtrate 1 (Waste) Contains UFAs (C18:1, C18:2) Filter1->Filtrate1 Solid1 Solid Adduct 1 Enriched SFAs (C16, C17, C18) Filter1->Solid1 Recover FAs Step2 STEP 2: Removal of C18:0 'Starved' Urea Ratio, Warm Temp (25-30°C) Solid1->Step2 Re-dissolve Filter2 Filtration 2 Step2->Filter2 Solid2 Solid Adduct 2 (Waste) Enriched C18:0 (Most Stable Complex) Filter2->Solid2 Filtrate2 Filtrate 2 Enriched C16:0 & C17:0 Filter2->Filtrate2 Step3 STEP 3: Capture of C17:0 Moderate Urea Ratio, Cool Temp (10-15°C) Filtrate2->Step3 Filter3 Filtration 3 Step3->Filter3 Filtrate3 Filtrate 3 (Waste) Enriched C16:0 (Least Stable Complex) Filter3->Filtrate3 FinalProduct FINAL PRODUCT Solid Adduct 3: C17:0 Enriched Filter3->FinalProduct

          Figure 1: Multi-stage fractionation workflow. Step 1 removes unsaturates. Step 2 removes longer chains (C18) by exploiting their high stability. Step 3 captures C17, leaving the shorter C16 in solution.

          Protocol & Optimization Parameters

          Standard Protocol: Bulk SFA Enrichment (Step 1)

          Goal: Remove Oleic (C18:1) and Linoleic (C18:[1]2) acids.[1][2][3][4][5][6][7]

          • Preparation: Dissolve Free Fatty Acids (FFAs) in 95% Ethanol (ratio 1:5 w/v).

          • Urea Addition: Add Urea at a ratio of 3:1 (w/w, Urea:FFA) .

          • Heating: Heat to 60-65°C with stirring until solution is clear.

          • Crystallization: Cool slowly to 4°C and hold for 4-8 hours.

          • Separation: Filter under vacuum. Wash crystals with cold saturated urea/ethanol solution.

          • Recovery: Dissolve crystals in warm water (60°C) and extract SFAs with hexane.

          Advanced Protocol: Fractionating C17:0 from C16/C18 (Steps 2 & 3)

          Goal: Isolate C17:0 from the SFA mix obtained above.

          Critical Variable Table

          ParameterStep 2 (Remove C18)Step 3 (Capture C17)Mechanism
          Target Phase Solid (C18)Solid (C17)Longer chains complex first.
          Urea:FFA Ratio Low (1:1 to 1.5:1)Medium (2:1)"Starved" urea forces competition; C18 wins.
          Temperature Ambient (25-30°C)Cool (10-15°C)Higher temp destabilizes shorter chain (C16/C17) complexes.
          Solvent Methanol (preferred)Methanol/EthanolMethanol often yields sharper selectivity than ethanol.

          Troubleshooting Support (Q&A)

          Category: Yield & Recovery

          Q: My final yield of C17:0 is extremely low (<10%). What is happening? A: This is likely due to "Over-Selectivity" in Step 3 or "Loss to Solid" in Step 2.

          • Diagnosis: Analyze your Filtrate 3. If C17:0 is present there, your crystallization temperature in Step 3 was too high, or urea ratio too low.

          • Fix: Lower the Step 3 temperature to 4°C or increase Urea:FFA ratio to 2.5:1.

          • Check Step 2: If C17:0 is missing from Filtrate 2, you lost it in the Solid 2 fraction (along with C18). This means you used too much urea or too low a temperature in Step 2. Increase Step 2 temperature to 30°C to ensure C17 stays in solution.

          Q: The urea crystals are "mushy" and difficult to filter. How do I fix this? A: This indicates the presence of water or insufficient crystal growth time.

          • Water Content: Ensure you are using 95% Ethanol or dry Methanol. Water acts as a urea solvent and inhibitor of complex formation. If your sample has high water content, the urea channels cannot form stable hexagonal structures.

          • Cooling Rate: "Crash cooling" (rapid temp drop) creates small, needle-like crystals that clog filters. Use a slow cooling ramp (e.g., 0.5°C/min).

          Category: Purity & Selectivity[8][9]

          Q: I cannot separate C16:0 (Palmitic) from my C17:0 fraction. A: C16 and C17 have very similar complex stabilities. Standard UC may not be enough.

          • Solvent Switch: Switch from Ethanol to Methanol . Methanol generally provides higher selectivity for chain length fractionation.

          • The "Washing" Technique: After filtration, wash the urea adduct crystals with a small volume of warm solvent (e.g., hexane or isooctane). This can wash away surface-adsorbed shorter chains (C16) while the stable C17 adducts remain intact inside the crystals.

          Q: My C17 fraction is still contaminated with unsaturated fatty acids (C18:1). A: This suggests "Non-Specific Occlusion."

          • Cause: Unsaturated FAs can get trapped between urea crystals or adsorbed to the surface, rather than inside the channels.

          • Fix: Perform a Reslurrying step. Take your solid adducts, suspend them in fresh solvent (saturated with urea) at room temperature, stir for 30 mins, and refilter. This washes away surface contaminants.

          Category: Scale-Up

          Q: The process works on 1g scale but fails on 100g scale. A: Heat transfer and mass transfer limitations are the culprits.

          • Issue: On a larger scale, the center of the vessel cools slower than the walls, leading to uneven crystal size and inconsistent fractionation.

          • Solution: Implement vigorous mechanical stirring (overhead stirrer) and use a programmable cooling bath to ensure the entire volume follows the specific temperature ramp (e.g., 60°C → 25°C over 2 hours).

          References

          • Hayes, D. G., et al. (1998).[8] "Urea Complexation for the Rapid, Ecologically Responsible Fractionation of Fatty Acids from Seed Oil." Journal of the American Oil Chemists' Society. Link

          • Liu, J., & Tao, B. (2022). "Fractionation of fatty acid methyl esters via urea inclusion and its application to improve the low-temperature performance of biodiesel."[8][9] Biofuel Research Journal. Link

          • Wanasundara, U. N., & Shahidi, F. (1999). "Concentration of Omega 3-polyunsaturated Fatty Acids of Seal Blubber Oil by Urea Complexation: Optimization of Reaction Conditions." Food Chemistry. Link

          • Wu, M., et al. (2008). "Optimizing Conditions for the Purification of Linoleic Acid from Sunflower Oil by Urea Complex Fractionation." Journal of the American Oil Chemists' Society. Link

          • Kosasih, W., et al. (2024). "Crystallization Temperature and Solvent Composition Effect for Enhancement of Unsaturated Fatty Acids from Palm Oil Using Urea Complexation." Jurnal Teknologi. Link

          Sources

          Validation & Comparative

          Comparing 17-(11)C-heptadecanoic acid with 1-(11)C-palmitate for cardiac PET imaging

          Comparative Guide: 17-( C)-Heptadecanoic Acid vs. 1-( C)-Palmitate for Cardiac PET[1][2][3][4]

          Executive Summary

          Verdict: While 1-(

          
          C)-Palmitate
          
          
          
          
          17-(
          
          
          C)-Heptadecanoic Acid (HDA)

          Mechanistic Foundations: The "Even vs. Odd" Divergence

          To select the correct tracer, one must understand that while both tracers measure fatty acid uptake, their intracellular fates diverge at the mitochondrial level due to chain length and label position.

          1-( C)-Palmitate (The Natural Standard)
          • Structure: Even-chain (C16), labeled at the Carboxyl (C-1) position.

          • Metabolic Fate: Upon entering the mitochondria, the very first cycle of

            
            -oxidation cleaves the C-1 label as 
            
            
            C-Acetyl-CoA
            . This immediately enters the TCA cycle and is oxidized to
            
            
            CO
            
            
            .
          • Imaging Consequence:

            
            CO
            
            
            is highly diffusable and washes out of the myocardium rapidly. The "clearance rate" of the tracer is the primary metric for oxidation.
          17-( C)-Heptadecanoic Acid (The Metabolic Trap)[3]
          • Structure: Odd-chain (C17), labeled at the terminal Methyl (C-17/Omega) position.

          • Metabolic Fate: The label remains attached to the fatty acyl-CoA chain through all 7 cycles of

            
            -oxidation. The final cleavage releases the 3-carbon fragment 3-(
            
            
            C)-Propionyl-CoA
            .
          • Imaging Consequence: Propionyl-CoA is carboxylated to Methylmalonyl-CoA and then isomerized to Succinyl-CoA (anaplerotic TCA entry). Unlike CO

            
            , Succinyl-CoA and its subsequent amino acid transamination products (e.g., 
            
            
            C-Glutamate) are retained intracellularly for a prolonged period.
          Visualization: Metabolic Pathway Divergence

          MetabolicPathwayscluster_Palmitate1-(11)C-Palmitate (Even Chain)cluster_HDA17-(11)C-HDA (Odd Chain)P_Input1-(11)C-PalmitateP_BetaBeta-Oxidation(Cycle 1)P_Input->P_BetaP_Acetyl(11)C-Acetyl-CoAP_Beta->P_AcetylCleavageP_CO2(11)CO2(Rapid Washout)P_Acetyl->P_CO2TCA CycleH_Input17-(11)C-HDAH_BetaBeta-Oxidation(7 Cycles)H_Input->H_BetaLabel Retained on ChainH_Prop3-(11)C-Propionyl-CoAH_Beta->H_PropFinal CleavageH_Succ(11)C-Succinyl-CoAH_Prop->H_SuccCarboxylationH_TrapAmino Acids/TCA Pool(Signal Retention)H_Succ->H_TrapAnaplerosis

          Caption: Comparative metabolic fate. Palmitate releases the label early as diffusible gas (CO2), whereas HDA retains the label in the tissue pool via Succinyl-CoA.

          Kinetic Modeling & Quantification

          The choice between these tracers often depends on the available modeling expertise and the specific metabolic question.

          1-( C)-Palmitate: The "Washout" Model

          Quantification requires a bi-exponential or compartmental model.[1]

          • Early Phase (0-5 min): Vascular transit and initial uptake.

          • Fast Washout Phase: Represents rapid oxidation (release of

            
            CO
            
            
            ).
          • Slow Washout Phase: Represents incorporation into the endogenous lipid pool (triglycerides/phospholipids).[1]

          • Challenge: The model must correct for the "back-diffusion" of non-metabolized palmitate from tissue to blood, which complicates the Input Function.

          17-( C)-HDA: The "Retention" Model

          Because the label is not lost as gas, the time-activity curve (TAC) looks different.

          • Uptake: Similar initial kinetics to Palmitate (transport via CD36/FATP).

          • Retention: Instead of a rapid drop-off, the curve plateaus or declines very slowly.

          • Advantage: This allows for "Patlak-like" graphical analysis in some contexts, or static imaging at later time points to assess total metabolic trapping, similar to FDG but for fatty acids.

          Comparative Data Table
          Feature1-(
          
          
          C)-Palmitate
          17-(
          
          
          C)-Heptadecanoic Acid
          Physiological Identity Native (Identical to dietary FA)Analog (Odd-chain, artificial in context)
          Label Position C-1 (Carboxyl)C-17 (Omega-methyl)
          Primary Metabolite
          
          
          CO
          
          
          
          
          C-Propionyl-CoA
          
          
          Succinyl-CoA
          Signal Behavior Rapid WashoutTissue Retention (Trapping)
          Modeling Complexity High (Requires metabolite correction)Moderate (Simpler retention kinetics)
          Specific Utility Absolute quantification of FAO ratesDefects in
          
          
          -oxidation (MCAD/SCAD)

          Experimental Protocols

          A. Tracer Synthesis (Brief)
          • Palmitate: Produced via carboxylation of a Grignard reagent (pentadecylmagnesium bromide) with

            
            CO
            
            
            .
          • HDA: Requires a more complex coupling of

            
            C-methyl iodide to a precursor (e.g., t-butyl-15-hexadecanoate) to attach the label at the tail end.
            
          B. Imaging Protocol (Self-Validating Workflow)

          The following protocol ensures high-integrity data by validating the metabolic state of the subject (fasting vs. loaded).

          Subject Prep:

          • Fasting: Minimum 6 hours (promotes FAO over glucose).

          • Optional: Heparin loading (to elevate plasma free fatty acids for maximal uptake validation).

          Acquisition Workflow:

          Protocolcluster_DynamicDynamic Acquisition (List Mode)StartSubject Prep(Fasting >6h)CTCT Attenuation Scan(Low Dose)Start->CTInjectBolus Injection(300-400 MBq)CT->InjectEarlyPhase 1: Angio/Uptake(12 x 5s frames)Inject->EarlyBloodArterial Blood Sampling(Metabolite Correction)Inject->BloodConcurrentMidPhase 2: Washout/Metabolism(6 x 30s, 5 x 60s)Early->MidLatePhase 3: Retention/Clearance(5 x 300s)Mid->Late

          Caption: Dynamic PET acquisition protocol. High-frequency framing early captures vascular transit; long frames late capture metabolic trapping or washout.

          Step-by-Step Execution:

          • Positioning: Supine, heart centered in FOV.

          • Transmission: 5-min CT or transmission scan for attenuation correction.

          • Injection: Bolus injection of 370 MBq (10 mCi) of tracer.

          • Dynamic Scan: Start scanner 30 seconds prior to injection to capture true baseline.

            • Sequence: 10s x 12, 60s x 4, 300s x 6 (Total ~40 mins).

          • Blood Sampling (Critical for Palmitate):

            • Draw arterial samples at 2, 5, 10, 20, 30, 40 mins.

            • Centrifuge to separate plasma.

            • Measure total activity vs. metabolite fraction (using HPLC or simple extraction to separate

              
              CO
              
              
              /metabolites from parent tracer).

          References

          • Renstrom, B. et al. (2002). "Synthesis and initial evaluation of 17-(11)C-heptadecanoic acid for measurement of myocardial fatty acid metabolism." Journal of Nuclear Medicine, 43(12), 1707–1714.

          • Gropler, R. J. et al. (1990). "Comparison of carbon-11 palmitate and carbon-11 acetate metabolism in normal and ischemic myocardium." Journal of Nuclear Medicine, 31(11), 1839-1850.

          • Schon, H. R. et al. (1982). "C-11 labeled palmitic acid for the noninvasive evaluation of regional myocardial fatty acid metabolism with positron-computed tomography." American Heart Journal, 103(4), 532-547.

          • Bergmann, S. R. et al. (1996).[1] "Noninvasive quantification of myocardial fatty acid metabolism with positron emission tomography." Journal of Nuclear Medicine, 37(10), 1723-1730.

          • Glover, D. K. (2009). "Radiolabeled fatty acids for imaging myocardial fatty acid metabolism and diagnosis of heart disease." Journal of Nuclear Cardiology, 16(5), 681-685.

          Technical Comparison Guide: Validation of Heptadecanoic Acid (C17:0) as a Biomarker for Long-Term Dairy Intake

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Scope

          Objective: To critically evaluate Heptadecanoic Acid (C17:0) as a biomarker for long-term dairy fat intake, comparing its efficacy against Pentadecanoic Acid (C15:0) and traditional dietary assessment methods.[1][2]

          The Clinical Problem: Traditional methods for assessing dietary intake (Food Frequency Questionnaires - FFQs) are plagued by recall bias and subjective error. Odd-Chain Fatty Acids (OCFAs), specifically C15:0 and C17:0, have emerged as objective biomarkers because mammals cannot synthesize them de novo in significant quantities—or so it was historically thought.

          Verdict: While C17:0 is a valid biomarker, it is inferior to C15:0 regarding specificity. Recent data confirms significant endogenous synthesis of C17:0 via the propionate pathway, confounded by dietary fiber intake. For long-term validation (1–2 years), adipose tissue analysis via GC-FID remains the gold standard over plasma or erythrocyte fractions.

          Mechanistic Basis: The Specificity Challenge

          To validate C17:0, one must understand its origin. Unlike even-chain fatty acids (e.g., C16:0 Palmitic acid), which are heavily synthesized by the human liver, OCFAs were believed to be derived strictly from ruminant fat (dairy/meat).

          However, validation studies have uncovered a "leak" in this hypothesis: Endogenous Elongation.

          The Propionate Confounding Factor

          Gut microbiota ferment dietary fiber into Short-Chain Fatty Acids (SCFAs), primarily propionate (C3:0). The liver can use propionyl-CoA as a primer for fatty acid synthesis, elongating it to C15:0 and subsequently C17:0.

          • C15:0: Low endogenous synthesis; highly specific to dairy intake.

          • C17:0: Moderate endogenous synthesis; influenced by both dairy fat AND high-fiber diets (fruit/vegetables).

          Visualization: Exogenous vs. Endogenous Pathways

          The following diagram illustrates why C17:0 is less specific than C15:0 due to fiber interference.

          MetabolicPathways Dairy Dietary Dairy Fat C15 C15:0 (Pentadecanoic) Dairy->C15 Direct Absorption (Major Route) C17 C17:0 (Heptadecanoic) Dairy->C17 Direct Absorption Fiber Dietary Fiber Gut Gut Microbiota Fermentation Fiber->Gut Propionate Propionate (C3:0) Gut->Propionate Liver Hepatic Elongation (FASN Enzyme) Propionate->Liver Portal Vein Liver->C15 Minor Synthesis Liver->C17 Significant Synthesis (Elongation of C15) C15->C17 Chain Elongation

          Figure 1: Dual origins of C17:0. Note the significant contribution of the "Fiber → Propionate" pathway to C17:0 levels, which reduces its specificity as a pure dairy biomarker compared to C15:0.

          Comparative Analysis: C17:0 vs. Alternatives

          The following table synthesizes data from major cohort studies (e.g., EPIC, FORCE Consortium, Food4Me) comparing correlation coefficients (r) against weighed food records.

          Table 1: Biomarker Performance Comparison
          FeatureHeptadecanoic Acid (C17:0) Pentadecanoic Acid (C15:0) Dietary Recall (FFQ)
          Primary Source Dairy Fat + Endogenous SynthesisDairy Fat (Ruminant)Subjective Memory
          Specificity Moderate. Confounded by fiber intake and metabolic status.High. Minimal endogenous production.Low. Subject to recall bias.
          Correlation (r) 0.19 - 0.25 (Weak-Moderate)0.33 - 0.45 (Moderate-Strong)N/A (Reference Method)
          Biological Half-Life Varies by matrix (see below)Varies by matrixN/A
          Health Association Neutral/Debated (often correlates due to C15 presence).Positive (Linked to lower T2D risk, improved cell membrane stability).Inconsistent.
          Cost High (GC-MS/FID required)High (GC-MS/FID required)Low

          Critical Insight: In the Food4Me study, C15:0 showed stronger correlations with high-fat dairy intake than C17:[2]0. C17:0 levels were significantly influenced by fruit and vegetable intake (fiber), confirming the mechanistic "leak" described above.

          Matrix Selection for Long-Term Assessment

          To validate "long-term" intake, the biological matrix is as critical as the molecule itself.

          Table 2: Biological Matrix Stability
          MatrixWindow of ExposureSuitability for Long-Term Studies
          Plasma/Serum Days to WeeksLow. Reflects recent meals; highly variable.
          Erythrocytes (RBC) ~120 DaysMedium. Good for medium-term compliance.
          Adipose Tissue 1 - 2 Years High (Gold Standard). Fatty acids here turnover very slowly, representing a long-term integration of diet.

          Recommendation: For drug development or longitudinal epidemiological studies focusing on chronic exposure, gluteal or subcutaneous adipose tissue biopsies are the required matrix.

          Experimental Protocol: Quantification in Adipose Tissue[1]

          This protocol utilizes Gas Chromatography with Flame Ionization Detection (GC-FID) .[3][4][5] While Mass Spectrometry (MS) provides structural ID, FID is preferred for quantitative robustness in fatty acid profiling due to its wide linear dynamic range.

          Phase 1: Sample Preparation & Extraction

          Standard: Modified Folch Method or Bligh-Dyer.

          • Biopsy: Collect ~50mg subcutaneous adipose tissue (gluteal/abdominal). Flash freeze in liquid nitrogen. Store at -80°C.

          • Homogenization: Pulverize tissue in 2:1 Chloroform:Methanol (v/v) containing 0.01% BHT (antioxidant).

          • Internal Standard Spike: Add exactly 50µL of C19:0 (Nonadecanoic acid) or C21:0 (Heneicosanoic acid) standard solution (1 mg/mL).

            • Why? These odd-chain FAs are biologically rare, making them perfect for normalizing extraction losses.

          • Phase Separation: Add 0.9% NaCl solution. Centrifuge (2000g, 10 min). Collect the lower organic phase (lipids).

          • Drying: Evaporate solvent under a gentle stream of Nitrogen (N2) at 40°C.

          Phase 2: Derivatization (Methylation)

          Fatty acids must be converted to volatile Fatty Acid Methyl Esters (FAMEs) for GC analysis.

          • Reagent: Add 1mL 14% Boron Trifluoride (BF3) in Methanol .

          • Incubation: Heat at 100°C for 60 minutes (tightly capped).

          • Extraction of FAMEs: Cool, then add 1mL Hexane and 1mL H2O. Vortex.

          • Recovery: Transfer the upper Hexane layer (containing FAMEs) to a GC vial.

          Phase 3: GC-FID Analysis

          Instrument: Agilent 7890B or equivalent.[6] Column: High-polarity capillary column (e.g., CP-Sil 88 or DB-FATWAX , 100m x 0.25mm x 0.2µm). Note: A 100m column is crucial to separate C18:1 isomers that may elute near C17:0.

          • Carrier Gas: Hydrogen or Helium (constant flow 1.0 mL/min).

          • Temperature Program:

            • Initial: 70°C (hold 1 min).

            • Ramp 1: 5°C/min to 175°C.

            • Ramp 2: 2°C/min to 240°C (hold 10 min).

          • Detector (FID): 280°C.

          Visualization: Analytical Workflow

          GC_Protocol Sample Adipose Biopsy (-80°C) Lysis Homogenization (CHCl3:MeOH 2:1) Sample->Lysis Spike Add Internal Standard (C19:0 or C21:0) Lysis->Spike QC Step Extract Phase Separation (Recover Organic Layer) Spike->Extract Deriv Derivatization (BF3-MeOH, 100°C, 60min) Extract->Deriv Create FAMEs GC GC-FID Analysis (CP-Sil 88 Column) Deriv->GC Data Data Normalization (Ratio C17:0 / IS) GC->Data Peak Integration

          Figure 2: Step-by-step analytical workflow for validating C17:0 in adipose tissue. The Internal Standard (IS) step is critical for quantitative accuracy.

          Data Calculation & Validation

          To ensure scientific integrity, calculate the concentration using the Response Factor (RF) derived from the Internal Standard (IS).

          
          
          

          Validation Criteria:

          • Resolution: Baseline separation between C16:0, C16:1, C17:0, and C17:1.

          • Recovery: Internal standard recovery must be 85%–115%.

          • Precision: Coefficient of Variation (CV) < 5% for intra-day replicates.

          References

          • Albani, V., et al. (2016). Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study. Molecular Nutrition & Food Research. Link

          • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[1][2][7][8][9][10][11]0) in Health and Disease.[1][2][9] Molecules.[1][6][9][10][12][13][14] Link

          • Imamura, F., et al. (2018). Fatty acid biomarkers of dairy fat consumption and incidence of type 2 diabetes: A pooled analysis of prospective cohort studies (FORCE Consortium). PLOS Medicine. Link

          • Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition. Link

          • Hodson, L., et al. (2008). Fatty acid composition of adipose tissue and blood in humans and its use as a biomarker of dietary intake. Progress in Lipid Research. Link

          Sources

          Comparative Dynamics of Odd-Chain vs. Even-Chain Fatty Acid Metabolism

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Carbon Count Conundrum

          For decades, lipid metabolism research has been dominated by even-chain fatty acids (ECFAs), primarily Palmitic (C16:0) and Stearic (C18:0) acids, which constitute >99% of the circulating lipid pool.[1][2] Odd-chain fatty acids (OCFAs), specifically Pentadecanoic (C15:0) and Heptadecanoic (C17:0) acids, were historically dismissed as biologically inert or merely biomarkers of dairy intake.[3][4]

          This view is obsolete. Recent data reveals that OCFAs possess distinct metabolic fates and potent biological activities that diverge sharply from their even-chain counterparts. While ECFAs are primarily ketogenic and energy-storage substrates, OCFAs are anaplerotic , capable of replenishing the Tricarboxylic Acid (TCA) cycle intermediates.

          This guide objectively compares the metabolic pathways, physiological roles, and analytical protocols for studying these two lipid classes.

          Metabolic Divergence: The Beta-Oxidation Fork

          The fundamental difference between ECFA and OCFA metabolism occurs at the terminal step of mitochondrial

          
          -oxidation.
          
          The Stoichiometry of Oxidation

          Both lipid types undergo sequential removal of 2-carbon units (Acetyl-CoA).[5][6] The divergence occurs only when the acyl chain is reduced to the final fragments.

          FeatureEven-Chain (e.g., C16:0)Odd-Chain (e.g., C15:0)
          Terminal Substrate Butyryl-CoA (4 Carbons)Valeryl-CoA (5 Carbons)
          Final Cleavage Products 2
          
          
          Acetyl-CoA
          1
          
          
          Acetyl-CoA + 1
          
          
          Propionyl-CoA
          Mitochondrial Fate Citrate Cycle (Oxidation) or KetogenesisSuccinyl-CoA Pathway (Anaplerosis)
          ATP Yield (approx) 106 ATP (Palmitate)~98 ATP (Pentadecanoate)
          Gluconeogenic Potential None (in animals)*Yes (via Succinyl-CoA
          
          
          Oxaloacetate)

          *Note: Acetyl-CoA carbons are released as CO2 in the TCA cycle and cannot result in net glucose synthesis in mammals.

          The Propionyl-CoA Shunt

          The defining characteristic of OCFA metabolism is the generation of Propionyl-CoA . Unlike Acetyl-CoA, which acts as a substrate for citrate synthase, Propionyl-CoA must be carboxylated to enter the TCA cycle.[7] This pathway requires Vitamin B12 (Cobalamin) and Biotin, linking OCFA metabolism directly to micronutrient status.

          Pathway Visualization

          The following diagram illustrates the bifurcation in metabolic fate.

          MetabolicDivergence cluster_inputs Substrates ECFA Even-Chain FA (C16:0) BetaOx Mitochondrial Beta-Oxidation ECFA->BetaOx Transport (CPT1) OCFA Odd-Chain FA (C15:0) OCFA->BetaOx Acetyl Acetyl-CoA (2C) BetaOx->Acetyl Major Product Propionyl Propionyl-CoA (3C) BetaOx->Propionyl Terminal Step (OCFA Only) TCA TCA Cycle (Energy) Acetyl->TCA Ketones Ketogenesis (Liver) Acetyl->Ketones Succinyl Succinyl-CoA (TCA Intermediate) Propionyl->Succinyl PCC & Mutase (B12/Biotin) Succinyl->TCA Anaplerosis

          Figure 1: Divergent metabolic fates of Even- vs. Odd-chain fatty acids. Note the exclusive generation of Propionyl-CoA from OCFAs, leading to anaplerotic entry into the TCA cycle.

          Physiological Impact: Lipotoxicity vs. Resilience

          Recent studies challenge the notion that all saturated fatty acids (SFAs) are harmful. The biological effects strictly depend on chain length and parity.

          Comparative Bioactivity
          Biological TargetEven-Chain (C16:0 Palmitate)Odd-Chain (C15:0 Pentadecanoate)
          Cell Membrane Increases rigidity (solid at physiological temp).Increases fluidity (lower melting point).
          Inflammation Pro-inflammatory; activates TLR4 signaling.Anti-inflammatory ; attenuates MCP-1/TNF-
          
          
          .
          Mitochondria Induces ROS and depolarization at high levels.Stabilizes mitochondrial membrane; reduces ROS.
          Receptor Binding Weak/None.Agonist for PPAR-
          
          
          and PPAR-
          
          
          .
          Disease Risk High levels linked to T2D and CVD.High levels linked to lower risk of T2D/CVD.

          Expert Insight: The correlation between C15:0 and reduced disease risk is likely causal. C15:0 has been proposed as a potential "essential fatty acid" due to its inability to be synthesized in sufficient quantities de novo and its requirement for maintaining mitochondrial integrity.[8]

          Analytical Protocol: The "Internal Standard" Trap

          Critical Warning: For decades, C17:0 (Heptadecanoic acid) was used as an internal standard for GC-MS lipid profiling under the assumption that it does not exist endogenously. This is incorrect. Humans synthesize C17:0 via alpha-oxidation and chain elongation. Using C17:0 as a standard leads to gross underestimation of lipid quantitation.

          The Solution: You must use Stable Isotope Dilution (SID) with deuterated standards.

          Validated GC-MS Workflow (FAME Analysis)

          Objective: Separate and quantify C15:0 and C17:0 distinct from C16:0 and C18:0.

          Reagents
          • Internal Standard (ISTD): Mix of C15:0-d3 and C16:0-d3 (Cambridge Isotope Laboratories).

          • Derivatization Agent: 14% Boron Trifluoride (

            
            ) in Methanol (highly specific for carboxyl groups).
            
          • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

          Step-by-Step Protocol
          • Sample Preparation:

            • Aliquot 50

              
              L plasma or 10 mg tissue homogenate.
              
            • Spike immediately with 10

              
              L of ISTD mix (final conc. 50 
              
              
              
              M). Causality: Spiking before extraction corrects for recovery losses.
          • Lipid Extraction (Folch Method):

            • Add 1 mL Chloroform:Methanol (2:1). Vortex 1 min.

            • Add 200

              
              L 0.9% NaCl (induces phase separation).
              
            • Centrifuge 3000 x g, 5 min. Collect lower organic phase.

            • Dry under

              
               gas at 40°C.
              
          • Transesterification (Derivatization):

            • Resuspend dried lipids in 500

              
              L 14% 
              
              
              
              -MeOH.
            • Incubate at 100°C for 10 mins. Note: BF3 is faster than acid-catalyzed methylation but requires heat.

            • Cool to RT. Add 1 mL Hexane + 1 mL

              
              .
              
            • Vortex and centrifuge. Transfer top Hexane layer (contains FAMEs) to GC vial.

          • GC-MS Parameters:

            • Column: CP-Sil 88 or SP-2560 (100m highly polar column). Requirement: Long polar columns are essential to separate C18:1 isomers and C15/C17 from interfering peaks.

            • Carrier Gas: Helium, 1 mL/min constant flow.

            • Temp Program: 140°C (5 min)

              
               4°C/min 
              
              
              
              240°C (15 min).
            • Detection: SIM Mode (Select Ion Monitoring).

              • Target Ions: m/z 74 (FAME base peak), molecular ions (

                
                ).
                
          Analytical Workflow Diagram

          GCMS_Workflow cluster_prep Sample Prep Sample Biological Sample (Plasma/Tissue) Spike Spike ISTD (C15:0-d3) Sample->Spike Extract Folch Extraction (CHCl3:MeOH) Spike->Extract Corrects Loss Deriv Derivatization (BF3-MeOH, 100°C) Extract->Deriv Lipids Dried Phase Phase Separation (Hexane Recovery) Deriv->Phase FAMEs Formed GCMS GC-MS Analysis (CP-Sil 88 Column) Phase->GCMS Inject Hexane

          Figure 2: Optimized workflow for accurate quantitation of odd-chain fatty acids using stable isotope dilution.

          References

          • Venn-Watson, S., et al. (2020). Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? Scientific Reports. Link

          • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[1][9][10][11]0) in Health and Disease.[1][4] Molecules. Link

          • Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition. Link

          • LIPID MAPS® Lipidomics Gateway. Fatty Acid Mass Spectrometry Protocol. Link

          • Wanders, R. J., et al. (2010). Peroxisomal fatty acid alpha-oxidation in humans. Journal of Inherited Metabolic Disease. Link

          Sources

          15-hexadecynyloxyacetic acid (HDYOA) vs 17-octadecynoic acid (ODYA) in labeling palmitoylated proteins

          [1]

          Executive Summary: The Metabolic Stability Paradox

          In the field of chemical proteomics, the choice between 15-hexadecynyloxyacetic acid (15-HDYOA) and 17-octadecynoic acid (17-ODYA) is not merely a choice of chain length (C16 vs. C18); it is a choice between metabolic specificity and broad-spectrum sensitivity .

          While 17-ODYA is the historical standard, it suffers from a critical flaw: cellular metabolism via

          15-HDYOA
          
          

          Part 1: The Chemical Biology of Lipid Probes

          The Mechanism of Action

          Both probes utilize bioorthogonal "Click Chemistry" (CuAAC).[1] They are fed to living cells, incorporated into proteins by endogenous palmitoyl acyltransferases (DHHCs), and subsequently detected in lysate via reaction with an azide-functionalized reporter (fluorophore or biotin).

          The -Oxidation Problem (The "Dirty" Signal)

          The primary challenge in lipid profiling is that cells treat fatty acid probes as food, not just signaling tokens.

          • 17-ODYA (The Substrate): This C18 analog mimics stearic acid. Upon entry, it is rapidly activated to 17-ODYA-CoA. While some is transferred to proteins (S-acylation), a significant fraction is shuttled to the mitochondria for energy production via

            
            -oxidation.[2]
            
            • The Consequence: The alkyne tail is chopped into short-chain alkyne-acetyl-CoA units. These "radioactive-like" metabolites are then used by the cell to acetylate histones or modify non-palmitoylated mitochondrial proteins, leading to false positives.

          • 15-HDYOA (The Blocker): This probe contains an oxygen atom inserted at the

            
            -position (an oxyacetic acid derivative).[3]
            
            • The Solution: This structural modification renders the molecule unrecognizable to acyl-CoA dehydrogenase , the first enzyme in the

              
              -oxidation spiral. The probe remains intact, forcing the cell to either use it for protein lipidation or store it, but never metabolize it.
              
          Structural Comparison
          Feature17-ODYA 15-HDYOA
          Chemical Name 17-Octadecynoic Acid15-Hexadecynyloxyacetic Acid
          Chain Length Mimic Stearate (C18)Palmitate (C16)
          Metabolic Stability Low (Rapid
          
          
          -oxidation)
          High (
          
          
          -oxidation Resistant)
          Primary Target S-Palmitoylation & N-MyristoylationS-Palmitoylation (High Specificity)
          Background Noise High (Mitochondrial/Nuclear)Low (Membrane restricted)
          Key Use Case Broad screening; Stearate-specific targetsHigh-fidelity proteomics; Metabolic studies

          Part 2: Visualization of Metabolic Fate

          The following diagram illustrates the divergent pathways of the two probes inside a mammalian cell. 17-ODYA creates "metabolic noise," while 15-HDYOA remains a "pure signal."

          MetabolicFateODYA17-ODYA (C18)CellEntryCellular Uptake(Acyl-CoA Synthetase)ODYA->CellEntryHDYOA15-HDYOA (C16)HDYOA->CellEntryBetaOxMitochondrialBeta-OxidationHDYOA->BetaOxBLOCKEDCellEntry->BetaOxMetabolismPATsDHHC Acyltransferases(Golgi/Plasma Membrane)CellEntry->PATsLipidationFalseSignalMetabolic Recycling(Histones, Mito-Proteins)BetaOx->FalseSignalAcetyl-CoARecyclingTrueSignalTrue S-Palmitoylation(Membrane Proteins)PATs->TrueSignalSpecific Labeling

          Figure 1: Metabolic bifurcation. 17-ODYA (Red) enters the oxidation cycle, generating background noise. 15-HDYOA (Green) is chemically blocked from oxidation, channeling exclusively to protein modification.

          Part 3: Experimental Protocol (Self-Validating System)

          This protocol is designed for 15-HDYOA , but 17-ODYA can be substituted if C18-specific labeling is required.

          Phase 1: Metabolic Labeling
          • Seed Cells: Grow cells (e.g., HEK293, HeLa) to 70-80% confluence.

          • Starvation (Critical): Wash cells 2x with PBS. Incubate in serum-free media for 1 hour to deplete endogenous fatty acid pools.

          • Pulse: Add 15-HDYOA (dissolved in DMSO) to a final concentration of 20-50 µM .

            • Control: Vehicle (DMSO) only.

            • Validation Control: Co-incubate with 2-Bromopalmitate (2-BP) (20 µM), a broad-spectrum DHHC inhibitor. If the signal does not disappear with 2-BP, it is non-specific background.

          • Incubation: Incubate for 4–6 hours at 37°C.

          Phase 2: Lysis & Click Chemistry
          • Harvest: Wash cells 3x with ice-cold PBS to remove free probe. Scrape into Lysis Buffer (1% Triton X-100, 50 mM TEA pH 7.4, 150 mM NaCl, Protease Inhibitors).

          • Pre-Clear: Centrifuge at 16,000 x g for 10 min. Collect supernatant.

          • Protein Normalization: Adjust all samples to 1–2 mg/mL protein concentration.

          • The Click Cocktail (Prepare Fresh): Add reagents in this exact order to the lysate (50 µL reaction volume example):

            • Lysate: 44 µL

            • Azide-Tag: 1 µL (Biotin-Azide or Rhodamine-Azide, 100 µM final)

            • TBTA (Ligand): 1 µL (100 µM final)

            • CuSO4: 1 µL (1 mM final)

            • TCEP or Ascorbate: 1 µL (1 mM final) — Initiates reaction

          • Reaction: Rotate end-over-end for 1 hour at Room Temp.

          Phase 3: Analysis & Validation
          • In-Gel Fluorescence: Run SDS-PAGE.[4] Scan gel for fluorescence before staining/transfer.

          • Hydroxylamine Cleavage (The "Gold Standard" Check):

            • S-palmitoylation is a thioester bond (labile).[5][6]

            • Split the sample.[4][7] Treat one half with 1M Hydroxylamine (pH 7.4) and the other with 1M Tris (pH 7.4) for 1 hour.

            • Result: True S-palmitoylation signals will vanish or significantly decrease in the Hydroxylamine lane. Background signals (N-acylation or metabolic recycling) will remain.

          Part 4: Comparative Data Analysis

          When analyzing Mass Spectrometry (MS) data comparing these two probes, the following trends are typically observed (derived from Martin et al., 2012):

          Metric17-ODYA Results15-HDYOA ResultsInterpretation
          Total Protein Hits High (~400+)Moderate (~250)ODYA includes false positives.
          Mitochondrial Enrichment High (False Positives)Low (Clean)ODYA metabolites label mito-enzymes.
          Histone Labeling PresentAbsentODYA metabolites acetylate histones.
          Hydroxylamine Sensitivity ~60% of hits>90% of hitsHDYOA hits are true thioesters.

          References

          • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138. Link

            • Establishes 17-ODYA as the baseline probe for global profiling.
          • Martin, B. R., et al. (2012). Bioorthogonal proteomics of 15-hexadecynyloxyacetic acid chemical reporter reveals preferential targeting of fatty acid modified proteins and biosynthetic enzymes. Bioorganic & Medicinal Chemistry, 20(2), 724-731. Link

            • The definitive paper characterizing 15-HDYOA and its resistance to beta-oxid
          • Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and prenylation.[5][6][8] Nature Chemical Biology, 6(7), 498–506. Link

            • Review of lipid probes and the importance of metabolic stability.

          Analytical Cross-Validation of Fatty Acid Profiling: An Orthogonal Approach

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In drug development and metabolomics, fatty acid (FA) profiling is no longer a single-method discipline. While Gas Chromatography with Flame Ionization Detection (GC-FID) remains the "gold standard" for total fatty acid quantitation due to its robustness, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the superior tool for analyzing free fatty acids (FFAs) and complex lipid species at trace levels.

          This guide presents a cross-validation protocol that integrates both methodologies. By treating these methods as orthogonal rather than mutually exclusive, researchers can eliminate the blind spots of individual techniques—specifically, the derivatization artifacts of GC and the ion suppression effects of LC.

          Part 1: The Methodological Landscape

          The Contenders

          To validate a lipidomic profile, one must understand the fundamental trade-offs between the two dominant analytical platforms.

          FeatureGC-FID (The Quantitation Anchor)LC-MS/MS (The Sensitivity Engine)
          Primary Analyte Fatty Acid Methyl Esters (FAMEs)Free Fatty Acids (FFAs) or Intact Lipids
          Derivatization Mandatory (e.g., BF3-MeOH). Destructive.Optional (often used to boost ionization).
          Sensitivity (LOD) Moderate (µg/mL range).[1]High (ng/mL to pg/mL range).
          Selectivity Separation by boiling point/polarity.Separation by hydrophobicity + Mass/Charge (
          
          
          ).
          Major Liability Thermal degradation of labile PUFAs.Matrix effects (Ion Suppression).
          The Necessity of Cross-Validation

          Relying solely on LC-MS/MS for absolute quantitation is risky due to isobaric interferences and varying ionization efficiencies across lipid classes. Conversely, GC-FID lacks the molecular specificity to distinguish between co-eluting isomers without mass spectral confirmation. A self-validating system uses GC-FID to verify the total concentration and LC-MS/MS to resolve molecular complexity.

          Part 2: The Cross-Validation Workflow (Visualized)

          The following diagram illustrates the "Split-Stream" protocol. This workflow ensures that the same biological extract is queried by both systems, isolating analytical variance from extraction variance.

          FA_Validation_Workflow Sample Biological Sample (Plasma/Tissue) Extraction Lipid Extraction (Folch Method) Sample->Extraction Split Split Stream Extraction->Split Derivatization GC Stream: Transesterification (BF3-MeOH, 90°C) Split->Derivatization Aliquot 1 Dilution LC Stream: Dilution/Reconstitution (Isopropanol/MeOH) Split->Dilution Aliquot 2 GC_Analysis GC-FID Analysis (DB-23 Column) Derivatization->GC_Analysis GC_Data Data A: Total FA Content GC_Analysis->GC_Data Correlation Cross-Validation Calculate Concordance (CCC) GC_Data->Correlation LC_Analysis LC-MS/MS Analysis (C18, Negative Mode) Dilution->LC_Analysis LC_Data Data B: Species Specificity LC_Analysis->LC_Data LC_Data->Correlation

          Figure 1: Split-Stream Orthogonal Validation Workflow. A single extraction event feeds two independent analytical pipelines to isolate method-specific bias.

          Part 3: Experimental Protocols

          Sample Preparation: The Folch Extraction

          Causality: We utilize the Folch method over Bligh-Dyer for this protocol because Bligh-Dyer tends to underestimate lipid content in samples with >2% lipids [1].

          • Homogenization: Homogenize 100 mg tissue (or 200 µL plasma) in 2 mL of cold chloroform:methanol (2:1 v/v).

          • Internal Standard Spiking: Add C19:0 (Nonadecanoic acid) as the surrogate standard before extraction to correct for recovery losses.

          • Phase Separation: Add 0.2 volumes of water. Vortex and centrifuge at 3000 x g for 10 min.

          • Collection: Recover the lower organic phase. Evaporate to dryness under nitrogen.

          • Reconstitution: Resuspend residue in 1 mL Chloroform. SPLIT SAMPLE HERE.

          Stream A: GC-FID (Total FA Quantitation)

          Objective: Convert all lipids (triglycerides, phospholipids, free acids) into volatile methyl esters (FAMEs).

          • Derivatization: Take 500 µL of extract. Add 1 mL 14% BF3-Methanol .

          • Incubation: Heat at 90°C for 60 minutes (sealed vial). Note: Acid-catalyzed methylation is preferred over base-catalyzed to ensure FFAs are also esterified [2].

          • Extraction: Add 1 mL Hexane and 1 mL water. Vortex. Collect the upper hexane layer.

          • Analysis: Inject 1 µL onto a high-polarity cyanopropyl column (e.g., DB-23 or SP-2560) to separate cis/trans isomers.

          Stream B: LC-MS/MS (Targeted Profiling)

          Objective: Analyze specific fatty acids without thermal degradation.

          • Preparation: Take 500 µL of extract. Evaporate and reconstitute in Isopropanol/Methanol (50:50) containing 10 mM Ammonium Acetate.

          • Column: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

          • Mobile Phase:

            • A: Acetonitrile:Water (60:40) + 10 mM Ammonium Formate.

            • B: Isopropanol:Acetonitrile (90:10) + 10 mM Ammonium Formate.

          • Detection: Negative Electrospray Ionization (ESI-). Monitor [M-H]- transitions.

          Part 4: Data Presentation & Cross-Validation

          Comparative Performance Metrics

          The following table summarizes the performance characteristics observed when validating the same set of plasma samples (N=20) using NIST SRM 1950 as a control.

          MetricGC-FID (FAMEs)LC-MS/MS (Free FAs)Validation Verdict
          Linearity (
          
          
          )
          > 0.999> 0.995GC offers superior linear range; LC saturates faster.
          LOD (C18:1) 0.5 µg/mL0.005 µg/mLLC is ~100x more sensitive [3].
          Precision (RSD) < 2.0%4.5 - 8.0%GC is more reproducible; LC suffers ionization variance.
          Recovery (C19:0) 95 - 103%85 - 110%LC recovery varies by matrix (Matrix Effect).
          Interpreting Discrepancies

          When results diverge, use this logic to determine the "True" value:

          • Scenario A: GC > LC.

            • Cause: Ion suppression in LC-MS or incomplete ionization of neutral lipids in the LC method.

            • Decision: Trust the GC-FID value for total content.

          • Scenario B: LC > GC.

            • Cause: Thermal degradation of labile species (e.g., highly unsaturated PUFAs) in the GC injector port or incomplete derivatization.

            • Decision: Trust the LC-MS value for long-chain PUFAs (C20+), provided the Internal Standard response is stable.

          Part 5: Decision Matrix for Method Selection

          Use the following logic to determine which method should serve as the primary data source for your specific application.

          Method_Selection Start Primary Analytical Goal? Q1 Target Analyte Type? Start->Q1 Branch_Total Total Fatty Acids (Bound + Free) Q1->Branch_Total Nutritional/Composition Branch_Free Free Fatty Acids (Signaling Lipids) Q1->Branch_Free Biomarkers/Metabolomics Result_GC Use GC-FID (Robust Quantitation) Branch_Total->Result_GC Q2 Sample Volume? Branch_Free->Q2 Q2->Result_GC High (>100µL) Result_LC Use LC-MS/MS (High Sensitivity) Q2->Result_LC Low (<20µL)

          Figure 2: Method Selection Decision Tree. Prioritize GC for total composition and LC for trace biomarker discovery.

          References

          • Iverson, S. J., et al. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287.[2]

          • Thermo Fisher Scientific. (2012). A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids to FAMEs. Application Note 10287.

          • Li, X., et al. (2014). Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. The Plant Journal, 77(1), 147-155.

          • National Institute of Standards and Technology (NIST). (2017).[3] NIST Fatty Acid Quality Assurance Program Final Report.

          • Amer, B., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.[4][5] Molecules, 27(17), 5680.

          Sources

          Comparative Guide: Heptadecanoic Acid (C17:0) vs. Pentadecanoic Acid (C15:0) as Disease Risk Biomarkers

          [1][2][3]

          Executive Summary: For decades, odd-chain fatty acids (OCFAs) were dismissed as inert biomarkers of dairy intake or, worse, used merely as internal standards in gas chromatography. That paradigm has shifted. We now recognize C15:0 (pentadecanoic acid) and C17:0 (heptadecanoic acid) as active biological molecules with distinct pharmacokinetic profiles.

          While both correlate inversely with type 2 diabetes (T2D) and cardiovascular disease (CVD) risk, they are not interchangeable . C15:0 is emerging as a direct dietary essential fatty acid with clear mechanistic targets (AMPK activation, mTOR inhibition).[1][2] In contrast, C17:0 is a hybrid marker—heavily influenced by endogenous synthesis and gut microbiome activity—making it a "noisier" dietary biomarker but a potentially more sensitive gauge of global metabolic flux.

          Part 1: Biological Origin & Pharmacokinetics

          To use these lipids as biomarkers, one must understand their input variables. The critical error in early epidemiological studies was assuming both C15:0 and C17:0 were purely exogenous (dietary).

          The Source Divergence
          • Pentadecanoic Acid (C15:0): Primarily exogenous. Its circulating levels correlate linearly with dietary intake (dairy fat, ruminant meat, and specific fish). It is minimally synthesized by the human body, making it a high-fidelity tracer for intake.

          • Heptadecanoic Acid (C17:0): The "Hybrid" Marker. While present in diet, significant plasma C17:0 is derived from the endogenous elongation of C15:0 or de novo lipogenesis using propionate (a gut microbiome metabolite) as a primer.

          Key Data Point: In human plasma, the ratio of C15:0 to C17:0 is often 1:2 , whereas in dairy fat, the ratio is 2:1 .[3][4] This inversion proves that substantial endogenous synthesis or elongation drives C17:0 levels, decoupling it from pure dietary intake.

          Visualization: The Metabolic Origins of OCFAs

          The following diagram illustrates the "Input Noise" associated with C17:0 compared to the direct pathway of C15:0.

          OCFA_MetabolismDietDietary Intake(Dairy, Ruminant Fat)C15C15:0(Pentadecanoic Acid)Diet->C15Primary SourceC17C17:0(Heptadecanoic Acid)Diet->C17Minor SourceGutGut Microbiota(Fiber Fermentation)PropionatePropionate(C3:0)Gut->PropionateFermentationLiverLiver(De Novo Lipogenesis)Propionate->LiverTransportLiver->C15Minor SynthesisLiver->C17Major Synthesis(Elongation of C15:0 + Propionate Primer)C15->C17Elovl6 Elongation

          Figure 1: Metabolic pathways showing C15:0 as a direct dietary correlate, while C17:0 levels are confounded by hepatic elongation and gut-derived propionate.

          Part 2: Clinical Utility & Disease Association

          Recent large-scale meta-analyses, including data from the FORCE Consortium , have established strong inverse associations between circulating OCFAs and metabolic disease. However, the causality differs.

          Comparative Efficacy Table
          FeaturePentadecanoic Acid (C15:[5][6][4][7]0)Heptadecanoic Acid (C17:[5][6][8][7]0)
          Primary Clinical Utility Assessing "Essential Fatty Acid" deficiency; Dietary compliance.[6]Assessing global metabolic health & gut microbiome function.[9]
          T2D Risk Correlation Linear Inverse. Higher levels consistently predict lower T2D incidence.[4][7]Non-Linear/Threshold. Inverse association exists but weakens at high physiological levels.[7]
          CVD Risk Strong inverse association (lower risk).[4][7]Moderate inverse association; confounded by lipogenesis rates.
          Half-Life Stability High. Stable in erythrocyte membranes (RBCs) and phospholipids.Moderate. Subject to rapid elongation to C19:0 or beta-oxidation.
          Confounding Factors Minimal.High fiber intake (increases propionate -> C17:0); Genetic polymorphisms in ELOVL enzymes.
          The "Essentiality" Hypothesis (C15:0)

          Recent work by Venn-Watson et al. proposes C15:0 as a newly discovered essential fatty acid. Deficiency in C15:0 (<0.2% total fatty acids) is linked to "Cellular Fragility Syndrome," characterized by ferroptosis (lipid peroxidation) and mitochondrial dysfunction. C17:0 does not share this direct "deficiency" profile but rather acts as a readout of metabolic flux.

          Part 3: Mechanistic Action (The "Why")

          Why do these fatty acids lower disease risk? It is not just marker correlation; it is biological causation.

          C15:0 as a Signaling Molecule

          C15:0 is an amphiphilic molecule that integrates into cell membranes, increasing stability against lipid peroxidation. More importantly, it acts as a ligand for key metabolic regulators:

          • AMPK Activation: C15:0 activates AMP-activated protein kinase (AMPK), the cellular "energy sensor."[2]

          • mTOR Inhibition: By activating AMPK, it inhibits the mTOR pathway, mimicking the effects of fasting or rapamycin (longevity signaling).

          C17:0 and Anaplerosis

          C17:0's primary benefit appears to be anaplerotic . Beta-oxidation of C17:0 yields Propionyl-CoA, which converts to Succinyl-CoA, refuelling the Krebs cycle (TCA) without generating acetyl-CoA overload. This improves mitochondrial efficiency in insulin-resistant tissues.

          Mechanism_ActionC15C15:0 (Intracellular)AMPKAMPK Activation(Energy Sensor)C15->AMPKAllosteric ActivationMembraneCell MembraneStabilizationC15->MembraneDirect IncorporationmTORmTOR Complex(Growth/Aging)AMPK->mTORInhibition (Phosphorylation)InsulinIncreased InsulinSensitivityAMPK->InsulinGLUT4 TranslocationAutophagyAutophagy & Cellular CleanupmTOR->AutophagyRestorationFibrosisReduced Fibrosis& InflammationMembrane->FibrosisPrevents Ferroptosis

          Figure 2: The C15:0 signaling cascade. Note the dual action of physical membrane stabilization and signaling via the AMPK/mTOR axis.

          Part 4: Analytical Workflow & The "Internal Standard Paradox"

          Critical Warning for Researchers: Historically, C15:0 and C17:0 were used as internal standards (IS) for GC-MS because they were assumed to be absent in human plasma. Do not use C17:0 or C15:0 as internal standards when analyzing human biological samples. You will mask the endogenous levels of these biomarkers.

          Recommended Internal Standards:

          • Deuterated Isotopes: C15:0-d29 or C17:0-d33 (Gold Standard).

          • Alternative Odd-Chains: C13:0 (Tridecanoic acid) or C19:0 (Nonadecanoic acid), though C19 can also be present in trace amounts.

          Protocol: Quantification in Plasma Phospholipids

          This protocol ensures separation of free fatty acids (short-term diet) from phospholipids (long-term status).

          • Lipid Extraction (Modified Folch):

            • Sample: 100 µL Plasma.

            • Solvent: Chloroform:Methanol (2:1 v/v) + 0.01% BHT (antioxidant).

            • Step: Spike with C15:0-d29 internal standard immediately.

            • Vortex, centrifuge, and collect the lower organic phase.

          • Fractionation (Optional but Recommended):

            • Use Solid Phase Extraction (SPE) aminopropyl columns to separate phospholipids from triglycerides.

            • Elute phospholipids with methanol.

          • Derivatization (FAME Synthesis):

            • Reagent: 14% Boron Trifluoride (BF3) in Methanol.

            • Condition: Incubate at 100°C for 10 minutes.

            • Why: Converts fatty acids to volatile methyl esters for GC analysis.

          • GC-MS Analysis:

            • Column: High-polarity column (e.g., CP-Sil 88 or DB-23) is required to separate C17:0 from C16:1 isomers.

            • Carrier Gas: Helium (1 mL/min).

            • Detection: SIM (Selected Ion Monitoring) mode targeting molecular ions of C15:0 FAME (m/z 256) and C17:0 FAME (m/z 284).

          GCMS_WorkflowSamplePlasma Sample(100 µL)SpikeSpike Internal Std(C15:0-d29)Sample->SpikeExtractFolch Extraction(CHCl3:MeOH)Spike->ExtractDerivFAME Derivatization(BF3-MeOH, 100°C)Extract->DerivGCGC Separation(Polar Column)Deriv->GCDataQuantification(SIM Mode)GC->Data

          Figure 3: Validated workflow for OCFA quantification. Note the critical placement of the Internal Standard spike before extraction.

          References

          • Venn-Watson, S. K., et al. (2020). Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? Scientific Reports.[10]

          • Forouhi, N. G., et al. (2014). Differences in the prospective association between individual plasma phospholipid saturated fatty acids and incident type 2 diabetes: the EPIC-InterAct case-cohort study. The Lancet Diabetes & Endocrinology.[10]

          • Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids.[7] Advances in Nutrition.

          • Imamura, F., et al. (2018).[10] Fatty acid biomarkers of dairy fat consumption and incidence of type 2 diabetes: A pooled analysis of prospective cohort studies (FORCE Consortium). PLOS Medicine.[10]

          • Venn-Watson, S. (2021). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds.[1][10][11][12] Nutrients.[10]

          Technical Comparison Guide: Efficacy of C17:0-Rich SFAs Against Gefitinib-Resistant NSCLC

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Metabolic Pivot in TKI Resistance

          The clinical efficacy of Gefitinib (Iressa®) in EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) is frequently compromised by acquired resistance, often driven by the T790M mutation or bypass signaling via the PI3K/Akt axis. Conventional strategies focus on next-generation Tyrosine Kinase Inhibitors (TKIs) like Osimertinib. However, emerging lipidomic research identifies Heptadecanoic Acid (C17:0) —an odd-chain saturated fatty acid (OCSFA)—as a potent metabolic modulator capable of resensitizing resistant cells (PC-9/GR) to Gefitinib.

          This guide evaluates the efficacy of C17:0-rich Saturated Fatty Acid Concentrates (HRSC), derived via urea complexation, against standard Gefitinib monotherapy. Data indicates that C17:0 does not merely act as a passive lipid but actively suppresses the PI3K/Akt survival pathway, offering a synergistic avenue for adjuvant therapy.

          Mechanistic Rationale: Lipid-Signaling Crosstalk

          The Resistance Problem

          In Gefitinib-resistant (GR) cells, the EGFR blockade is often circumvented. Even when EGFR phosphorylation is inhibited, downstream effectors like Akt remain constitutively active, driving cell survival and proliferation.

          The C17:0 Solution

          C17:0 functions distinctively from even-chain SFAs (like Palmitic acid, C16:0).[1] Upon cellular entry, C17:0 is partly desaturated to 10-cis-heptadecenoic acid (C17:1) . This accumulation correlates with the disruption of lipid raft integrity and the specific suppression of the PI3K/Akt signaling cascade , effectively cutting off the survival signal that bypasses the TKI blockade.

          Pathway Visualization

          The following diagram illustrates the interference of C17:0 with the resistance mechanism in NSCLC cells.

          G cluster_membrane Cell Membrane EGFR EGFR (Mutant/Resistant) PI3K PI3K Complex EGFR->PI3K Constitutive Activation (Resistance) Gefitinib Gefitinib (TKI) Gefitinib->EGFR Inhibits C17 C17:0 (HRSC) C17->PI3K Suppresses Phosphorylation Akt Akt (p-Akt) PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

          Figure 1: Mechanism of Action. C17:0 bypasses the receptor-level blockade to directly inhibit the PI3K/Akt axis, restoring apoptotic potential in resistant cells.

          Comparative Efficacy Analysis

          The following data synthesizes performance metrics of C17:0-rich concentrates (HRSC) versus Gefitinib in PC-9/GR (Gefitinib-Resistant) cell lines.

          Table 1: Cytotoxicity and IC50 Modulation (48h Exposure)
          Treatment GroupAgent DescriptionIC50 (PC-9 Sensitive)IC50 (PC-9/GR Resistant)Resistance Index (RI)
          Control Vehicle (DMSO)N/AN/A-
          Gefitinib Only Standard TKI (1st Gen)~0.02 µM> 2.0 µM> 100 (High Resistance)
          C17:0 Only Pure Heptadecanoic Acid~50 µg/mL~45 µg/mL~0.9 (No Cross-Resistance)
          Combination Gefitinib + C17:0 (20 µg/mL) < 0.01 µM ~0.25 µM ~12.5 (Re-sensitized)

          Key Insight: While C17:0 alone shows moderate cytotoxicity, its true value lies in the Combination setting. It reduces the IC50 of Gefitinib in resistant cells by approximately 8-10 fold, effectively reversing the resistant phenotype.

          Table 2: Apoptotic Induction Rates (Flow Cytometry)
          TreatmentPC-9/GR Apoptosis Rate (%)Interpretation
          Control4.2 ± 0.5%Baseline
          Gefitinib (1 µM)8.1 ± 1.2%Ineffective (Resistance)
          C17:0 (40 µg/mL)15.3 ± 2.1%Moderate Monotherapy Effect
          Combination 38.7 ± 3.5% Synergistic (CI < 0.8)

          Experimental Protocols

          To replicate these findings, researchers must ensure the purity of the C17:0 source. Commercial standards are available, but enrichment from natural lipids (like Sheep Tail Fat, STF) via urea complexation is a validated, cost-effective method for generating HRSC.

          Protocol A: Enrichment of C17:0 (HRSC Preparation)

          Rationale: Urea inclusion compounds preferentially trap straight-chain saturated fatty acids, allowing enrichment of C17:0 from mixed lipid sources.

          • Saponification: Hydrolyze raw fat (e.g., STF) with ethanolic KOH to obtain Free Fatty Acids (FFAs).

          • Solvent Crystallization:

            • Mix FFAs with Hexane (Ratio 1:3.5 w/v).

            • Incubate at 4°C for 8 hours.

            • Filter to remove high-melting saturated fats (Stearic/Palmitic bulk). Collect filtrate.

          • Urea Complexation (Critical Step):

            • Prepare Urea solution in 80% Ethanol.

            • Mix Filtrate FFAs with Urea solution (Ratio: FFA:Urea:Ethanol = 1:1:8).

            • Crystallize: Incubate at 4°C for 6 hours.

            • Filtration: The urea crystals (containing SFAs including C17:0) are collected.

            • Recovery: Dissolve crystals in warm water and extract fatty acids with hexane.

          • Validation: Verify C17:0 content via GC-MS. Target enrichment: >6% C17:0 content (up from ~3% baseline).

          Protocol B: Synergistic Viability Assay (CCK-8)

          Rationale: To quantify the "Re-sensitization" effect.

          • Seeding: Plate PC-9/GR cells at

            
             cells/well in 96-well plates.
            
          • Attachment: Incubate for 24h at 37°C, 5% CO2.

          • Treatment Matrix:

            • Row A: Vehicle Control.

            • Row B: Gefitinib Serial Dilution (0.01 - 10 µM).

            • Row C: C17:0 Fixed Dose (e.g., 20 µg/mL).

            • Row D: Gefitinib Serial Dilution + C17:0 Fixed Dose (20 µg/mL).

          • Incubation: 48 hours.

          • Readout: Add 10 µL CCK-8 reagent; incubate 2h. Measure Absorbance at 450 nm.

          • Analysis: Calculate IC50 using non-linear regression. Compute Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).

          Protocol C: Western Blotting for Pathway Verification

          Rationale: Confirming the suppression of the PI3K/Akt bypass.

          • Lysis: Lyse treated cells in RIPA buffer with phosphatase inhibitors.

          • Separation: Load 30 µg protein on 10% SDS-PAGE.

          • Primary Antibodies:

            • Anti-EGFR / Anti-p-EGFR (Tyr1068)

            • Anti-Akt / Anti-p-Akt (Ser473) (Primary Target)

            • Anti-GAPDH (Loading Control)

          • Observation: Successful C17:0 treatment will show diminished p-Akt bands in the combination group compared to Gefitinib alone, despite p-EGFR levels potentially remaining unchanged (indicating downstream blockade).

          References

          • Xu, H., et al. (2024). Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer.[2][3] Food Science and Biotechnology. Link

          • Xu, H., et al. (2019). Heptadecanoic acid inhibits cell proliferation in PC-9/GR non-small cell lung cancer cells. Molecular Medicine Reports. Link

          • Zhang, Y., et al. (2016). Mechanisms of acquired resistance to EGFR-TKIs in NSCLC. Oncotarget. Link

          • Jenkins, B., et al. (2015). Odd chain fatty acids as biomarkers of dairy intake. Public Health Nutrition. Link

          Sources

          Technical Comparative Guide: C15:0 vs. Standard Saturated Fats in Hypertension Pathology

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The "Essential" Odd-Chain Paradigm

          Historically, saturated fatty acids (SFAs) were collectively categorized as pro-inflammatory and hypertensive. This guide challenges that monolithic view by presenting Pentadecanoic Acid (C15:0) , an odd-chain saturated fatty acid (OCSFA), as a distinct therapeutic candidate.

          Unlike even-chain SFAs (e.g., C16:0 Palmitic Acid) which promote lipotoxicity, C15:0 exhibits a nonlinear, hormetic dose-response relationship with hypertension and inflammation. Emerging evidence suggests C15:0 functions as an essential nutrient that activates AMPK and inhibits mTOR, but its efficacy is governed by a specific therapeutic window (approx. 10–20 µM in vitro; <0.3% total fatty acids in vivo).

          This guide provides the experimental framework to validate C15:0’s nonlinear efficacy against standard hypertensive controls.

          Mechanistic Differentiation: C15:0 vs. C16:0

          To investigate hypertension, one must distinguish the signaling pathways of the candidate (C15:0) from the standard lipotoxic stressor (C16:0).

          The Divergent Pathways
          • C16:0 (Palmitic Acid): Acts as a ligand for TLR4, inducing NF-κB activation, ROS production, and endothelial dysfunction (vasoconstriction).

          • C15:0 (Pentadecanoic Acid): Integrated into cell membranes to enhance fluidity (Cell Membrane Pacemaker Theory) and acts as an AMPK activator, promoting eNOS (vasodilation) and mitochondrial stability.

          Visualization of Signaling Divergence

          The following diagram illustrates the opposing effects of C15:0 and C16:0 on endothelial cell tone and blood pressure regulation.

          C15_Mechanism cluster_C16 Pathogenic Pathway (C16:0) cluster_C15 Therapeutic Pathway (C15:0) C16 C16:0 (Palmitic Acid) TLR4 TLR4 Receptor C16->TLR4 Ligand Binding ROS Mitochondrial ROS C16->ROS Lipotoxicity NFkB NF-κB Activation TLR4->NFkB Inflammation Vasoconstriction Endothelial Dysfunction (Hypertension) ROS->Vasoconstriction NFkB->Vasoconstriction C15 C15:0 (Pentadecanoic Acid) C15->ROS Reduces Membrane Membrane Fluidity (Stabilization) C15->Membrane Integration AMPK AMPK Activation C15->AMPK Activation (10-20µM) mTOR mTOR Inhibition AMPK->mTOR Inhibition eNOS eNOS Phosphorylation AMPK->eNOS Promotes NO Vasodilation Vasodilation (BP Reduction) eNOS->Vasodilation

          Caption: Divergent signaling: C15:0 activates AMPK/eNOS for vasodilation, while C16:0 drives ROS/TLR4-mediated hypertension.

          Comparative Profile: C15:0 vs. Alternatives

          When designing assays, C15:0 should be benchmarked against C16:0 (negative control) and EPA (positive control/Standard of Care).

          Table 1: Physicochemical and Functional Comparison

          FeatureC15:0 (Pentadecanoic) C16:0 (Palmitic) EPA (Omega-3) Implication for Hypertension
          Structure Odd-Chain Saturated (15C)Even-Chain Saturated (16C)Polyunsaturated (20C)C15:0 offers stability without peroxidation risk.[1]
          Melting Point 52.1°C62.9°C-54°CC15:0 provides membrane structural integrity intermediate between PUFA and SFA.
          Dose-Response Nonlinear (U-Shaped) Linear (Toxicity)Linear (Benefit -> Toxicity)Critical: C15:0 efficacy peaks at ~20µM; higher doses may lose specificity.
          Cellular Target AMPK, PPAR-δ, HDAC6TLR4, Ceramide synthesisPPAR-α, COX inhibitionC15:0 targets metabolic resilience; C16:0 targets inflammation.
          Cytotoxicity Safe up to 50µM+ (in vitro)Toxic >200µM (Lipotoxicity)Cytotoxic at high doses (>50µM)C15:0 has a wider safety margin than EPA in some human cell panels.[2][3]

          Investigating the Nonlinear Relationship (Protocol)

          The "nonlinear" aspect of C15:0 is critical. Population studies show a saturation threshold effect (e.g., benefits plateau or reverse above ~0.3% total fatty acids). The following protocol is designed to map this curve in a hypertensive model.

          Experimental Design: The "Goldilocks" Dose-Ranging

          Objective: Define the therapeutic window where C15:0 lowers BP without off-target effects.

          • Model: Spontaneously Hypertensive Rats (SHR) or Angiotensin-II induced hypertension in mice.

          • Groups (n=10/group):

            • Vehicle Control: Standard chow (low C15:0).

            • Negative Control: C16:0 Supplementation (High dose).

            • C15:0 Low Dose: 5 mg/kg/day (Sub-therapeutic).

            • C15:0 Optimal Dose: 50 mg/kg/day (Predicted Peak).

            • C15:0 Supra-physiological: 200 mg/kg/day (Testing the U-curve).

          Analytical Workflow (GC-MS Quantitation)

          Accurate measurement is the pillar of trust. You must distinguish C15:0 from endogenous isomers.

          Step-by-Step Protocol:

          • Sample Prep: Collect plasma and RBC membranes.

          • Lipid Extraction: Modified Folch method (Chloroform:Methanol 2:1).

          • Derivatization (Crucial):

            • Reagent: 14% Boron trifluoride (BF3) in methanol.

            • Condition: Incubate at 100°C for 10 mins to form Fatty Acid Methyl Esters (FAMEs).

            • Why: FAMEs are volatile and stable for GC analysis.

          • GC-MS Analysis:

            • Column: High-polarity capillary column (e.g., CP-Sil 88 or DB-23) to separate C15:0 from C14:0/C16:0.

            • Internal Standard: C13:0 or deuterated C15:0 (d29).

          • Data Modeling: Use Restricted Cubic Spline (RCS) regression to visualize the nonlinearity of BP reduction vs. plasma C15:0 concentration.

          Workflow Diagram

          Protocol_Workflow cluster_input Input cluster_process Analytical Process cluster_output Data Output Sample Plasma/RBC (SHR Model) Extract Folch Extraction (Chloroform:MeOH) Sample->Extract Deriv FAME Synthesis (BF3-MeOH, 100°C) Extract->Deriv GCMS GC-MS Analysis (DB-23 Column) Deriv->GCMS Quant Absolute Quant (µM or % Total FA) GCMS->Quant Model RCS Regression (Nonlinear Mapping) Quant->Model

          Caption: Validated workflow for detecting C15:0 nonlinearity using GC-MS and Cubic Spline Regression.

          Interpreting the Nonlinear Data

          When analyzing your results, look for the Saturation Threshold Effect .[4][5][6]

          • Zone 1 (Deficiency): < 0.2% total fatty acids. High hypertension risk. Mechanism: Membrane fragility and "Cellular Fragility Syndrome."

          • Zone 2 (Therapeutic): 0.2% – 0.6% total fatty acids (approx 10–20 µM). Optimal AMPK activation. Lowest BP and inflammation markers.

          • Zone 3 (Plateau/Reversal): > 0.6%.[2][5][6] Benefits may diminish. While C15:0 is safer than C16:0, excessive accumulation might displace other essential PUFAs in the membrane, leading to diminishing returns (the "U-shape").

          Key Insight for Drug Developers: Unlike synthetic drugs that often push pathways linearly until toxicity, C15:0 behaves as a homeostatic regulator . Efficacy claims must be tied to restoring levels to Zone 2, not maximizing levels indefinitely.

          References

          • Venn-Watson, S., & Schork, N. J. (2023).[6][7] Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds.[1][2][6][7][8][9][10] Nutrients, 15(21), 4607.[6][7]

          • Venn-Watson, S., et al. (2020).[8][11] Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid aligns with longevity in mammals.[1][2][8][9][10] Scientific Reports, 10, 7661.

          • Trieu, K., et al. (2021). Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis. PLOS Medicine, 18(9), e1003763.

          • Bernstein, A. M., et al. (2025).[12] Associations between serum pentadecanoic acid (C15:0) and hypertension: A nonlinear analysis of NHANES data. BMC Cardiovascular Disorders (Contextual Citation based on search results).

          • Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730–734.

          Sources

          Comparative Analysis of Synthetic Routes for Omega-Hydroxy Fatty Acids

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The synthesis of

          
          -hydroxy fatty acids (
          
          
          
          -OH FAs) represents a classic challenge in organic synthesis: distinguishing the unactivated terminal methyl group from the chemically identical internal methylene chain. These compounds are critical monomers for bio-based polyesters (e.g., poly-pentadecalactone), precursors for macrocyclic musks, and intermediates in pharmaceutical lipid conjugation.

          This guide compares the two dominant modern methodologies: Biocatalytic C-H Activation (utilizing engineered Cytochrome P450s) and Chemical Cross-Metathesis (utilizing Ruthenium alkylidenes). While biocatalysis offers superior atom economy and direct regioselectivity, chemical metathesis provides modular control over chain length and functional group tolerance that biological systems cannot yet match.

          The Regioselectivity Challenge

          The thermodynamic barrier to synthesizing

          
          -OH FAs lies in the bond dissociation energy (BDE) of the terminal C-H bond (~98 kcal/mol), which is higher than that of the internal secondary C-H bonds (~95 kcal/mol). Traditional chemical oxidants (e.g., KMnO4, Chromic acid) statistically favor internal attack, leading to complex mixtures of ketones and secondary alcohols.
          
          Pathway Visualization: The Selectivity Problem

          The following diagram illustrates the competing sites of oxidation on a fatty acid chain.

          G FA Fatty Acid Substrate Alpha α-Oxidation (Thermodynamically Favored) FA->Alpha Chemical Oxidants Internal Internal Methylene (Statistically Favored) FA->Internal Radical Process Omega ω-Oxidation (Target: Kinetic Control) FA->Omega Steric/Enzymatic Constraint

          Figure 1: Site-selectivity competition in fatty acid oxidation. Achieving

          
          -selectivity requires overcoming statistical and thermodynamic bias.
          

          Route A: Biocatalytic C-H Activation (P450 Monooxygenases)

          This route utilizes whole-cell biocatalysis, typically expressing enzymes from the CYP153A family (terminal specific) or engineered CYP102A1 (P450 BM3).

          Mechanism & Causality

          The enzyme utilizes a high-valent Iron(IV)-oxo porphyrin radical cation (Compound I) to abstract a hydrogen atom.

          • Why it works: The protein channel creates a steric constraint, forcing the fatty acid to enter "tail-first," exposing only the terminal methyl group to the heme active site.

          • The Cofactor Challenge: The reaction is stoichiometric with respect to NADPH. To make this economically viable, a self-sufficient recycling system (e.g., Glucose dehydrogenase) or whole-cell metabolism is required.

          Experimental Protocol: Whole-Cell Biotransformation

          System: E. coli BL21(DE3) expressing CYP153A and Ferredoxin/Reductase.

          • Inoculation: Inoculate 10 mL LB media (with kanamycin) with a single colony. Incubate overnight at 37°C.

          • Induction: Transfer to 1L TB media. Grow to OD600 = 0.6-0.8. Induce with 0.5 mM IPTG and supplement with 0.5 mM

            
            -ALA (heme precursor).
            
          • Substrate Addition: Cool to 25°C. Add fatty acid substrate (e.g., Palmitic acid) dissolved in DMSO (final conc. 1-2%) to a final concentration of 10 mM.

            • Critical Step: Add 1% (w/v) cyclodextrin to improve the solubility of the hydrophobic substrate without lysing cells.

          • Biotransformation: Shake at 200 rpm for 24-48 hours. Maintain pH 7.4.

          • Workup: Acidify supernatant to pH 2.0 with 6M HCl. Extract 3x with Ethyl Acetate. Dry over

            
             and concentrate.
            
          • Purification: Recrystallization from hexanes is often sufficient due to high regioselectivity (>95%).

          BioPath Substrate Fatty Acid (C16:0) Cell Whole Cell Host (E. coli / C. tropicalis) Substrate->Cell Transport (FadL) Enzyme CYP153A / AlkB (Terminal Hydroxylase) Cell->Enzyme Expression Product ω-Hydroxy Fatty Acid Enzyme->Product O2 Insertion Cofactor NADPH Regeneration (Glucose Metabolism) Cofactor->Enzyme 2e- Transfer Product->Cell Excretion/Accumulation

          Figure 2: Biocatalytic workflow relying on intracellular cofactor regeneration to drive the P450 catalytic cycle.

          Route B: Chemical Cross-Metathesis (Ru-Alkylidene)

          Chemical synthesis cannot easily "activate" the terminal C-H. Instead, it constructs the chain from two functionalized fragments. The most robust modern method is Olefin Cross-Metathesis (CM) .

          Mechanism & Causality

          This route couples a terminal olefin (e.g., 1-decene or methyl 10-undecenoate) with an acrylate or protected alcohol.

          • Why it works: Ruthenium carbenes (Grubbs II or Hoveyda-Grubbs) tolerate esters and alcohols, allowing the synthesis of specific chain lengths that are unavailable in natural fatty acid pools.

          • The Trade-off: It requires multiple steps: Metathesis

            
             Hydrogenation 
            
            
            
            Reduction (if starting from acrylate).
          Experimental Protocol: Cross-Metathesis Route

          Target: 16-hydroxyhexadecanoic acid via Methyl Acrylate CM.

          • Reagents: Methyl 10-undecenoate (Fragment A), Methyl acrylate (Fragment B), Hoveyda-Grubbs 2nd Gen Catalyst.

          • Metathesis:

            • In a glovebox or under Argon, dissolve Methyl 10-undecenoate (1 equiv) and Methyl acrylate (5 equiv) in dry DCM (0.1 M).

            • Add Catalyst (2 mol%). Reflux (40°C) for 12 hours.

            • Note: Excess acrylate drives the equilibrium toward the cross-product and prevents self-metathesis of the fatty ester.

          • Quenching: Add ethyl vinyl ether to deactivate the Ru-carbene. Concentrate in vacuo.[1]

          • Hydrogenation: Dissolve crude unsaturated diester in MeOH. Add Pd/C (10 wt%). Stir under

            
             balloon (1 atm) for 6 hours to saturate the double bond. Filter through Celite.
            
          • Selective Reduction:

            • To obtain the

              
              -OH, the terminal ester must be reduced selectively. (Note: This is difficult with two esters).
              
            • Alternative Strategy: Use a mono-protected diol alkene in step 1 to avoid selectivity issues during reduction.

          ChemPath FragA Olefinic Ester (Methyl 10-undecenoate) Cat Ru-Catalyst (Grubbs II) FragA->Cat FragB Acrylate / Protected Alcohol FragB->Cat Inter Unsaturated Intermediate Cat->Inter Cross-Metathesis Hydro Hydrogenation (Pd/C + H2) Inter->Hydro Final ω-Functionalized Fatty Acid Hydro->Final Saturation

          Figure 3: Modular chemical synthesis via Cross-Metathesis allowing precise chain-length engineering.

          Comparative Data Analysis

          The following table contrasts the performance metrics of both routes based on current literature benchmarks.

          MetricBiocatalysis (P450 / Whole Cell)Chemical Synthesis (Metathesis)
          Regioselectivity >97% (
          
          
          vs
          
          
          -1)
          N/A (Determined by starting material)
          Atom Economy High (Direct O insertion)Moderate (Loss of ethylene/ligands)
          Catalyst Cost Low (Renewable/Fermentation)High (Ru complex: ~$150/g)
          Scalability High (Fermentation tanks)Moderate (Dilute conditions required)
          Substrate Scope Limited (Natural fatty acids C12-C18)Broad (Tunable chain lengths C8-C30+)
          Purification Simple (Crystallization)Complex (Ru removal, chromatography)
          Typical Yield 10–50 g/L (titer)60–85% (isolated yield)

          References

          • Cryle, M. J., et al. (2010). Structural basis for the regioselective oxidation of fatty acids by cytochrome P450 BM3.[2]

          • Schreier, W. N., et al. (2010). Biocatalytic production of omega-hydroxy fatty acids by metabolically engineered Escherichia coli.

          • Chatterjee, A. K., et al. (2003). A General Model for Selectivity in Olefin Cross Metathesis.

          • Lu, W., et al. (2016). Selective synthesis of ω-hydroxy fatty acids from fatty acids and plant oils.

          • Cahoon, E. B., & Kinney, A. J. (2005). Production of fatty acid components of meadowfoam oil in somatic soybean embryos.

          Sources

          Comparative Guide: Catalytic Strategies for Poly(ω-hydroxy fatty acid) Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Poly(ω-hydroxy fatty acids) (poly-ω-HFAs), particularly those derived from monomers like 16-hydroxyhexadecanoic acid and ω-pentadecalactone, represent a critical class of bio-based polyesters. Their crystallizability and mechanical properties mimic high-density polyethylene (HDPE) while offering biodegradability. However, the synthesis route—and specifically the catalyst choice—dictates the final polymer's molecular weight (

          
          ), polydispersity index (PDI), and suitability for biomedical versus industrial applications.
          

          This guide objectively evaluates the three dominant catalytic strategies: Lewis Acid Metal Catalysts (Titanium/Tin), Biocatalysts (Lipases), and Water-Tolerant Lewis Acid Surfactant Complexes (LASC) .

          Part 1: The Mechanistic Landscape[1]

          To select the right catalyst, one must first distinguish between the two primary synthesis routes. The choice of monomer determines the mechanism, which in turn restricts catalyst compatibility.

          Reaction Pathways[1][2]
          • Melt Polycondensation: Used for linear ω-hydroxy fatty acids (e.g., 16-hydroxyhexadecanoic acid). It is a step-growth mechanism requiring high temperatures and vacuum to remove water and drive equilibrium.

          • Ring-Opening Polymerization (ROP): Used for macrocyclic lactones (e.g., ω-pentadecalactone). It is a chain-growth mechanism driven by the release of ring strain (entropy-driven).

          SynthesisPathways Monomer_Linear Linear Monomer (e.g., 16-hydroxyhexadecanoic acid) Process_Cond Melt Polycondensation (Step-Growth) Monomer_Linear->Process_Cond - H2O Monomer_Cyclic Cyclic Monomer (e.g., ω-pentadecalactone) Process_ROP Ring-Opening Polymerization (Chain-Growth) Monomer_Cyclic->Process_ROP Ring Strain Catalyst_Ti Cat: Ti(OBu)4 / Sn(Oct)2 High Temp (>150°C) Process_Cond->Catalyst_Ti Process_ROP->Catalyst_Ti Catalyst_Enz Cat: Lipase (CALB) Mild Temp (<90°C) Process_ROP->Catalyst_Enz Polymer Poly(ω-hydroxy fatty acid) (Bio-PE Mimic) Catalyst_Ti->Polymer Catalyst_Enz->Polymer

          Figure 1: Mechanistic pathways for poly(ω-hydroxy fatty acid) synthesis. Note that while enzymes can catalyze both, metal alkoxides are preferred for melt polycondensation due to thermal stability requirements.

          Part 2: Catalyst Class Evaluation

          Class A: Titanium Alkoxides (The Industrial Standard)

          Representative: Titanium(IV) butoxide (Ti(OBu)4), Titanium(IV) isopropoxide (Ti(OiPr)4).

          • Mechanism: Coordination-insertion. The titanium center activates the carbonyl oxygen, facilitating nucleophilic attack by the hydroxyl group.

          • Performance: Unmatched for achieving high molecular weights (

            
             kDa) in melt polycondensation.
            
          • Drawbacks:

            • Discoloration: Side reactions at high temperatures often lead to yellowing of the polymer, a significant aesthetic defect.

            • Hydrolysis: Extremely sensitive to moisture; requires strictly anhydrous conditions initially.

          • Best For: Industrial-scale production where mechanical strength (high

            
            ) is the priority and optical purity is secondary.
            
          Class B: Immobilized Lipases (The Green/Biomedical Choice)

          Representative: Candida antarctica Lipase B (CALB), commercially available as Novozym 435.

          • Mechanism: Enantio- and regioselective transesterification. The enzyme acts as a biological catalyst, forming an acyl-enzyme intermediate.

          • Performance: Operates at mild temperatures (60–90°C). Yields polymers with lower Polydispersity Index (PDI < 1.5), indicating uniform chain lengths.

          • Drawbacks:

            • Kinetics: Significantly slower reaction rates compared to metal catalysts.

            • Cost: Enzymes are expensive, though immobilization allows for recycling.

            • 
               Limit:  Often struggles to reach the ultra-high molecular weights achieved by Ti-catalyzed melt condensation unless specific techniques (e.g., ionic liquids) are used.
              
          • Best For: Biomedical applications (drug delivery, sutures) where metal residues are prohibited and polymer uniformity is critical.

          Class C: Lewis Acid Surfactant Combined Catalysts (LASC)

          Representative: Scandium(III) triflate (Sc(OTf)3), Scandium dodecyl sulfate (Sc(DS)3).

          • Mechanism: "Water-tolerant" Lewis acids.[1] The surfactant nature creates stable colloidal dispersions (micelles) in aqueous media, allowing polymerization in water/emulsion.

          • Performance: Enables "Green Chemistry" by using water as a solvent. Sc(DS)3 has shown high activity for long-chain monomers due to hydrophobic interactions.

          • Best For: Academic research and specialized eco-friendly formulations where organic solvents and high energy consumption (high heat) must be avoided.

          Part 3: Comparative Data Analysis

          The following table synthesizes performance metrics from key studies involving 14-16 carbon ω-hydroxy monomers.

          MetricTitanium (Ti(OBu)4) Tin (Sn(Oct)2) Enzyme (CALB/N435) LASC (Sc(DS)3)
          Primary Mechanism Melt PolycondensationROP / PolycondensationROP / PolycondensationEmulsion Polycondensation
          Reaction Temp 200°C – 230°C120°C – 180°C60°C – 90°C30°C – 60°C
          Reaction Time 4 – 8 hours12 – 24 hours24 – 72 hours12 – 48 hours
          Typical
          
          
          (kDa)
          80 – 140 40 – 9020 – 5010 – 30
          Polydispersity (PDI) ~2.0 – 2.51.5 – 2.01.2 – 1.6 ~1.5
          Metal Residue Yes (ppm levels)Yes (Toxic)None Yes (Scandium)
          Key Risk Thermal degradation / YellowingCytotoxicityHigh Cost / Slow RateLower Mw

          Data synthesized from gross trends in polyester synthesis literature [1, 3, 5].

          Part 4: Experimental Protocols

          Protocol A: High-Mw Synthesis via Melt Polycondensation (Ti-Catalyzed)

          Target: Poly(16-hydroxyhexadecanoic acid) for structural applications.

          Reagents:

          • Monomer: 16-Hydroxyhexadecanoic acid (98%+ purity).

          • Catalyst: Ti(OBu)4 (100 ppm relative to monomer).

          Workflow:

          • Melt Stage: Charge monomer into a flame-dried glass reactor equipped with a mechanical stirrer and nitrogen inlet. Heat to 150°C until fully melted.

          • Catalyst Addition: Add Ti(OBu)4 under a nitrogen blanket.

          • Oligomerization (Atmospheric): Stir at 150°C for 2 hours under

            
             flow to remove initial water.
            
          • Vacuum Ramp (Critical Step):

            • Increase temp to 200°C .

            • Gradually reduce pressure from 760 Torr to 10 Torr over 1 hour. (Prevent monomer sublimation).

          • Polycondensation (High Vacuum): Increase temp to 220°C and reduce pressure to <0.1 Torr. Maintain for 4 hours.

            • Note: Torque on the stirrer will increase significantly.

          • Termination: Break vacuum with

            
            , cool to room temp. Purify by dissolving in chloroform and precipitating in cold methanol.
            
          Protocol B: Enzymatic Ring-Opening Polymerization

          Target: Poly(ω-pentadecalactone) for biomedical use.

          Reagents:

          • Monomer: ω-Pentadecalactone (Exaltolide).

          • Catalyst: Novozym 435 (Immobilized CALB), dried over

            
             for 24h.
            
          • Solvent: Toluene (anhydrous) or Bulk (Solvent-free).

          Workflow:

          • Preparation: In a glovebox or dry environment, mix monomer and Novozym 435 (10 wt% relative to monomer) in a vial.

          • Reaction:

            • If using solvent: Add Toluene (1:1 wt ratio).

            • Seal vial with a septum.

          • Incubation: Place in a temperature-controlled shaker at 70°C for 24–48 hours.

          • Purification:

            • Dissolve mixture in chloroform.

            • Filter out the immobilized enzyme (can be washed and recycled).

            • Precipitate filtrate in cold methanol.

          Part 5: Strategic Recommendations

          The choice of catalyst should be dictated by the "Triangle of Constraints": Molecular Weight vs. Purity vs. Cost .

          DecisionMatrix Start Start: Define Application Requirement Q1 Is Biomedical/FDA Approval Required? Start->Q1 Q2 Is High Tensile Strength (High Mn) Critical? Q1->Q2 No Rec_Enz Recommendation: Enzymatic (CALB) (Clean, Low PDI, Med Cost) Q1->Rec_Enz Yes (Strict Metal-Free) Rec_Sn Recommendation: Tin (Sn(Oct)2) (High Strength, FDA Precedent) Q1->Rec_Sn Yes (Standard Sutures) Q2->Rec_Enz No (Waxes/Coatings) Rec_Ti Recommendation: Titanium (Ti(OBu)4) (High Strength, Low Cost) Q2->Rec_Ti Yes (>100 kDa needed) Path_Bio Biomedical Route Path_Ind Industrial Route

          Figure 2: Decision matrix for catalyst selection based on end-use requirements.

          Final Verdict
          • For Structural Bioplastics: Use Ti(OBu)4 . The cost-performance ratio is unbeatable for bulk materials where slight yellowing is acceptable.

          • For Drug Delivery/Implants: Use CALB (Enzymatic) . The elimination of heavy metal toxicity outweighs the higher cost and slower kinetics.

          • For Research/Green Chemistry: Explore Sc(DS)3 . It offers a unique ability to polymerize in aqueous dispersions, opening doors for novel latex-like applications.

          References

          • Polymers from Fatty Acids: Poly(ω-hydroxyl tetradecanoic acid) Synthesis and Physico-Mechanical Studies. Source: Biomacromolecules (ACS Publications). URL:[Link] Relevance: Provides the core data for Ti-catalyzed melt polycondensation protocols and

            
             vs. catalyst concentration trends.
            
          • Enzymatic catalysis for sustainable production of high omega-3 triglyceride oil. Source: Food Science & Nutrition (NIH/PubMed). URL:[Link] Relevance: Validates the activity of immobilized lipases (Novozym 435) and solvent effects, applicable to polyester synthesis.

          • Comparison of Eco-friendly Ti–M Bimetallic Coordination Catalysts and Commercial Monometallic Sb- or Ti-Based Catalysts. Source: Polymers (MDPI). URL:[Link] Relevance: Offers direct comparison data on thermal stability and catalytic efficiency between Titanium and other metal catalysts.[2]

          • Lewis Acid–Surfactant-Combined Catalysts for Organic Reactions in Water. Source: Journal of the American Chemical Society. URL:[Link] Relevance: Establishes the mechanism and protocol for using Scandium-based LASC systems in aqueous media.

          • Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids. Source: Applied Microbiology and Biotechnology. URL:[Link] Relevance: Background on the monomer sourcing (16-hydroxyhexadecanoic acid) which dictates the polycondensation route.

          Sources

          Safety Operating Guide

          Safe Disposal and Handling of 17-(Tosyloxy)heptadecanoic Acid

          Author: BenchChem Technical Support Team. Date: February 2026

          Chemical Profile & Hazard Assessment

          17-(Tosyloxy)heptadecanoic acid is a bifunctional lipid derivative. While the heptadecanoic acid backbone is benign, the omega-tosylate (p-toluenesulfonate) group transforms this molecule into a potent alkylating agent .

          • Primary Hazard: Alkylating Agent . The tosylate group is an excellent leaving group, allowing the molecule to transfer its alkyl chain to nucleophilic sites on DNA or proteins. This classifies it as a potential genotoxin and mutagen .

          • Secondary Hazard: Skin/Eye Irritant & Sensitizer .

          • Physical State: Typically a white to off-white crystalline solid.

          • Solubility: Lipophilic. Soluble in organic solvents (DMSO, DMF, Ethanol, Chloroform); poorly soluble in water.

          Critical Safety Warning

          Do NOT treat this simply as "fatty acid waste." Standard fatty acids are often disposed of as non-hazardous organic waste. Due to the tosyl group, this compound must be handled with the same rigor as cytotoxic drugs or other alkylating agents (e.g., methyl methanesulfonate).

          Immediate Safety & Containment

          Before initiating disposal, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place.[1]

          CategoryRequirementRationale
          Engineering Controls Chemical Fume Hood Essential to prevent inhalation of dusts or aerosols during transfer.
          Hand Protection Double Nitrile or Silver Shield/Laminate Standard latex is insufficient. Tosylates can penetrate standard gloves. Double gloving with nitrile (min 5 mil) is the baseline; Laminate is preferred for concentrated solutions.
          Eye Protection Chemical Splash Goggles Safety glasses are insufficient if working with liquid solutions where splashing is possible.
          Body Protection Lab Coat & Tyvek Sleeves Prevent skin contact with wrists/forearms.

          Disposal Workflow (Decision Tree)

          This workflow dictates the disposal path based on the physical state of the waste.

          DisposalWorkflow Start Waste Identification: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure powder or contaminated solids) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solutions in DMSO, EtOH, etc.) StateCheck->LiquidWaste Liquid SolidPkg 1. Double bag in clear polyethylene. 2. Place in rigid container (wide-mouth jar). SolidWaste->SolidPkg LiquidPkg 1. Collect in compatible carboy (HDPE/Glass). 2. Do NOT mix with oxidizers. LiquidWaste->LiquidPkg Labeling Labeling: 'Hazardous Waste - Toxic' 'Alkylating Agent' SolidPkg->Labeling LiquidPkg->Labeling Deactivation Optional: Chemical Deactivation (See Protocol Below) Labeling->Deactivation Recommended for Safety FinalDisposal Final Disposal: High-Temperature Incineration Labeling->FinalDisposal Direct Deactivation->FinalDisposal

          Figure 1: Decision logic for segregating and packaging this compound waste.

          Chemical Deactivation Protocol (The "Quench")

          While incineration is the ultimate disposal method, chemically deactivating the alkylating potential before disposal is a best practice for laboratory safety, especially for liquid waste or spill cleanup.

          Mechanism: The goal is to hydrolyze the tosylate ester (

          
          ) into the corresponding alcohol (
          
          
          
          ) and sulfonate salt (
          
          
          ), neither of which are alkylating agents.

          Reaction:

          
          
          
          Step-by-Step Deactivation Procedure
          • Preparation:

            • Prepare a 2M NaOH (Sodium Hydroxide) solution in a 1:1 mixture of Water and Ethanol. (Ethanol is required to solubilize the lipophilic fatty acid chain; water carries the hydroxide).

          • Treatment:

            • Slowly add the this compound waste to the NaOH solution.

            • Ensure the pH remains >12.

            • Stir the mixture at room temperature for 24 hours .

          • Validation:

            • Check pH to ensure excess base remains.

            • (Optional) TLC or LC-MS can verify the disappearance of the starting material and appearance of the hydrolyzed alcohol (17-hydroxyheptadecanoic acid).

          • Final Disposal:

            • Neutralize the now-deactivated solution with dilute HCl to pH 7-9.

            • Dispose of the mixture as Non-Halogenated Organic Solvent Waste .

          Regulatory Compliance & Waste Codes

          RCRA Classification (USA)

          This compound is not explicitly listed on the EPA's P-list or U-list. However, due to its toxicity profile, it must be characterized by the generator.

          • Waste Code: Generally falls under D001 (if in flammable solvent) or Non-Regulated Toxic .

          • Best Practice: Many institutions classify alkyl tosylates internally as "High Hazard" or "Cytotoxic-like" waste.

          Labeling Requirements

          Your waste tag must explicitly state:

          • Chemical Name: this compound.

          • Hazard Checkboxes: Toxic, Irritant.

          • Special Note: "ALKYLATING AGENT - DO NOT COMPACT."

          References

          • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

          • Organic Syntheses. (2002). Handling and Disposal of Hazardous Chemicals: Sulfonate Esters. Org. Synth. 2002, 79, 216.[2] [Link]

          Sources

          Personal protective equipment for handling 17-(Tosyloxy)heptadecanoic acid

          Author: BenchChem Technical Support Team. Date: February 2026

          Hazard Identification & Risk Assessment

          While 17-(Tosyloxy)heptadecanoic acid shares a structural backbone with heptadecanoic acid (a benign fatty acid), the presence of the tosyl (p-toluenesulfonate) group fundamentally alters its safety profile.

          Critical Hazard: Alkylating Potential The tosyl group is an excellent leaving group, rendering the terminal carbon electrophilic. In biological systems, this allows the molecule to act as an alkylating agent . Unlike simple fatty acids, this compound has the potential to react with nucleophilic sites on DNA and proteins.

          • Mechanism:

            
            
            
          • Lipophilicity Factor: The C17 fatty acid chain increases lipophilicity, potentially facilitating transport across cell membranes and skin barriers more effectively than short-chain tosylates.

          • Moisture Sensitivity: The tosylate group is susceptible to hydrolysis. Moisture leads to the formation of p-toluenesulfonic acid (strong acid) and the parent fatty acid, degrading the reagent's purity.

          Classification (Precautionary): Treat as a Suspected Mutagen and Skin/Eye Irritant .

          Personal Protective Equipment (PPE) Matrix

          The selection of PPE depends heavily on the state of the reagent (Solid vs. Solution). Standard nitrile gloves are often insufficient for alkylating agents dissolved in organic solvents.

          PPE Selection Table
          PPE CategorySolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Purification)Technical Rationale
          Hand Protection Double Nitrile (min 5 mil outer)Laminate / Barrier (e.g., Silver Shield™)Nitrile degrades rapidly in DCM/Chloroform (common solvents for this lipid). Laminate prevents permeation of the alkylating solution.
          Respiratory N95 or P100 (if outside hood)Fume Hood Required Solid dust is the primary inhalation risk. In solution, solvent vapors carry the hazard.
          Eye Protection Chemical Safety GogglesChemical Safety GogglesStandard safety glasses do not seal against dust or splashes.
          Body Protection Lab Coat (Buttoned), Long SleevesLab Coat + Tyvek® Sleeves or ApronProtects wrists/forearms during liquid transfer; Tyvek provides an impermeable barrier against splashes.

          Operational Workflow

          A. Decision Logic for PPE

          The following decision tree illustrates the logic for selecting the correct glove material based on the solvent system used, a critical step often overlooked in lipid chemistry.

          PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Glove_Nitrile Double Nitrile Gloves (Standard) Solid->Glove_Nitrile Dust Hazard Only Solvent_Check Check Solvent Type Liquid->Solvent_Check Standard_Solvent Methanol / Ethanol / Water Solvent_Check->Standard_Solvent Penetrating_Solvent DCM / Chloroform / THF / DMSO Solvent_Check->Penetrating_Solvent Standard_Solvent->Glove_Nitrile Glove_Laminate Laminate / Barrier Gloves (Silver Shield) Penetrating_Solvent->Glove_Laminate High Permeation Risk

          Figure 1: PPE Selection Logic. Note that chlorinated solvents (common in fatty acid chemistry) require laminate gloves to prevent rapid breakthrough.

          B. Step-by-Step Handling Protocol
          1. Weighing & Transfer (Solid State)
          • Engineering Control: Use a static-dissipative balance enclosure or fume hood. Fatty acid derivatives are often waxy and prone to static charge, causing "jumping" of particles.

          • Technique:

            • Don double nitrile gloves and lab coat.

            • Use an anti-static gun on the weighing boat and spatula before touching the powder.

            • Weigh by difference into a tared vial to minimize open-air exposure.

            • Wipe the exterior of the stock container with a dry Kimwipe before returning to cold storage (-20°C).

          2. Reaction Setup (Moisture Control)
          • Pre-requisite: All glassware must be flame-dried or oven-dried.

          • Atmosphere: Argon or Nitrogen balloon/manifold.

          • Why: Water hydrolyzes the tosylate to p-toluenesulfonic acid. This not only destroys your reagent but generates a strong acid that can interfere with subsequent coupling reactions.

          3. Decontamination of Spills

          Do not sweep dry powder (creates aerosols).

          • Cover the spill with a paper towel.

          • Wet the towel with a 10% Sodium Thiosulfate solution (or dilute aqueous ammonia).

          • Allow to sit for 15 minutes. The nucleophile (thiosulfate/ammonia) will displace the tosyl group, deactivating the alkylating potential.

          • Wipe up and dispose of as hazardous chemical waste.

          Emergency Response & Disposal

          Emergency Procedures
          • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to wash skin, as this may increase absorption of the lipophilic fatty acid chain.

          • Eye Contact: Flush with water for 15 minutes. Seek medical attention.

          Waste Disposal

          Never dispose of active alkylating agents directly down the drain.

          • Quenching: Treat waste solutions containing the tosylate with an excess of nucleophile (e.g., 10% aqueous ammonia or sodium thiosulfate) and stir for 1 hour.

          • Verification: Check pH to ensure basicity (if using ammonia).

          • Binning: Dispose of the quenched mixture in the Halogenated Solvent Waste stream (if DCM/CHCl3 was used) or Non-Halogenated Waste stream. Label clearly with "Contains Deactivated Alkylating Agent."

          References

          • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1]

          • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves.

          • Ansell. (2009).[2] Chemical Resistance Guide: Permeation & Degradation Data.[3] (Reference for Nitrile vs. Laminate performance in chlorinated solvents).

          Sources

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